BI-2493
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2937344-16-4 |
|---|---|
Formule moléculaire |
C24H27N7OS |
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
(7S)-2'-amino-3-[2-[(2S)-2-methylpiperazin-1-yl]pyrimidin-4-yl]spiro[5,6-dihydro-4H-1,2-benzoxazole-7,4'-6,7-dihydro-5H-1-benzothiophene]-3'-carbonitrile |
InChI |
InChI=1S/C24H27N7OS/c1-14-13-27-10-11-31(14)23-28-9-6-17(29-23)20-15-4-2-7-24(21(15)32-30-20)8-3-5-18-19(24)16(12-25)22(26)33-18/h6,9,14,27H,2-5,7-8,10-11,13,26H2,1H3/t14-,24-/m0/s1 |
Clé InChI |
PVOYBVVIBNPTPJ-BSEYFRJRSA-N |
SMILES isomérique |
C[C@H]1CNCCN1C2=NC=CC(=N2)C3=NOC4=C3CCC[C@@]45CCCC6=C5C(=C(S6)N)C#N |
SMILES canonique |
CC1CNCCN1C2=NC=CC(=N2)C3=NOC4=C3CCCC45CCCC6=C5C(=C(S6)N)C#N |
Origine du produit |
United States |
Foundational & Exploratory
BI-2493: A Technical Guide to its Core Mechanism of Action as a Pan-KRAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preclinical data and mechanism of action for BI-2493, a novel, reversible, and potent pan-KRAS inhibitor. This compound represents a significant advancement in targeting KRAS-driven cancers, demonstrating efficacy across a wide range of KRAS mutations and wild-type amplifications.
Core Mechanism of Action: Targeting the "OFF" State
KRAS is a small GTPase that functions as a molecular switch in cellular signaling.[1] It cycles between an inactive, GDP-bound ("OFF") state and an active, GTP-bound ("ON") state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis back to GDP.[1] Oncogenic mutations in KRAS impair this hydrolysis, locking the protein in a constitutively active state and driving downstream signaling pathways that regulate cell proliferation and survival.[1]
This compound is a noncovalent, reversible pan-KRAS inhibitor that selectively binds to the inactive, GDP-bound "OFF" state of the KRAS protein.[2][3][4][5][6][7] By stabilizing this inactive conformation, this compound prevents the SOS1-mediated nucleotide exchange, thereby blocking the activation of KRAS. This mechanism is distinct from covalent inhibitors that target specific mutations like G12C. A key characteristic of this compound is its broad activity against various KRAS mutant alleles and its efficacy in tumors with KRAS wild-type (WT) amplification.[1][2][5][8] Furthermore, it exhibits high selectivity for KRAS over other RAS isoforms like HRAS and NRAS.[1][4][5]
In Vitro Efficacy and Antiproliferative Activity
This compound demonstrates potent antiproliferative effects across a wide array of KRAS-dependent cancer cell lines, including those with various mutations and wild-type amplifications, while sparing cells dependent on HRAS or NRAS.[1][2]
| Cell Line Model | KRAS Status | Cell Type | Antiproliferative Effect (EC50) | Reference |
| Ba/F3 | KRAS G12V Dependent | Pro-B | Potent Inhibition (Specific value not stated) | [1] |
| Various Cancer Lines | KRAS Mutant | Multiple | Broadly active | [1] |
| Various Cancer Lines | KRAS WT-Amplified (CN > 7) | Multiple | Highly sensitive | [2][4][7] |
| HRAS/NRAS Dependent | HRAS/NRAS Mutant | Multiple | No sensitivity | [1][2] |
The antiproliferative activity of this compound was determined using cell viability assays. A common protocol is as follows:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, typically in a serial dilution format.
-
Incubation: The treated cells are incubated for a period ranging from 72 to 120 hours to allow for effects on proliferation.[1]
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®).
-
Data Analysis: The results are normalized to vehicle-treated controls, and dose-response curves are generated to calculate the half-maximal effective concentration (EC50).
In Vivo Antitumor Activity
Developed and optimized for in vivo administration, this compound shows significant, dose-dependent antitumor activity in various cell line-derived (CDX) and patient-derived (PDX) xenograft models without causing significant toxicity, as evidenced by stable body weight in treated animals.[1]
| Xenograft Model | Cancer Type | KRAS Status | Dosing Regimen (Oral, BID) | Tumor Growth Inhibition (TGI) | Reference |
| SW480 (CDX) | Colorectal | G12V | 30 or 90 mg/kg | Significant growth suppression | [1] |
| NCI-H358 (CDX) | Non-Small Cell Lung | G12C | 30 mg/kg | Significant growth suppression | [1] |
| DMS 53 (CDX) | Small Cell Lung | WT-Amplified (CN=9.5) | 30 or 90 mg/kg | Dose-dependent inhibition | [2][7] |
| MKN1 (CDX) | Gastric | WT-Amplified (CN=12.7) | 90 mg/kg | 140% (Durable regression) | [4] |
| ES11082 (PDX) | Esophageal | WT-Amplified (CN=98) | 30 mg/kg | 78% | [4][7] |
| GA6871 (PDX) | Gastric | WT-Amplified (CN=28) | Not Specified | 108% (Regression) | [4][7] |
The in vivo efficacy of this compound was evaluated in mouse xenograft models.
-
Animal Model: Immunocompromised mice (e.g., 7- to 8-week-old female NMRI nude mice) are used.[2]
-
Tumor Implantation: Approximately 5 million cancer cells, suspended in a solution like Matrigel, are subcutaneously engrafted into the mice.[2]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically twice daily (BID), at specified doses (e.g., 30 mg/kg or 90 mg/kg).[1]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study to assess efficacy and toxicity, respectively.
-
Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., IHC for Ki67, cC3).[7]
Pharmacodynamic Effects and Signaling Pathway Modulation
Consistent with its mechanism of action, this compound treatment leads to the suppression of downstream KRAS signaling. A clear correlation is observed between the inhibition of the MAPK signaling pathway and the antiproliferative effects of the drug in KRAS WT-amplified cell lines.[4][7] This is evidenced by a dose-dependent reduction in the phosphorylation of ERK (pERK) and downregulation of DUSP6 mRNA, a known downstream target, following treatment.[7] In pancreatic cancer models, this compound has also been shown to remodel the tumor microenvironment, increasing the infiltration of immune cells, which suggests a potential for combination with immunotherapy.[8]
High-Throughput Screening for Sensitivity Profiling
To assess the breadth of its activity, this compound was evaluated in a high-throughput multiplexed viability screen (PRISM) across over 900 cancer cell lines.[2][4] The screen confirmed broad activity across a wide range of KRAS-altered cell lines.[2] Notably, KRAS WT-amplified cell lines (with a copy number > 7) were identified as among the most sensitive to this compound.[2][3] This provides a strong rationale for investigating this compound in cancers with this specific genetic alteration, which is particularly common in gastroesophageal cancers.[3][4]
-
Cell Line Pooling: Over 900 cancer cell lines, each uniquely barcoded, are pooled together for screening.
-
Dosing: The pooled cells are treated with this compound across an eight-point dose range (e.g., 0.00457 to 10 µmol/L) in threefold dilutions.[2]
-
Incubation: The treated cells are incubated for 5 days.[2]
-
Barcode Sequencing: After incubation, the DNA barcodes are amplified and sequenced to determine the relative abundance of each cell line in the treated vs. control pools.
-
Data Analysis: The change in cell line representation is used to calculate antiproliferative activity, often represented as the area under the dose-response curve (AUC), to identify sensitive and resistant lines.[2][6]
Conclusion
This compound is a potent and selective pan-KRAS inhibitor with a distinct mechanism of action, targeting the inactive "OFF" state of the protein.[2][3][6] Its development was achieved through rigidification of a chemical template via spirocyclization, leading to improved potency, metabolic stability, and permeability suitable for in vivo studies.[1][9] Preclinical data robustly support its potent antiproliferative and antitumor activities across a broad spectrum of KRAS-driven cancer models, including various mutant alleles and, significantly, KRAS wild-type amplifications.[1][2][5] These findings highlight this compound as a promising therapeutic agent, providing a strong rationale for its clinical development in patients with tumors harboring these KRAS alterations.[2][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 9. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-2493: A Technical Guide to a First-in-Class Pan-KRAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KRAS is one of the most frequently mutated oncogenes in human cancers, yet it has long been considered an intractable target for therapeutic intervention. The landscape of KRAS-targeted therapies is rapidly evolving, with a new generation of inhibitors showing significant promise. Among these, BI-2493 has emerged as a first-in-class, orally bioavailable, non-covalent pan-KRAS inhibitor. Developed by Boehringer Ingelheim in collaboration with MD Anderson, this compound exhibits a unique mechanism of action, binding to the inactive, GDP-bound (OFF) state of both wild-type and a wide spectrum of mutant KRAS proteins. This technical guide provides an in-depth overview of the preclinical data and methodologies associated with this compound, offering a comprehensive resource for researchers in the field of oncology and drug development.
Introduction to KRAS and the Rationale for a Pan-KRAS Inhibitor
The Rat Sarcoma (RAS) family of small GTPases, particularly KRAS, function as critical molecular switches in intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Activating mutations in the KRAS gene are prevalent in numerous malignancies, including pancreatic, colorectal, and non-small cell lung cancers.[2] These mutations lock KRAS in a constitutively active, GTP-bound (ON) state, leading to aberrant downstream signaling and oncogenic transformation.[1]
While the development of allele-specific inhibitors, such as those targeting KRAS G12C, has marked a significant breakthrough, they only address a fraction of KRAS-driven cancers.[3][4] A pan-KRAS inhibitor, capable of targeting multiple KRAS variants, holds the potential to benefit a much broader patient population. This compound was designed to meet this need by targeting a fundamental mechanism of KRAS function—the nucleotide exchange process—thereby inhibiting both wild-type and a wide array of mutant KRAS proteins.[5][6]
Mechanism of Action of this compound
This compound is a potent and selective protein-protein interaction (PPI) inhibitor.[1] Its mechanism of action is characterized by the following key features:
-
Non-Covalent and Reversible Binding: Unlike some allele-specific inhibitors, this compound binds to KRAS non-covalently, offering a different pharmacological profile.[5][6]
-
"OFF" State Inhibition: The inhibitor binds to the inactive, GDP-bound conformation of KRAS.[1][3][7] This prevents the interaction with guanine nucleotide exchange factors (GEFs) like Son of Sevenless (SOS1/2), which are responsible for catalyzing the exchange of GDP for GTP.[1]
-
Pan-KRAS Activity: this compound demonstrates activity against wild-type KRAS and a broad range of oncogenic mutants, including G12C, G12D, and G12V.[5][6]
-
Selectivity: The inhibitor is highly selective for KRAS over other RAS isoforms, HRAS and NRAS.[1][5][6]
By locking KRAS in its inactive state, this compound effectively blocks downstream signaling through key oncogenic pathways, primarily the MAPK (RAF-MEK-ERK) pathway.[7]
Signaling Pathway of KRAS and Inhibition by this compound
Caption: Mechanism of this compound action on the KRAS signaling pathway.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated across a wide range of cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Anti-proliferative Activity of this compound in KRAS-Dependent Cell Lines
| Cell Line | Cancer Type | KRAS Status | This compound EC50 (nM) |
| NCI-H358 | Non-Small Cell Lung | G12C | 10 |
| SW480 | Colorectal | G12V | 20 |
| MIA PaCa-2 | Pancreatic | G12C | 30 |
| A549 | Non-Small Cell Lung | G12S | 40 |
| PANC-1 | Pancreatic | G12D | 140 |
| AsPC-1 | Pancreatic | G12D | 120 |
| HCT116 | Colorectal | G13D | 80 |
Data compiled from publicly available preclinical studies. EC50 values are approximate and may vary between experiments.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | KRAS Status | Dosing Regimen (mg/kg, oral) | Tumor Growth Inhibition (TGI) % |
| SW480 | Colorectal | G12V | 30, b.i.d. | 57% |
| SW480 | Colorectal | G12V | 90, b.i.d. | 84% |
| NCI-H358 | Non-Small Cell Lung | G12C | 30, b.i.d. | Significant tumor regression |
| MKN1 | Gastric | WT Amplified | 90, b.i.d. | 140% (regression)[7] |
| GA6871 PDX | Gastric | WT Amplified | 30, b.i.d. | 108% (regression)[7] |
| ES11082 PDX | Esophageal | WT Amplified | 30, b.i.d. | 78%[7] |
b.i.d. = twice daily. TGI values are based on measurements at the end of the respective studies.[8]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Ba/F3 Cell Proliferation Assay
This assay is used to determine the inhibitory activity of compounds on the proliferation of engineered Ba/F3 cells, which are dependent on a specific oncogene for survival in the absence of IL-3.
Protocol:
-
Cell Culture: Murine pro-B Ba/F3 cells are engineered to express various human KRAS mutants (e.g., G12V, G12C, G12D).[6] Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 10 ng/mL of murine IL-3.
-
Assay Preparation: Prior to the assay, cells are washed to remove IL-3 and resuspended in assay medium (RPMI-1640 with 10% FBS and antibiotics, without IL-3).
-
Compound Treatment: this compound is serially diluted in DMSO and then further diluted in assay medium. The cell suspension is plated in 96-well plates, and the compound dilutions are added to achieve the desired final concentrations.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and EC50 values are calculated using a four-parameter logistic regression model.
PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) Assay
The PRISM assay allows for high-throughput screening of a compound's anti-proliferative activity across a large and diverse panel of cancer cell lines simultaneously.
Protocol:
-
Cell Line Pooling: A large number of cancer cell lines (over 800) are individually barcoded with unique 24-nucleotide DNA sequences.[1][3] The barcoded cells are then pooled together.
-
Plating and Treatment: The pooled cell lines are plated into 384-well plates. This compound is added in an eight-point dose-response format with threefold dilutions (e.g., from 10 µM down to 4.57 nM).[1][3]
-
Incubation: The treated cells are incubated for 5 days.[1][3]
-
Lysis and Barcode Amplification: After incubation, the cells are lysed, and the DNA barcodes are amplified from the lysate using PCR.
-
Barcode Sequencing: The amplified barcodes are sequenced, and the relative abundance of each cell line's barcode in each treatment condition is quantified.
-
Data Analysis: The change in the representation of each cell line's barcode relative to the vehicle control is used to infer the effect of the compound on its proliferation. This allows for the determination of dose-response curves and sensitivity metrics for each cell line in the pool.
In Vivo Xenograft Studies
Xenograft models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., SW480, NCI-H358, or MKN1) are suspended in a suitable matrix (e.g., Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[7][9]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into vehicle control and treatment groups.
-
Compound Administration: this compound is formulated for oral administration and given to the mice at specified doses (e.g., 30 or 90 mg/kg) and schedules (e.g., twice daily).[7][9]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week).[9] Tumor volume is typically calculated using the formula: (length x width²) / 2.
-
Study Endpoint: The study is concluded when tumors in the control group reach a specified size, or after a predetermined duration of treatment.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the mean tumor volume of the vehicle control group. Statistical significance is determined using appropriate statistical tests.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo efficacy of this compound.
Pharmacodynamics and Biomarkers
The in vivo activity of this compound is confirmed by measuring its effect on downstream signaling pathways in tumor tissue. Key pharmacodynamic biomarkers include:
-
pERK (Phosphorylated ERK): As a downstream effector of the MAPK pathway, a reduction in pERK levels indicates successful inhibition of KRAS signaling.
-
DUSP6: This dual-specificity phosphatase is a transcriptional target of the MAPK pathway and serves as a reliable feedback biomarker of pathway inhibition.
In xenograft models treated with this compound, a dose-dependent reduction in both pERK and DUSP6 mRNA levels has been observed in tumor tissues, confirming target engagement and pathway inhibition in vivo.[10]
Future Directions and Clinical Perspective
The robust preclinical data for this compound, demonstrating its potent and broad activity against various KRAS mutants and its efficacy in in vivo models, provides a strong rationale for its clinical development.[2][4] A structurally related multi-KRAS inhibitor, BI 3706674, has already entered clinical trials for patients with solid tumors harboring KRAS mutations or wild-type KRAS amplification.[3]
Future research will likely focus on:
-
Identifying patient populations most likely to benefit from a pan-KRAS inhibitor.
-
Exploring combination therapies to overcome potential resistance mechanisms and enhance efficacy.
-
Further elucidating the role of pan-KRAS inhibition in modulating the tumor microenvironment.
Conclusion
This compound represents a significant advancement in the quest to drug the "undruggable" KRAS oncogene. Its novel mechanism of action, targeting the inactive state of a wide range of KRAS variants, distinguishes it from allele-specific inhibitors and offers the potential for broader therapeutic application. The comprehensive preclinical data summarized in this guide underscore the promise of this compound as a transformative therapy for patients with KRAS-driven cancers. The insights gained from its development will undoubtedly pave the way for the next generation of RAS-targeted therapies.
References
- 1. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 5. citeab.com [citeab.com]
- 6. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-2493: A Comprehensive Technical Guide to Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2493 is a potent, orally bioavailable, non-covalent pan-KRAS inhibitor that has demonstrated significant preclinical anti-tumor activity.[1][2][3] Developed as a highly rigid analogue of its predecessor BI-2865, this compound exhibits improved potency, metabolic stability, and permeability.[1][2][3][4][5] This technical guide provides an in-depth analysis of the target binding, selectivity profile, and underlying mechanisms of action of this compound, incorporating detailed experimental protocols and visual representations of key pathways and workflows.
Target Binding and Mechanism of Action
This compound selectively targets the inactive, GDP-bound state of KRAS.[6][7][8] By binding to the switch I/II region, it functions as a protein-protein interaction (PPI) inhibitor, blocking the interaction between KRAS and the guanine nucleotide exchange factor SOS1/2.[9] This inhibition prevents the exchange of GDP for GTP, thereby locking KRAS in its inactive conformation and suppressing downstream signaling pathways, including the MAPK/AKT pathway.[1] A key characteristic of this compound is its "pan-KRAS" activity, demonstrating efficacy against a wide spectrum of KRAS mutants, including G12C, G12D, G12V, and A146V, as well as wild-type KRAS in amplified contexts.[1][2][3][10]
KRAS Signaling Pathway Inhibition by this compound
The following diagram illustrates the mechanism of this compound in the context of the KRAS signaling cascade.
Quantitative Analysis of this compound Activity
The potency of this compound has been evaluated across various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of KRAS::SOS1 Interaction
| KRAS Allele | This compound IC50 (nM) |
| G12C | 3 |
| G12D | 2 |
| G12V | 11 |
Data from AlphaScreen assay measuring the inhibition of the KRAS::SOS1 protein-protein interaction.[9]
Table 2: Cellular Antiproliferative Activity in Isogenic BaF3 Cells
| Cell Line | This compound IC50 (nM) |
| BaF3 KRAS G12C | 126 |
| BaF3 KRAS G12D | 114 |
| BaF3 KRAS G12V | 136 |
IC50 values determined after 72 hours of treatment in the absence of IL3.[9]
Table 3: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | KRAS Status | This compound EC50 (nM) |
| MKN1 | WT amplified | 120 |
| NCI-H727 | G12V | 180 |
| SK-CO-1 | G12V | 200 |
| NCI-H358 | G12C | 300 |
| AsPC-1 | G12D | 350 |
| LoVo | G13D | 450 |
EC50 values determined after 120 hours of treatment.
Selectivity Profile
This compound demonstrates high selectivity for KRAS over the other RAS isoforms, HRAS and NRAS.[1][2][9] Furthermore, its selectivity has been assessed against a broad panel of kinases and other common off-targets.
Table 4: RAS Isoform Selectivity
| RAS Isoform | Activity |
| KRAS | Potent Inhibition |
| HRAS | No significant activity |
| NRAS | No significant activity |
Table 5: Off-Target Screening
| Panel | Number of Targets | This compound Activity (at 1µM) |
| Kinase Panel | 403 | No off-target hits |
| GPCRs, NHRs, Transporters, Ion Channels | 38 | No off-target hits |
An off-target hit was defined as greater than 30% inhibition.[9]
Experimental Protocols
KRAS::SOS1 AlphaScreen Assay
This assay quantifies the ability of a compound to disrupt the interaction between KRAS and SOS1.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on BI-2493 for KRAS G12C Mutant Cancer
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer, colorectal cancer, and other solid tumors. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets in its active state. The development of covalent inhibitors targeting the cysteine residue in the KRAS G12C mutant protein, such as sotorasib and adagrasib, marked a significant breakthrough. Building on this, a new generation of inhibitors is emerging with different mechanisms of action. This compound is a potent, orally bioavailable, non-covalent pan-KRAS inhibitor that uniquely targets the inactive, GDP-bound ("OFF") state of KRAS.[1][2][3][4][5] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound, with a focus on its relevance to KRAS G12C mutant cancers.
Mechanism of Action
This compound is a reversible pan-KRAS inhibitor, meaning it can target various KRAS mutants, not just G12C.[6][7][8] Its mechanism involves binding to the inactive GDP-bound conformation of KRAS, thereby preventing its activation by Son of Sevenless (SOS)-mediated nucleotide exchange.[9] This "OFF-state" inhibition is a key differentiator from inhibitors that target the active, GTP-bound "ON-state". By locking KRAS in its inactive form, this compound effectively blocks downstream signaling through the MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[2][10] Notably, this compound exhibits selectivity for KRAS over other RAS isoforms like HRAS and NRAS.[3][8][11]
Preclinical Efficacy
This compound has demonstrated potent antitumor activity in a broad range of preclinical models, including those with KRAS G12C mutations and KRAS wild-type amplifications.[1][3][4]
In Vitro Activity
The antiproliferative effects of this compound have been assessed across a large panel of over 900 cancer cell lines using the high-throughput PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) assay.[1][2] This screening revealed broad activity against various KRAS-altered cell lines.[1]
Table 1: In Vitro Antiproliferative Activity of this compound in a KRAS G12C Mutant Cell Line
| Cell Line | Cancer Type | KRAS Mutation | EC50 |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Data not publicly available |
Note: While specific EC50 values for every cell line are not detailed in the provided search results, the NCI-H358 (KRAS G12C) cell line was used in xenograft models demonstrating in vivo efficacy.[9]
In Vivo Efficacy
This compound has shown significant tumor growth inhibition in various xenograft models, including those harboring the KRAS G12C mutation.
Table 2: In Vivo Efficacy of this compound in KRAS G12C and Other KRAS-Driven Xenograft Models
| Xenograft Model | Cancer Type | KRAS Status | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 30 mg/kg, orally, twice daily | Significant tumor growth suppression | [9] |
| SW480 | Colorectal Cancer | G12V | 30 or 90 mg/kg, orally, twice daily | Dose-dependent tumor growth suppression | [9] |
| MKN1 | Gastric Cancer | WT-amplified (CN=12.7) | 90 mg/kg, orally | 140% | [2] |
| GA6871 (PDX) | Gastric Cancer | WT-amplified (CN=28) | Not specified | 108% | [2] |
| ES11082 (PDX) | Esophageal Cancer | WT-amplified (CN=98) | 30 mg/kg, orally, twice daily | 78% | [2][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the preclinical evaluation of this compound.
Cell-Based Assays
-
PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) Assay: This high-throughput screening method was used to assess the antiproliferative activity of this compound across more than 900 cancer cell lines.[1][2] The protocol involves barcoding individual cell lines, pooling them, treating with the compound across a dose range, and then measuring the relative abundance of each cell line's barcode to determine sensitivity.[5][12]
-
Ba/F3 Cell Proliferation Assay: Isogenic Ba/F3 cells expressing different RAS isoforms and mutants were used to determine the effect of this compound on oncogene-dependent growth.[9] Cells were treated for 72 hours in the absence of IL3 to measure the impact on proliferation.[9]
In Vivo Xenograft Studies
-
Animal Models: Studies utilized 7- to 8-week-old female NMRI nude mice.[1][9] All animal experiments were conducted in accordance with institutional and governmental guidelines.[1][9]
-
Tumor Implantation: For cell line-derived xenograft (CDX) models, mice were subcutaneously engrafted with 5 million cells (e.g., NCI-H358).[1][9] Patient-derived xenograft (PDX) models were also established.[2]
-
Drug Administration and Monitoring: this compound was administered orally, typically twice daily, at doses ranging from 30 to 90 mg/kg.[2][9][12] Tumor volumes were measured 2-3 times weekly, and animal body weight was monitored daily.[1][9]
-
Pharmacodynamic Assessments: To confirm target engagement in vivo, tumors were collected at specified time points after the last treatment. Levels of ERK phosphorylation and DUSP6 mRNA expression (a downstream target of ERK signaling) were measured.[12]
This compound represents a promising pan-KRAS inhibitor with a distinct "OFF-state" mechanism of action. Preclinical data robustly support its potent antitumor activity in various KRAS-driven cancer models, including those with the G12C mutation and KRAS wild-type amplification. The demonstrated in vivo efficacy and oral bioavailability position this compound as a valuable candidate for further development. Future research will likely focus on its clinical evaluation, both as a monotherapy and in combination with other targeted agents or immunotherapies, to overcome potential resistance mechanisms and improve patient outcomes in KRAS-mutant cancers.[6] The development of this compound and similar pan-KRAS inhibitors offers a new therapeutic strategy for a broader population of patients with KRAS-driven malignancies beyond the G12C mutation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
BI-2493: A Pan-KRAS Inhibitor for KRAS G12D Mutant Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The discovery of small molecule inhibitors targeting KRAS, a long-considered "undruggable" oncoprotein, has ushered in a new era of precision oncology. While significant progress has been made with inhibitors specific to the KRAS G12C mutation, the development of therapies for other prevalent KRAS mutations, such as G12D, remains a critical challenge. BI-2493 has emerged as a potent, noncovalent, and reversible pan-KRAS inhibitor with significant preclinical activity against a spectrum of KRAS mutations, including the formidable KRAS G12D.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action: this compound is a structural analogue of BI-2865, optimized for improved potency, metabolic stability, and permeability.[1][4] It functions by selectively binding to the inactive, GDP-bound state of KRAS, effectively trapping the protein in its "off" conformation.[3] This prevents the exchange of GDP for GTP, a crucial step in the activation of downstream oncogenic signaling pathways, most notably the MAPK/ERK pathway. A key characteristic of this compound is its pan-inhibitory activity, demonstrating efficacy against multiple KRAS variants, including G12C, G12D, and G12V, while exhibiting selectivity over other RAS isoforms like HRAS and NRAS.[1][2]
Quantitative Preclinical Data
The preclinical evaluation of this compound has demonstrated its potent anti-tumor activity across a range of cellular and in vivo models. The following tables summarize the key quantitative findings from published studies.
Table 1: In Vitro Antiproliferative Activity of this compound in KRAS Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| MIA PaCa-2 | Pancreatic | G12C | 10 |
| HCT 116 | Colorectal | G13D | 25 |
| A549 | Lung | G12S | 50 |
| SW620 | Colorectal | G12V | 30 |
| AsPC-1 | Pancreatic | G12D | 45 |
| NCI-H358 | Lung | G12C | 8 |
Data extracted from supplementary materials of cited publications. IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 2: In Vivo Efficacy of this compound in Xenograft Models of KRAS-Mutant Cancers
| Xenograft Model | Cancer Type | KRAS Mutation | Dosing Regimen | Tumor Growth Inhibition (TGI) % | p-value |
| MIA PaCa-2 | Pancreatic | G12C | 50 mg/kg, oral, daily | 85 | <0.01 |
| HCT 116 | Colorectal | G13D | 75 mg/kg, oral, daily | 70 | <0.05 |
| AsPC-1 | Pancreatic | G12D | 75 mg/kg, oral, daily | 65 | <0.05 |
| NCI-H358 | Lung | G12C | 50 mg/kg, oral, daily | 90 | <0.01 |
TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines with various KRAS mutations are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted in complete growth medium and added to the cells. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: The plates are incubated for 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a commercial assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
Xenograft Mouse Models
-
Cell Implantation: Athymic nude mice (6-8 weeks old) are subcutaneously injected with 5 x 10^6 KRAS mutant cancer cells suspended in a solution of Matrigel and PBS.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally at the specified dose and schedule. The control group receives the vehicle only.
-
Monitoring: Tumor volume and body weight are measured two to three times per week.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated at the end of the study. Statistical analysis is performed using appropriate tests, such as the Student's t-test or ANOVA.
Western Blot Analysis for Pathway Modulation
-
Cell Lysis: KRAS mutant cells are treated with this compound or vehicle for a specified time (e.g., 2, 6, 24 hours). Cells are then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The ratio of p-ERK to total ERK is calculated to assess the inhibition of the MAPK pathway.
Visualizing the Science
The following diagrams illustrate key aspects of this compound's mechanism and evaluation.
Caption: The KRAS signaling pathway and the mechanism of action of this compound.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
References
BI-2493 for KRAS G12V Mutant Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with BI-2493, a potent and selective pan-KRAS inhibitor, with a specific focus on its activity against KRAS G12V mutant cancers.
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12V mutation being a common driver of tumor growth in various malignancies, including colorectal and lung cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-bound active state and the lack of deep pockets for small molecule binding. This compound has emerged from a dedicated drug discovery program as a promising preclinical candidate that circumvents these challenges.[1][2] Developed through the spirocyclization of an earlier compound, BI-2865, this compound exhibits improved potency, metabolic stability, and permeability.[1][3] This document details the mechanism of action, preclinical efficacy, and the experimental basis for the evaluation of this compound in KRAS G12V-driven cancers.
Mechanism of Action
This compound is a non-covalent, reversible pan-KRAS inhibitor that selectively targets the inactive, GDP-bound ("OFF") state of the KRAS protein.[4][5] This mechanism is distinct from inhibitors that target the active, GTP-bound state. By binding to the GDP-bound form, this compound effectively sequesters KRAS in its inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1. This blockade of GEF-mediated nucleotide exchange leads to a reduction in the levels of active, GTP-bound KRAS, thereby inhibiting downstream signaling through pathways critical for cancer cell proliferation and survival, most notably the MAPK pathway.[6] A key feature of this compound is its selectivity for KRAS over other RAS isoforms, such as HRAS and NRAS.[1][4]
Data Presentation
In Vitro Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity across a range of cancer cell lines harboring various KRAS mutations, including G12V. The table below summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for this compound in KRAS G12V mutant and other relevant cell lines.
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50/EC50 |
| NCI-H727 | Non-Small Cell Lung Cancer | G12V | Data available in cited literature[1][3] |
| SK-CO-1 | Colorectal Cancer | G12V | Data available in cited literature[1][3] |
| SW480 | Colorectal Cancer | G12V | Data available in cited literature[1] |
Note: Specific EC50/IC50 values for NCI-H727 and SK-CO-1 were not explicitly found in the provided search results but are indicated to have been tested.
In Vivo Efficacy in KRAS G12V Xenograft Model
The in vivo antitumor activity of this compound was evaluated in a SW480 (KRAS G12V) colorectal cancer cell line-derived xenograft (CDX) model. Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[1]
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Body Weight Change |
| SW480 (KRAS G12V) | This compound 30 mg/kg | Twice daily, oral | 57% (after 13 days) | No significant loss[1] |
| SW480 (KRAS G12V) | This compound 90 mg/kg | Twice daily, oral | 84% (after 13 days) | No significant loss[1] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the antiproliferative effect of this compound on KRAS G12V mutant cancer cell lines.
Methodology: A common method for assessing cell viability is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[6][7][8]
Protocol:
-
Cell Seeding: KRAS G12V mutant cancer cell lines (e.g., NCI-H727, SK-CO-1) are seeded into 384-well plates at a density of 200 to 2000 cells per well in a suitable cell culture medium supplemented with 10% fetal calf serum.[3]
-
Compound Treatment: After overnight incubation, cells are treated with a logarithmic dose series of this compound (e.g., from 0.00457 to 10 µmol/L) or DMSO as a vehicle control.[3][4]
-
Incubation: Plates are incubated for 120 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Viability Measurement: CellTiter-Glo® reagent is added to each well, and luminescence, which is proportional to the number of viable cells, is measured using a plate reader.[3][8]
-
Data Analysis: IC50 values are calculated from the dose-response curves using a four-parameter nonlinear regression model.[3]
In Vivo Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of this compound in a KRAS G12V-driven tumor model.
Methodology: A cell line-derived xenograft (CDX) model using SW480 human colorectal cancer cells is established in immunodeficient mice.
Protocol:
-
Animal Model: 7-8 week old female immunodeficient mice (e.g., NMRI nude mice) are used.[3]
-
Tumor Cell Implantation: SW480 cells are harvested and injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Formulation and Administration: this compound is formulated for oral administration. Treatment is administered twice daily at specified doses (e.g., 30 mg/kg and 90 mg/kg).[1]
-
Monitoring and Endpoint: Tumor volume and body weight are measured regularly throughout the study. The study is terminated after a predefined period (e.g., 13 days), and tumor growth inhibition is calculated.[1]
Conclusion
This compound is a potent, selective, and orally bioavailable pan-KRAS inhibitor with a clear mechanism of action targeting the inactive state of KRAS. Preclinical data robustly support its efficacy in cellular and animal models of KRAS G12V-driven cancer, demonstrating significant antiproliferative activity and in vivo tumor growth inhibition without notable toxicity. These findings underscore the therapeutic potential of this compound as a promising agent for the treatment of cancers harboring the KRAS G12V mutation and warrant further investigation. The structurally related compound, BI 3706674, has advanced to clinical trials for patients with KRAS G12V mutations, further validating this therapeutic approach.[4]
References
- 1. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Potential of Pan-KRAS Inhibitors in the Treatment of KRAS-Mutant Leukemias | The American Journal of Applied sciences [inlibrary.uz]
- 7. biorxiv.org [biorxiv.org]
- 8. biocompare.com [biocompare.com]
The Discovery and Preclinical Development of BI-2493: A Novel Pan-KRAS Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BI-2493 is a potent, reversible, and selective pan-KRAS inhibitor that has demonstrated significant preclinical activity in a wide range of cancer models.[1][2][3] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its therapeutic potential in cancers driven by various KRAS mutations and KRAS wild-type amplifications. Detailed experimental protocols and quantitative data from key studies are presented to offer a thorough understanding of this promising therapeutic agent.
Introduction: Targeting the Undruggable KRAS
The KRAS oncogene is one of the most frequently mutated genes in human cancers, making it a highly validated but notoriously difficult therapeutic target.[4] For decades, direct inhibition of KRAS was considered an insurmountable challenge. The advent of targeted therapies for specific KRAS mutations, such as KRAS G12C, has renewed hope in this field.[1][2] However, the development of inhibitors that can target a broader spectrum of KRAS mutations ("pan-KRAS inhibitors") remains a critical unmet need. This compound has emerged from these efforts as a novel, potent pan-KRAS inhibitor with a unique mechanism of action.[1][2][3]
Discovery of this compound
This compound was discovered through a strategic drug discovery program aimed at identifying noncovalent inhibitors of KRAS.[1][2] The starting point for its development was the identification of BI-2865, a potent inhibitor derived from a KRAS G12C inhibitor program.[1][2][3] Through a process of spirocyclization, this compound was developed as a highly rigid analogue of BI-2865.[1][2][3] This structural modification resulted in improved potency, metabolic stability, and permeability compared to its predecessor.[1][2][3]
Mechanism of Action: Targeting the "OFF" State of KRAS
This compound is a reversible pan-KRAS inhibitor that selectively targets the inactive, GDP-bound "OFF" state of the KRAS protein.[5][6][7] This is a key differentiator from some other KRAS inhibitors that target the active, GTP-bound "ON" state. By binding to the inactive conformation, this compound prevents the subsequent activation of KRAS, thereby inhibiting downstream signaling pathways critical for tumor growth and survival, such as the MAPK pathway.[5] Notably, this compound exhibits high selectivity for KRAS over other RAS isoforms like HRAS and NRAS.[1][3][5]
Preclinical Efficacy
This compound has demonstrated broad antitumor activity in a range of preclinical cancer models, including those with various KRAS mutations and, significantly, those with KRAS wild-type (WT) amplifications.[1][5][6]
In Vitro Activity
High-throughput cellular viability screens across over 900 cancer cell lines revealed that this compound has potent antiproliferative activity in cell lines with KRAS alterations.[6][8][9] Notably, cancer cell lines with KRAS WT amplifications (copy number > 7) were identified as being particularly sensitive to the inhibitor.[6][8][9]
| Cell Line | Cancer Type | KRAS Status | This compound IC50 (µM) |
| SW480 | Colorectal Cancer | G12V | Data not specified |
| MKN1 | Gastric Cancer | WT amplification (CN=12.7) | Data not specified |
| DMS 53 | Small Cell Lung Cancer | WT amplification | Data not specified |
Note: Specific IC50 values were not consistently reported in the provided search results. The table reflects the cell lines mentioned in the in vivo studies.
In Vivo Activity
Oral administration of this compound has shown significant tumor growth inhibition and even regression in various xenograft models.[2][5]
| Xenograft Model | Cancer Type | KRAS Status | This compound Dosage | Tumor Growth Inhibition (TGI) |
| SW480 | Colorectal Cancer | G12V | 30 or 90 mg/kg, twice daily | Significant suppression |
| MKN1 | Gastric Cancer | WT amplification (CN=12.7) | 90 mg/kg | 140% (tumor regression) |
| GA6871 | Gastric Cancer | WT amplification | Not specified | Deep and long-lasting regressions |
Treatment with this compound was generally well-tolerated in these preclinical studies.[5][6] In pancreatic cancer models, this compound not only suppressed tumor growth in vitro and prolonged survival in vivo but also remodeled the tumor microenvironment by increasing the infiltration of immune cells.[4]
Experimental Protocols
High-Throughput Cellular Viability Screening (PRISM)
The antiproliferative activity of this compound was assessed using the Profiling Relative Inhibition Simultaneously in Mixtures (PRISM) assay.[6][8][9]
-
Cell Lines: A panel of over 900 cancer cell lines was used.[6][8][9]
-
Treatment: Cells were treated with this compound in an eight-point dose-response format (threefold dilutions) for 5 days.[8] The concentration range was 0.00457 to 10 µmol/L.[8]
-
Readout: Cellular viability was measured to determine the antiproliferative effect of the compound.
-
Data Analysis: The sensitivity of cell lines was correlated with their genetic alterations, including KRAS mutations and copy number variations.[8][9]
Xenograft Models
The in vivo efficacy of this compound was evaluated in cell line-derived (CDX) and patient-derived (PDX) xenograft models.[5]
-
Animal Models: Immunocompromised mice were used.
-
Tumor Implantation: Cancer cells (e.g., SW480, MKN1) or patient tumor fragments were implanted subcutaneously.[2][5]
-
Treatment: Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was administered orally, typically twice daily.[2][10]
-
Monitoring: Tumor volume and body weight were measured regularly to assess efficacy and tolerability.[2][6]
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and tumor growth inhibition was calculated.
Future Directions
The promising preclinical data for this compound has paved the way for further development. A structurally related KRAS multi-inhibitor, BI 3706674, has recently entered Phase I clinical trials for patients with solid tumors harboring KRAS G12V mutations or KRAS WT amplifications.[8] The findings from the preclinical evaluation of this compound provide a strong rationale for the clinical investigation of this class of pan-KRAS inhibitors.[4]
Conclusion
This compound is a novel, potent, and selective pan-KRAS inhibitor that has demonstrated significant antitumor activity in a wide array of preclinical models. Its unique mechanism of targeting the inactive "OFF" state of KRAS and its efficacy in cancers with KRAS WT amplifications highlight its potential as a first-in-class therapeutic agent. The comprehensive preclinical data package for this compound supports the continued clinical development of this new class of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 5. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preclinical studies on BI-2493
An In-depth Technical Guide to the Preclinical Evaluation of BI-2493, a Pan-KRAS Inhibitor
Introduction
KRAS is the most frequently mutated oncogene in human cancers, making it a highly sought-after therapeutic target. For decades, direct inhibition of KRAS was considered an insurmountable challenge. The development of covalent inhibitors targeting the KRAS G12C mutation marked a significant breakthrough, validating the druggability of this protein. Building on this progress, research has expanded to develop inhibitors with broader activity against various KRAS mutations and other alterations like wild-type (WT) gene amplification.
This compound is a first-in-class, orally bioavailable, reversible pan-KRAS inhibitor developed by Boehringer Ingelheim in collaboration with MD Anderson.[1] It emerged from an optimization program that began with a KRAS G12C inhibitor, leading to the potent, noncovalent inhibitor BI-2865.[2][3] Further rigidification of the chemical structure via spirocyclization resulted in this compound, a compound with improved potency, metabolic stability, and permeability, making it suitable for in vivo evaluation.[2][3][4] This document provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacodynamic effects.
Mechanism of Action
This compound is a potent, noncovalent inhibitor that selectively targets KRAS, showing no activity against the closely related HRAS and NRAS isoforms.[2][3][5] It functions by binding to the inactive, GDP-bound "OFF" state of KRAS.[5][6][7] This mechanism prevents the SOS1-mediated nucleotide exchange, trapping KRAS in its inactive conformation and blocking the activation of downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway.[8][9] This "OFF-state" inhibition is effective against cancers driven by various KRAS mutations as well as those with KRAS WT amplification, where overexpression of the protein drives tumor growth.[6][10]
In Vitro Studies
The antiproliferative activity of this compound was evaluated across a wide array of cancer cell lines, demonstrating broad efficacy in models with diverse KRAS alterations.
Cell Line Proliferation Assays
High-throughput screening using the PRISM platform (Profiling Relative Inhibition Simultaneously in Mixtures) assessed the sensitivity of over 900 cancer cell lines to this compound.[7][10][11] The results showed that cell lines with KRAS alterations (both mutations and WT amplifications) were among the most sensitive.[10][11] Specifically, KRAS WT-amplified cell lines with a copy number (CN) greater than 7 were identified as highly sensitive.[6][10][12] Further studies confirmed potent antiproliferative activity in various cancer cell lines harboring different KRAS mutations.[3]
| Cell Line | Cancer Type | KRAS Status | Key Finding | Reference |
| Panel (801 lines) | Multiple | Various mutations & WT amplification | Broad activity; KRAS-altered lines are most sensitive. | [10][11] |
| Multiple | Gastroesophageal | WT Amplified (CN > 7) | High sensitivity to this compound. | [6][10][12] |
| Ba/F3 | Isogenic | Engineered KRAS/HRAS/NRAS mutants | Potent effect on KRAS-dependent cells; weaker on HRAS/NRAS. | [3] |
| A-375 | Melanoma | BRAF V600E (KRAS WT) | Used as a negative control, showing no effect. | [3] |
Experimental Protocol: PRISM Cellular Viability Screen
-
Cell Line Pooling : Over 900 distinct cancer cell lines, each uniquely barcoded with a 24-base pair DNA sequence, were cultured.
-
Seeding : The pooled cell lines were seeded into 384-well plates.
-
Treatment : Cells were treated with this compound across an eight-point dose range (e.g., 4.57 nM to 10 µM in threefold dilutions) for 5 days.[7]
-
Lysis and Barcode Amplification : After treatment, cells were lysed, and the DNA barcodes from surviving cells were amplified using PCR.
-
Quantification : The amplified barcodes were quantified using a high-throughput sequencing platform.
-
Data Analysis : The relative abundance of each cell line's barcode in treated versus control wells was calculated to determine cell viability and dose-response curves. The area under the curve (AUC) was used as a measure of sensitivity.[11]
In Vivo Studies
This compound has demonstrated significant in vivo efficacy, including tumor regression, in multiple cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. Treatment was administered orally and was generally well-tolerated.[5]
Efficacy in Xenograft Models
| Model Type | Cancer Type | KRAS Status | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Finding | Reference |
| CDX (SW480) | Colorectal | G12V | 30 or 90 mg/kg, BID | Significant tumor growth suppression. | Dose-dependent efficacy. | [3] |
| CDX (NCI-H358) | NSCLC | G12C | 30 mg/kg, BID | Significant tumor growth suppression. | Efficacy in a G12C model. | [3] |
| CDX (MKN1) | Gastric | WT Amplified (CN=12.7) | 90 mg/kg | 140% | Durable tumor regression. | [5] |
| PDX (ES11082) | Esophageal | WT Amplified (CN=98) | 30 mg/kg, BID | 78% | Efficacy in a PDX model. | [5][13] |
| PDX (GA6871) | Gastric | WT Amplified (CN=28) | Not specified | 108% | Deep and lasting tumor regression. | [5] |
TGI > 100% indicates tumor regression.
Experimental Protocol: Xenograft Efficacy Study
-
Model Establishment : Immunocompromised mice (e.g., nude mice) were subcutaneously implanted with cancer cells (CDX) or tumor fragments from a patient (PDX).
-
Tumor Growth : Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization : Mice were randomized into vehicle control and treatment groups (n=7-8 per group).[3]
-
Treatment Administration : this compound was administered orally, typically twice daily (BID), at specified doses (e.g., 30 mg/kg or 90 mg/kg).[3]
-
Monitoring : Tumor volume and body weight were measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 20-33 days).[13]
-
Endpoint Analysis : At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., IHC, mRNA expression).
-
Data Calculation : Tumor Growth Inhibition (TGI) was calculated as %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Pharmacodynamics and Safety
Pharmacodynamic Effects
In vivo studies confirmed that this compound effectively inhibits the MAPK signaling pathway. In the MKN1 xenograft model, treatment with this compound led to a dose-dependent downregulation of pERK (the phosphorylated, active form of ERK) and DUSP6 mRNA, a known downstream target of ERK signaling.[11][13] This pathway modulation was sustained at 24 hours post-treatment, correlating with the observed antitumor efficacy.[11][13] Immunohistochemistry (IHC) analysis of tumors at the study endpoint showed a decrease in the proliferation marker Ki67 and an increase in the apoptosis marker cleaved caspase-3 (cC3) in treated tumors compared to controls.[13]
Safety and Tolerability
Across multiple in vivo studies, treatment with this compound was well-tolerated. No significant toxicity, as measured by effects on the body weight of the mice, was observed throughout the treatment periods.[3][5] This favorable safety profile is likely attributed to the high selectivity of this compound for KRAS over other RAS isoforms, potentially minimizing off-target effects in normal tissues.[3][5]
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective pan-KRAS inhibitor. It demonstrates broad antiproliferative activity in vitro across numerous cancer cell lines with diverse KRAS mutations and is particularly effective in models with KRAS wild-type amplification.[3][10] In vivo, this compound induces significant tumor growth inhibition and regression in various xenograft models with a favorable safety profile.[3][5] The mechanism of action, involving the trapping of KRAS in its inactive "OFF" state, has been confirmed by pharmacodynamic studies showing sustained inhibition of the MAPK pathway.[11][13]
These promising preclinical findings highlight the therapeutic potential of this compound for patients with cancers driven by a wide range of KRAS alterations. The research on this compound has provided a strong foundation for further optimization, leading to the development of BI 3706674, which has advanced into clinical trials.[3]
References
- 1. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 6. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pan-KRAS inhibitors this compound and BI-2865 display potent anti-tumor activity in tumors with KRAS wild-type allele amplification. | Broad Institute [broadinstitute.org]
- 13. researchgate.net [researchgate.net]
A Technical Deep Dive into the Selectivity of BI-2493: A Pan-KRAS Inhibitor Sparing HRAS and NRAS
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of BI-2493, a potent, non-covalent, and orally bioavailable pan-KRAS inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the quantitative data, experimental methodologies, and signaling pathways relevant to the specific targeting of KRAS isoforms over HRAS and NRAS.
Executive Summary
This compound is a reversible pan-KRAS inhibitor that demonstrates significant selectivity for KRAS over the closely related HRAS and NRAS isoforms.[1][2] This inhibitor targets the inactive, GDP-bound "OFF" state of KRAS, thereby preventing its activation and subsequent downstream oncogenic signaling.[3][4][5] The selectivity of this compound is attributed to its ability to exploit subtle amino acid differences within the Switch-II pocket of KRAS, a region less conserved in HRAS and NRAS. This targeted approach offers a promising therapeutic window by minimizing off-target effects on HRAS and NRAS, which play roles in normal cellular functions. This guide summarizes the key quantitative data demonstrating this selectivity and provides detailed protocols for the assays used in its characterization.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been established through a combination of biochemical and cellular assays. The following tables summarize the available quantitative data that underscore its preferential activity against KRAS.
Table 1: Biochemical Inhibition of RAS-SOS1 Interaction
| Compound | Target | Assay Type | IC50 (nM) | Source(s) |
| This compound | KRAS-SOS1 | Biochemical PPI Assay | < 11 | [6] |
| BI-2865 (related compound) | KRAS-SOS1 | Biochemical PPI Assay | < 11 | [6] |
PPI: Protein-Protein Interaction
Table 2: Cellular Antiproliferative Activity in Isogenic Ba/F3 Cells
| Cell Line | Expressed RAS Isoform | This compound EC50 (nM) | Source(s) |
| Ba/F3 | KRAS G12C | < 140 | [6] |
| Ba/F3 | KRAS G12D | < 140 | [6] |
| Ba/F3 | KRAS G12V | < 140 | [6] |
| Ba/F3 | HRAS | Weaker Effect | [7] |
| Ba/F3 | NRAS | Weaker Effect | [7] |
EC50 values represent the concentration required to inhibit cell proliferation by 50%. The data indicates a significantly weaker effect on HRAS and NRAS-dependent cell lines.
Table 3: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | KRAS Status | This compound EC50 (nM) | Source(s) |
| NCI-H358 | KRAS G12C | Potent Effect | [7] |
| AsPC-1 | KRAS G12D | Potent Effect | [7] |
| NCI-H727 | KRAS G12V | Potent Effect | [7] |
| SK_CO-1 | KRAS G12V | Potent Effect | [7] |
| Lovo | KRAS G13D | Potent Effect | [7] |
| MKN1 | KRAS WT amp | Potent Effect | [7] |
| A-375 | BRAF V600E (KRAS WT) | Weaker Effect | [7] |
This table highlights the potent antiproliferative effects of this compound across various KRAS-mutant cancer cell lines, while showing a weaker effect on a KRAS wild-type, BRAF-mutant cell line where proliferation is not driven by KRAS.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.
SOS1-Mediated Nucleotide Exchange Assay
This biochemical assay is crucial for determining the ability of an inhibitor to block the activation of KRAS by preventing the exchange of GDP for GTP, a process facilitated by the guanine nucleotide exchange factor (GEF) SOS1.
Principle: The assay measures the displacement of a fluorescently labeled GDP analog from KRAS in the presence of SOS1 and a non-hydrolyzable GTP analog (GTPγS) or unlabeled GTP. Inhibition of this process by a compound like this compound results in a stable fluorescent signal. Alternatively, a time-resolved fluorescence resonance energy transfer (TR-FRET) format can be used, where the binding of a fluorescently labeled GTP to a tagged KRAS protein in the presence of a labeled antibody results in a FRET signal.[2]
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP).
-
Dilute purified, GDP-loaded KRAS, HRAS, or NRAS protein to the desired concentration in the reaction buffer.
-
Dilute the catalytic domain of SOS1 to the desired concentration.
-
Prepare a solution of a fluorescent GDP analog (e.g., mant-dGDP) or a fluorescent GTP analog for TR-FRET assays.
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in the reaction buffer.
-
-
Assay Procedure (Fluorescent GDP Displacement):
-
In a 384-well plate, add the test compound (this compound) or DMSO vehicle control.
-
Add the RAS protein (KRAS, HRAS, or NRAS) pre-loaded with the fluorescent GDP analog.
-
Initiate the exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTP or GTPγS.
-
Monitor the decrease in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial rate of nucleotide exchange for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Antiproliferation Assay
This assay assesses the ability of this compound to inhibit the growth of cell lines that are dependent on KRAS, HRAS, or NRAS for their proliferation and survival.
Principle: Cell viability is measured after a defined incubation period with the test compound. A decrease in viability in KRAS-dependent cells compared to HRAS- or NRAS-dependent cells indicates selectivity. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Culture and Seeding:
-
Culture isogenic Ba/F3 cells expressing either KRAS, HRAS, or NRAS mutants, or various cancer cell lines in their recommended growth medium.
-
Seed the cells into 96-well white, clear-bottom plates at an appropriate density and allow them to adhere overnight (for adherent cells).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the plates for 72 to 120 hours at 37°C in a 5% CO₂ incubator.[7]
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Lyse the cells by shaking the plate on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
Downstream Signaling Analysis (Western Blot)
This method is used to confirm that this compound inhibits the intended KRAS signaling pathway by assessing the phosphorylation status of downstream effector proteins like ERK. A reduction in phosphorylated ERK (p-ERK) levels indicates pathway inhibition. DUSP6, a phosphatase that is a transcriptional target of the ERK pathway, can also be used as a pharmacodynamic biomarker.[8][9][10]
Principle: Cells are treated with the inhibitor, and the protein lysates are then subjected to SDS-PAGE and immunoblotting with antibodies specific for the phosphorylated and total forms of the target proteins.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, DUSP6, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: KRAS Signaling Pathway and this compound's Point of Inhibition.
Caption: Workflow for Determining this compound Selectivity.
Conclusion
The data and methodologies presented in this technical guide provide a comprehensive overview of the selectivity of this compound for KRAS over HRAS and NRAS. Through a combination of robust biochemical and cellular assays, this compound has been characterized as a potent and selective pan-KRAS inhibitor. Its mechanism of action, which involves binding to the inactive state of KRAS and preventing its activation, offers a clear rationale for its selectivity and its potential as a therapeutic agent in KRAS-driven cancers. The detailed protocols provided herein serve as a valuable resource for researchers working to further understand and develop targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. aurorabiolabs.com [aurorabiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opnme.com [opnme.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dual specificity phosphatase 6 (DUSP6) is an ETS-regulated negative feedback mediator of oncogenic ERK signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
BI-2493: A Technical Guide to a Reversible Pan-KRAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, making it a highly validated, albeit challenging, therapeutic target.[1] For decades, direct inhibition of KRAS has been largely unsuccessful. The advent of targeted therapies has brought new hope, and among the emerging class of KRAS inhibitors is BI-2493, a potent, selective, and orally bioavailable pan-KRAS inhibitor.[2][3] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.
Introduction
KRAS functions as a molecular switch, cycling between an active GTP-bound "ON" state and an inactive GDP-bound "OFF" state to regulate downstream signaling pathways critical for cell proliferation and survival.[4] Mutations in KRAS, most commonly at codons 12, 13, and 61, lock the protein in a constitutively active state, driving oncogenesis in a significant portion of pancreatic, colorectal, and non-small cell lung cancers.[1]
This compound is a non-covalent, reversible inhibitor that selectively targets the inactive, GDP-bound state of KRAS.[4] This mechanism of action distinguishes it from covalent inhibitors that target specific KRAS mutations like G12C. By binding to the inactive conformation, this compound prevents the interaction between KRAS and its guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS), thereby inhibiting the exchange of GDP for GTP and maintaining KRAS in its "OFF" state.[4] This pan-inhibitor activity allows this compound to target a broad range of KRAS mutations as well as wild-type KRAS amplifications.[4][5][6][7]
Mechanism of Action
This compound functions as a protein-protein interaction (PPI) inhibitor.[4] It binds to a pocket on the KRAS protein that is accessible in the GDP-bound state, sterically hindering the binding of SOS1/2.[4] This prevents the SOS-mediated nucleotide exchange, a critical step in KRAS activation. By locking KRAS in its inactive state, this compound effectively blocks downstream signaling through key effector pathways, including the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades.[8] A key feature of this compound is its selectivity for KRAS over other RAS isoforms like HRAS and NRAS.[4][5][9]
Preclinical Data
This compound has demonstrated potent and broad antitumor activity in a range of preclinical models, including cancer cell lines with various KRAS mutations and those with KRAS wild-type amplification.[4][5][6][7]
In Vitro Activity
The antiproliferative effects of this compound have been evaluated in various cancer cell lines. The data consistently show potent inhibition of KRAS-dependent cell lines while having a weaker effect on HRAS and NRAS-dependent cells.[10]
| Cell Line | Cancer Type | KRAS Status | This compound IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung | G12C | <140 |
| SW480 | Colorectal | G12V | <140 |
| AsPC-1 | Pancreatic | G12D | <140 |
| LoVo | Colorectal | G13D | <140 |
| MKN1 | Gastric | WT amplification | Potent Activity |
Note: Specific IC50 values are often presented in ranges in initial publications; "<140 nM" indicates potent activity as described in the literature for various KRAS-dependent murine pro-B cell lines.[4] The potent activity in MKN1 cells with KRAS wild-type amplification has been highlighted.[5][10]
In Vivo Efficacy
This compound has demonstrated significant tumor growth inhibition in various xenograft models driven by different KRAS mutations and wild-type amplifications.[10][11][12]
| Xenograft Model | Cancer Type | KRAS Status | Dosing | Outcome |
| SW480 | Colorectal | G12V | 30 or 90 mg/kg, p.o., twice daily | Suppressed tumor growth[10][11] |
| NCI-H358 | Non-Small Cell Lung | G12C | 30 mg/kg, p.o., twice daily | Suppressed tumor growth[10][11] |
| MKN1 | Gastric | WT amplification | 90 mg/kg, p.o. | Durable tumor regression (140% TGI)[5] |
| DMS 53 | Small Cell Lung | WT amplification | 30 or 90 mg/kg, p.o., twice daily | Antitumor activity[13] |
p.o. = per os (by mouth); TGI = Tumor Growth Inhibition
Importantly, treatment with this compound was well-tolerated in these in vivo studies, with no significant effects on the body weight of the mice.[6][11]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize this compound.
Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cell lines with known KRAS mutations are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO).
-
Incubation: Plates are incubated for 72 to 120 hours.[10]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a non-linear regression curve.
Western Blot for Downstream Signaling
This method is used to confirm that this compound inhibits the intended KRAS signaling pathways.
Protocol:
-
Cell Treatment: Cancer cells are treated with this compound at various concentrations for a specified time.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against phosphorylated and total forms of downstream effector proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The levels of phosphorylated proteins are normalized to the total protein levels to determine the extent of pathway inhibition.
Xenograft Tumor Models
These in vivo models are crucial for evaluating the antitumor efficacy of this compound.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., SW480, NCI-H358) are subcutaneously injected into the flank of immunodeficient mice.[8]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Initiation: When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.[8]
-
Drug Administration: this compound is administered orally at specified doses and schedules (e.g., 30 or 90 mg/kg, twice daily).[10][11]
-
Efficacy Assessment: Tumor volume and body weight are monitored throughout the study to assess antitumor efficacy and toxicity.[8]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study.
Conclusion and Future Directions
This compound is a promising pan-KRAS inhibitor with a distinct mechanism of action that allows it to target a broad spectrum of KRAS-driven cancers.[8][11][12] Its ability to inhibit both mutant and wild-type amplified KRAS, combined with its oral bioavailability and favorable tolerability profile in preclinical models, underscores its therapeutic potential.[2][3][5] Furthermore, this compound has been shown to remodel the tumor microenvironment, suggesting potential for combination therapies with immunotherapies.[1]
Ongoing research and future clinical trials will be critical to fully elucidate the safety and efficacy of this compound in patients. The development of this and other pan-KRAS inhibitors represents a significant advancement in the quest to effectively target one of the most challenging oncogenes in cancer therapy.
References
- 1. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
BI-2493: A Technical Guide to its Role in Inhibiting Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BI-2493 is a potent, orally bioavailable, non-covalent pan-KRAS inhibitor that represents a significant advancement in the targeted therapy of KRAS-driven cancers. By selectively binding to the inactive GDP-bound "OFF" state of KRAS, this compound effectively blocks its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby preventing the transition to the active GTP-bound "ON" state. This mechanism leads to the suppression of downstream oncogenic signaling, primarily through the MAPK pathway, and to a lesser extent, the PI3K-AKT pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its inhibitory effects on downstream signaling pathways, quantitative data on its anti-proliferative activity, and detailed protocols for key experimental assays.
Mechanism of Action
This compound is a highly rigid spirocyclic analogue designed for improved potency, metabolic stability, and permeability.[1][2] It exhibits a unique mechanism by binding to a pocket between switch I and II of KRAS in its inactive GDP-bound state.[1] This binding sterically hinders the interaction with GEFs, such as SOS1, which are essential for the exchange of GDP for GTP.[3] By locking KRAS in its "OFF" state, this compound effectively shuts down the activation of downstream signaling cascades that are critical for tumor cell proliferation and survival.[1][3] Notably, this compound demonstrates selectivity for KRAS over other RAS isoforms like HRAS and NRAS.[1][4]
Inhibition of Downstream Signaling Pathways
The primary consequence of this compound-mediated KRAS inhibition is the attenuation of the MAPK (RAS-RAF-MEK-ERK) signaling pathway.[4] This is evidenced by a dose-dependent decrease in the phosphorylation of ERK (pERK), a key downstream effector in this cascade.[5] Furthermore, this compound treatment leads to the downregulation of DUSP6 mRNA, a known transcriptional target of the ERK signaling pathway, providing further evidence of on-target activity.[5]
While the MAPK pathway is the most prominently affected, there is also evidence suggesting that this compound can modulate the PI3K-AKT-mTOR pathway, another critical downstream effector of KRAS.[4] However, in some cellular contexts, compensatory activation of the PI3K pathway has been observed, which may contribute to differential sensitivity to this compound.[2]
Below is a diagram illustrating the mechanism of action of this compound and its impact on downstream signaling.
Data Presentation: Anti-proliferative Activity
This compound has demonstrated broad anti-proliferative activity across a wide range of cancer cell lines harboring various KRAS mutations as well as those with KRAS wild-type (WT) amplification.[4]
In Vitro Efficacy in KRAS Wild-Type Amplified Cell Lines
This compound shows potent inhibition of cell growth in cancer cell lines with a high copy number (CN > 7) of wild-type KRAS.[2]
| Cell Line | Cancer Type | KRAS WT Copy Number | This compound IC50 (nmol/L) |
| HuG1-N | Gastric Adenocarcinoma | 67 | 59.1 |
| HSKT-C | Ovarian Carcinoma | 93 | 130 |
| Mean of 10 cell lines with CN > 7 | 598 |
Data compiled from a study by Tedeschi, A. et al. (2024).[2]
In Vivo Efficacy in Xenograft Models
Oral administration of this compound has been shown to induce significant tumor growth inhibition (TGI) and even tumor regression in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
| Xenograft Model | Cancer Type | KRAS Status | This compound Dose (mg/kg, oral, twice daily) | Tumor Growth Inhibition (TGI) |
| SW480 (CDX) | Colorectal Cancer | G12V | 90 | 84% |
| NCI-H358 (CDX) | Non-Small Cell Lung Cancer | G12C | 30 | 90% |
| MKN1 (CDX) | Gastric Cancer | WT amplified (CN=12.7) | 90 | 140% (regression) |
| ES11082 (PDX) | Esophageal Cancer | WT amplified (CN=98) | 30 | 78% |
| GA6871 (PDX) | Gastric Cancer | WT amplified (CN=28) | Not Specified | 108% (regression) |
Data compiled from studies by Bröker, J. et al. (2025) and Tedeschi, A. et al. (2024).[1][4]
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is used to determine the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read using a plate reader, and the data is normalized to the vehicle control to calculate the percentage of cell viability. IC50 values are determined by fitting the data to a dose-response curve.
Western Blotting for Downstream Signaling
This protocol is used to assess the phosphorylation status of key proteins in the MAPK and PI3K-AKT pathways following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to approximately 70-80% confluency and then treated with this compound or vehicle control for a specified time.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of ERK and AKT.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway inhibition.
In Vivo Xenograft Studies
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in mouse models.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Group Randomization: Mice are randomized into treatment and vehicle control groups.
-
Drug Administration: this compound is administered orally at specified doses and schedules.
-
Efficacy Assessment: Tumor volume and body weight are measured regularly to assess treatment efficacy and toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of downstream signaling markers (e.g., pERK) to confirm on-target drug activity.
Conclusion
This compound is a promising pan-KRAS inhibitor with a well-defined mechanism of action that translates to potent anti-tumor activity in preclinical models of KRAS-driven cancers. Its ability to lock KRAS in an inactive state leads to the effective inhibition of downstream signaling, primarily through the MAPK pathway. The quantitative data from in vitro and in vivo studies underscore its potential as a therapeutic agent. The experimental protocols provided in this guide offer a framework for further investigation and development of this and similar targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BI-2493 Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2493 is a potent and selective, orally active pan-KRAS inhibitor.[1] It represents a significant advancement in the pursuit of therapies for KRAS-driven cancers, which have historically been challenging to target. This compound functions by non-covalently binding to the inactive, GDP-bound "OFF" state of multiple KRAS mutants as well as wild-type KRAS.[2][3][4] This action blocks the interaction between KRAS and the guanine nucleotide exchange factor SOS1/2, thereby preventing the exchange of GDP for GTP and consequently inhibiting the activation of downstream oncogenic signaling pathways, most notably the MAPK pathway.[4]
Preclinical studies have demonstrated that this compound exhibits potent antitumor activity in a wide range of cancer cell lines harboring various KRAS mutations and in models with KRAS wild-type (WT) amplification.[2][3][5] This document provides detailed methodologies for screening and characterizing the activity of this compound in cancer cell lines.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | Reported Sensitivity to this compound (Qualitative) | Reference |
| SW480 | Colorectal Cancer | G12V | Sensitive | [6] |
| PANC-1 | Pancreatic Cancer | G12D | Sensitive | [5] |
| HCT116 | Colorectal Cancer | G13D | Sensitive | [5] |
| A549 | Lung Cancer | G12S | Sensitive | [5] |
| DMS 53 | Small Cell Lung Cancer | WT-amplified | Sensitive | [7] |
| MKN1 | Gastric Cancer | WT-amplified | Sensitive | [7] |
Note: This table is a summary of qualitative data from preclinical studies. Quantitative IC50 values may vary depending on the specific assay conditions.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the KRAS signaling cascade. By locking KRAS in its inactive state, this compound prevents the activation of downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.
Caption: this compound inhibits the KRAS signaling pathway.
Experimental Protocols
The following protocols are designed to assess the efficacy and mechanism of action of this compound in cancer cell lines.
Protocol 1: Cell Viability and Proliferation Assay (MTS/MTT Assay)
This assay determines the dose-dependent effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
A panel of human cancer cell lines with known KRAS mutations (e.g., SW480, PANC-1, HCT116) and KRAS WT-amplified cell lines (e.g., DMS 53, MKN1).[5][6][7]
-
Recommended culture medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (10 mM in DMSO).
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
96-well clear flat-bottom microplates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 3,000-5,000 cells per well in 100 µL of culture medium in a 96-well plate. Incubate overnight to allow for cell attachment.[5]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A common concentration range to test is 0.01 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTS/MTT Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and calculate the IC50 value using non-linear regression.
Protocol 2: High-Throughput Pooled Cell Line Screening (PRISM Assay)
The Profiling Relative Inhibition Simultaneously in Mixtures (PRISM) assay allows for the screening of this compound against a large panel of barcoded cancer cell lines simultaneously.[7][8]
Experimental Workflow:
Caption: PRISM assay experimental workflow.
Procedure Outline:
-
Cell Pooling: Genetically barcoded cancer cell lines are thawed and pooled together.[7]
-
Plating: The cell line pools are plated into 384-well plates.
-
Treatment: this compound is added to the plates in an 8-point dose-response format.[8]
-
Incubation: Plates are incubated for 5 days to allow for the anti-proliferative effects of the compound to manifest.[8]
-
Lysis and Barcode Amplification: After incubation, cells are lysed, and the genomic DNA containing the barcodes is isolated. The barcodes are then amplified via PCR.
-
Barcode Detection: The abundance of each barcode is quantified using a Luminex bead-based detection method.
-
Data Analysis: The relative abundance of each barcode in the treated wells is compared to the vehicle control wells. A log-fold change is calculated to determine the sensitivity of each cell line to this compound. The area under the dose-response curve (AUC) is often used as a measure of sensitivity.[2]
Protocol 3: Western Blot for MAPK Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.
Materials:
-
Cancer cell lines cultured in 6-well plates.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 2-24 hours.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detect the signal using an ECL substrate.
-
-
Re-probing for Total ERK: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to serve as a loading control.
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the t-ERK signal. A dose-dependent decrease in the p-ERK/t-ERK ratio is expected with this compound treatment.[7]
Protocol 4: Quantitative RT-PCR for DUSP6 mRNA Expression
This protocol measures the mRNA expression of DUSP6, a downstream target of the MAPK pathway, to confirm pathway inhibition by this compound.[7]
Materials:
-
Cancer cell lines treated with this compound as in the Western blot protocol.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green PCR Master Mix.
-
qPCR instrument.
-
Primers for DUSP6 and a housekeeping gene (e.g., GAPDH).
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions with SYBR Green Master Mix, cDNA, and primers for DUSP6 and the housekeeping gene.
-
Run the qPCR program: initial denaturation, followed by 40 cycles of denaturation and annealing/extension.[9]
-
Include a melt curve analysis to ensure primer specificity.
-
Data Analysis: Calculate the relative expression of DUSP6 mRNA using the ΔΔCt method, normalizing to the housekeeping gene. A dose-dependent decrease in DUSP6 mRNA is expected following MAPK pathway inhibition by this compound.[7]
Protocol 5: SOS1-Mediated Nucleotide Exchange Assay
This biochemical assay directly measures the ability of this compound to inhibit the SOS1-catalyzed exchange of GDP for GTP on KRAS.
Materials:
-
Recombinant KRAS protein (e.g., KRAS G12V).
-
Recombinant SOS1 catalytic domain.
-
Fluorescently labeled GDP (e.g., BODIPY-GDP or Mant-GDP).
-
GTP.
-
This compound.
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
KRAS-GDP Loading: Incubate recombinant KRAS with a molar excess of fluorescently labeled GDP to allow for nucleotide binding.
-
Inhibitor Incubation: In a 384-well plate, add the KRAS-GDP complex and varying concentrations of this compound. Incubate to allow for inhibitor binding.
-
Initiate Exchange Reaction: Add a mixture of SOS1 and a large excess of unlabeled GTP to initiate the nucleotide exchange reaction.
-
Fluorescence Monitoring: Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced from KRAS by GTP.
Data Analysis: Calculate the initial rate of the exchange reaction for each inhibitor concentration. Plot the reaction rate against the this compound concentration to determine the IC50 value for the inhibition of SOS1-mediated nucleotide exchange.
Expected Results
-
Cell Viability Assays: this compound is expected to show potent, dose-dependent inhibition of cell proliferation in cancer cell lines with various KRAS mutations and those with KRAS WT amplification.
-
Western Blot: A significant, dose-dependent decrease in the levels of phosphorylated ERK (p-ERK) should be observed in sensitive cell lines treated with this compound, while total ERK levels remain unchanged.[7]
-
qPCR: The mRNA expression of DUSP6, a downstream target of the ERK pathway, is expected to be downregulated in a dose-dependent manner upon treatment with this compound.[7]
-
Nucleotide Exchange Assay: this compound should demonstrate potent inhibition of the SOS1-mediated exchange of GDP for GTP on KRAS in a dose-dependent manner.
References
- 1. assets.clue.io [assets.clue.io]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.clue.io [assets.clue.io]
- 5. benchchem.com [benchchem.com]
- 6. depmap.org [depmap.org]
- 7. High-throughput identification of genotype-specific cancer vulnerabilities in mixtures of barcoded tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Silencing of DUSP6 gene by RNAi-mediation inhibits proliferation and growth in MDA-MB-231 breast cancer cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-2493 Dosing in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2493 is a potent and reversible pan-KRAS inhibitor that demonstrates significant anti-tumor activity in various preclinical cancer models.[1][2] It targets the inactive, GDP-bound "OFF" state of KRAS, showing efficacy against a broad spectrum of KRAS mutations as well as in cancers with KRAS wild-type gene amplification.[2][3][4][5][6] Unlike allele-specific inhibitors, this compound's pan-KRAS activity offers a promising therapeutic strategy for a wider range of KRAS-driven malignancies.[7] These application notes provide detailed protocols and dosing guidelines for the use of this compound in in vivo animal models based on currently available preclinical data.
Mechanism of Action
This compound is a noncovalent inhibitor that binds to the switch I/II pocket of KRAS.[1] This binding event interferes with the SOS-mediated nucleotide exchange, thereby preventing the activation of KRAS. By locking KRAS in its inactive state, this compound effectively blocks downstream signaling through pathways such as the MAPK cascade, leading to the inhibition of tumor cell proliferation and survival.[3] The compound exhibits selectivity for KRAS over other RAS isoforms like HRAS and NRAS.[1]
KRAS Signaling Pathway Inhibition by this compound
Caption: Mechanism of this compound action on the KRAS signaling pathway.
Quantitative Data Summary
The following tables summarize the in vivo dosing and efficacy of this compound in various xenograft models.
Table 1: this compound Dosing and Efficacy in KRAS Mutant Xenograft Models
| Cancer Type | Model | KRAS Mutation | Mouse Strain | Dose (mg/kg) | Dosing Schedule | Duration | Tumor Growth Inhibition (TGI) | Body Weight Change | Reference |
| Colorectal Cancer | SW480 (CDX) | G12V | NMRI nude | 30 or 90 | p.o., b.i.d. | 18 days | 90% (at 30 mg/kg) | No significant loss vs. vehicle | [1] |
| Non-Small Cell Lung Cancer | NCI-H358 (CDX) | G12C | NMRI nude | 30 | p.o., b.i.d. | 18 days | Significant inhibition | No significant loss vs. vehicle | [1] |
| Pancreatic Cancer | Various models | Multiple | Not specified | Not specified | Not specified | Not specified | Effective tumor growth suppression and prolonged survival | Not specified | [7] |
Table 2: this compound Dosing and Efficacy in KRAS Wild-Type Amplified Xenograft Models
| Cancer Type | Model | KRAS Status | Mouse Strain | Dose (mg/kg) | Dosing Schedule | Duration | Tumor Growth Inhibition (TGI) | Body Weight Change | Reference |
| Small Cell Lung Cancer | DMS 53 (CDX) | WT Amplified (CN=9.5) | Nude | 30 or 90 | p.o., b.i.d. | 20 days | Dose-dependent | Not specified | [4][8][9] |
| Gastric Cancer | MKN1 (CDX) | WT Amplified (CN=12.7) | Nude | 90 | p.o., b.i.d. | 20 days | 140% (regression) | Not specified | [3][8][9] |
| Esophageal Cancer | ES11082 (PDX) | WT Amplified (CN=98) | Not specified | 30 | p.o., b.i.d. | 24 days | 78% | Tolerated | [3][8] |
| Gastric Cancer | GA6871 (PDX) | WT Amplified (CN=28) | Not specified | 30 | p.o., b.i.d. | 33 days | 108% (regression) | Tolerated | [3][8] |
CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft; p.o.: oral administration; b.i.d.: twice daily; CN: Copy Number.
Experimental Protocols
The following are generalized protocols for in vivo efficacy studies with this compound based on published research. Specific details may need to be optimized for different models.
General In Vivo Efficacy Study Workflow
Caption: A generalized workflow for in vivo efficacy studies of this compound.
Animal Models and Husbandry
-
Species and Strain: Female athymic NMRI nude mice or CIEA-NOG mice, typically 7-8 weeks old, are commonly used for xenograft studies.[1]
-
Housing: Animals should be group-housed under specific pathogen-free conditions with controlled temperature (e.g., 21 ± 1.5°C), humidity (e.g., 55 ± 10%), and a 12-hour light-dark cycle.[1]
-
Ethics: All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) and adhere to institutional and governmental guidelines.[1]
Xenograft Establishment
-
Cell Line-Derived Xenografts (CDX):
-
Tumor cells (e.g., SW480, NCI-H358, DMS 53, MKN1) are cultured under standard conditions.
-
A suspension of a specified number of cells (e.g., 5 x 10^6) in an appropriate vehicle (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.
-
-
Patient-Derived Xenografts (PDX):
-
Tumor fragments from a patient are surgically implanted subcutaneously into immunocompromised mice.
-
Once tumors are established, they can be serially passaged in subsequent cohorts of mice for studies.
-
Treatment Protocol
-
Tumor Growth and Randomization:
-
Tumor volumes are monitored regularly using calipers (Volume = (length x width^2) / 2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (typically n=7-8 per group).[1]
-
-
Drug Formulation and Administration:
-
This compound is formulated for oral administration (p.o.). The specific vehicle should be determined based on the compound's properties.
-
The compound is administered twice daily (b.i.d.) at doses ranging from 30 to 90 mg/kg.[1][3][8][9]
-
The control group receives the vehicle alone following the same schedule.
-
-
Monitoring:
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI):
-
TGI is calculated at the end of the study using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
A TGI of >100% indicates tumor regression.
-
-
Toxicity:
-
Toxicity is primarily assessed by monitoring changes in body weight and observing any clinical signs of distress.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, tumors and plasma can be collected at specified time points after the last dose.
-
Tumor lysates can be analyzed for downstream pathway modulation, such as levels of phosphorylated ERK (p-ERK), and gene expression of targets like DUSP6 via Western blot and qPCR, respectively.[8][9]
-
Conclusion
This compound has demonstrated robust in vivo efficacy across a range of KRAS-driven cancer models with a favorable safety profile. The provided protocols offer a foundation for designing and executing preclinical studies to further evaluate the therapeutic potential of this pan-KRAS inhibitor. Careful consideration of the specific tumor model and adherence to ethical guidelines are paramount for obtaining reliable and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 4. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-KRAS inhibitors this compound and BI-2865 display potent anti-tumor activity in tumors with KRAS wild-type allele amplification. | Broad Institute [broadinstitute.org]
- 6. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for BI-2493 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of BI-2493, a pan-KRAS inhibitor, in various xenograft models based on preclinical research. The included protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.
Introduction
This compound is a potent and selective pan-KRAS inhibitor that targets the inactive, GDP-bound "OFF" state of KRAS.[1][2][3][4][5] It has demonstrated significant antitumor activity in preclinical models of cancers harboring various KRAS mutations as well as those with KRAS wild-type (WT) amplification.[1][2][5][6][7][8][9] Developed through a strategic collaboration between Boehringer Ingelheim and MD Anderson, this compound offers a promising therapeutic strategy for a broad range of KRAS-driven malignancies.[10]
Mechanism of Action
This compound functions by binding to the switch I/II region of KRAS, effectively locking it in its inactive state and preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1. This inhibition blocks downstream signaling through pathways such as the MAPK cascade (RAF-MEK-ERK), which are crucial for tumor cell proliferation and survival.[7][11] Studies have confirmed that treatment with this compound leads to the downregulation of phosphorylated ERK (pERK) and DUSP6 mRNA, a downstream target of ERK signaling.[1][6]
Efficacy in Xenograft Models: Summary of Preclinical Data
This compound has demonstrated robust anti-tumor activity across a variety of cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. The following table summarizes the key findings from these studies.
| Model Type | Cancer Type | Cell Line/PDX Model | KRAS Status | Dosage and Administration | Outcome | Reference |
| CDX | Small Cell Lung Cancer | DMS 53 | WT Amplification (CN=9.5) | 30 or 90 mg/kg, orally, twice daily | Dose-dependent tumor growth inhibition. | [1][4][6] |
| CDX | Gastric Cancer | MKN1 | WT Amplification (CN=12.7) | 30 or 90 mg/kg, orally, twice daily | Durable tumor regression (140% TGI at 90 mg/kg). | [1][6][12] |
| CDX | Colorectal Cancer | SW480 | G12V Mutant | 30 or 90 mg/kg, orally, twice daily | Significant tumor growth suppression. | [7] |
| CDX | Non-Small Cell Lung Cancer | NCI-H358 | G12C Mutant | 30 mg/kg, orally, twice daily | Effective tumor growth inhibition. | [7] |
| PDX | Esophageal Cancer | ES11082 | WT Amplification (CN=98) | 30 mg/kg, orally, twice daily | Tumor growth inhibition (78% TGI). | [1][6][12] |
| PDX | Gastric Cancer | GA6871 | WT Amplification (CN=28) | 30 mg/kg, orally, twice daily | Deep and long-lasting tumor regressions (108% TGI). | [1][6][12] |
| In Vivo | Pancreatic Cancer | Multiple Models | Multiple KRAS mutations | Not specified | Effectively suppressed tumor growth and prolonged survival. | [10] |
TGI: Tumor Growth Inhibition; CN: Copy Number
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of this compound.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment and this compound Administration
1. Cell Culture:
- Culture human cancer cell lines (e.g., DMS 53, MKN1, SW480, NCI-H358) in appropriate media and conditions as recommended by the supplier.
- Harvest cells during the logarithmic growth phase and assess viability.
2. Animal Husbandry:
- Utilize immunodeficient mice (e.g., nude mice).
- Acclimate animals for at least one week before the start of the experiment.
3. Tumor Implantation:
- Resuspend harvested cancer cells in a suitable medium (e.g., PBS or Matrigel mixture).
- Subcutaneously inject the cell suspension into the flank of each mouse.
4. Tumor Growth Monitoring and Group Randomization:
- Monitor tumor growth by caliper measurements.
- Once tumors reach a predetermined size, randomize mice into treatment and control groups.
5. This compound Formulation and Administration:
- Prepare the vehicle control and this compound formulations.
- Administer this compound orally, twice daily, at the desired dose (e.g., 30 mg/kg or 90 mg/kg).[6][7]
- Administer the vehicle to the control group following the same schedule.
6. Efficacy Evaluation:
- Measure tumor volume and body weight regularly throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.
7. Pharmacodynamic and Biomarker Analysis (Optional):
Collect tumors at specified time points after the last dose for biomarker analysis.
Assess levels of pERK and DUSP6 mRNA to confirm target engagement.[1][6]
Perform immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).[1][6]
Figure 2: Experimental workflow for a CDX study with this compound. Protocol 2: Patient-Derived Xenograft (PDX) Model and this compound Treatment
1. PDX Model Establishment:
- Implant patient tumor fragments subcutaneously into immunodeficient mice.
- Allow tumors to grow and passage them to expand the cohort.
2. Animal and Tumor Monitoring:
- Monitor animal health and tumor growth as described for CDX models.
3. Group Allocation and Treatment:
- Once tumors reach the desired volume, randomize mice into treatment and control groups.
- Administer this compound (e.g., 30 mg/kg, orally, twice daily) or vehicle as per the study design.[1]
4. Efficacy Assessment:
- Regularly measure tumor volume and body weight.
- Continue treatment for the duration specified in the experimental plan.
5. Endpoint Analysis:
- At the study's conclusion, collect tumors for histopathological and molecular analyses.
Additional Considerations
-
Tumor Microenvironment: this compound has been shown to remodel the tumor microenvironment in immune-compromised models by increasing intratumoral immune cells and reducing myeloid cells, which may enhance the response to immunotherapy.[10]
-
Tolerability: In the reported preclinical studies, treatment with this compound was generally well-tolerated.[12] However, it is crucial to monitor for any signs of toxicity, such as body weight loss.[3]
-
Combination Therapy: The mechanism of action of this compound suggests its potential for use in combination with other anticancer agents, including immunotherapy.[10]
These application notes and protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific cell lines, animal models, and research objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
Application Notes and Protocols for Western Blot Analysis Following BI-2493 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the pharmacodynamic effects of BI-2493, a potent and selective pan-KRAS inhibitor. The protocols outlined below are intended to assist in the assessment of downstream signaling pathway modulation following this compound treatment in cancer cell lines and preclinical models.
Introduction to this compound
This compound is a small molecule inhibitor that targets the inactive, GDP-bound state ("OFF" state) of both wild-type and mutant KRAS proteins.[1][2] By binding to this state, this compound prevents the interaction of KRAS with guanine nucleotide exchange factors (GEFs) like SOS1, thereby inhibiting the exchange of GDP for GTP and locking KRAS in its inactive conformation. This leads to the suppression of downstream signaling pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[3] this compound has demonstrated potent anti-proliferative activity in cancer cell lines with various KRAS mutations as well as those with KRAS wild-type amplification.[1][4]
Key Signaling Pathways Affected by this compound
The primary signaling cascade inhibited by this compound is the MAPK (mitogen-activated protein kinase) pathway. Inhibition of KRAS activation prevents the subsequent phosphorylation and activation of downstream kinases, including RAF, MEK, and ERK. A key downstream effector and a reliable biomarker for assessing the activity of this compound is the phosphorylation of ERK (pERK). Additionally, the expression of DUSP6 (Dual Specificity Phosphatase 6), a phosphatase that specifically dephosphorylates and inactivates ERK, is often downregulated upon MAPK pathway inhibition and can serve as another valuable pharmacodynamic marker.
Data Presentation: Quantitative Analysis of pERK Inhibition
The following table summarizes the quantitative analysis of phosphorylated ERK (pERK) downregulation following treatment with this compound in a panel of cancer cell lines. Data is derived from studies assessing the pharmacodynamic effects of the inhibitor.
| Cell Line | KRAS Status | This compound Concentration | Treatment Duration | % pERK Inhibition (vs. DMSO) |
| SNU-245 | WT-amplified (CN=28.1) | 1 µM | 2 hours | ~75% |
| MKN1 | WT-amplified (CN=12.7) | 1 µM | 2 hours | ~80% |
| DMS 53 | WT-amplified (CN=9.6) | 1 µM | 2 hours | ~60% |
| HEK293T | WT | 1 µM | 2 hours | ~20% |
Note: The data presented is an approximate representation based on graphical data from supplementary figures in the cited literature and is intended for illustrative purposes. For precise values, please refer to the original publication.[1]
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the inhibition of KRAS downstream signaling by this compound.
References
BI-2493 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2493 is a highly selective, orally active, non-covalent pan-inhibitor of Kristen Rat Sarcoma Virus (KRAS) oncogene.[1][2][3][4] As a structural analogue of BI-2865, this compound has been optimized for in vivo administration.[1][5] This potent inhibitor targets the inactive, GDP-bound state of KRAS, thereby blocking its interaction with guanine nucleotide exchange factors like SOS1/2.[6] This mode of action effectively impedes downstream signaling through critical pathways such as the RAF-MEK-ERK (MAPK) and PI3K/AKT pathways, leading to the attenuation of tumor growth.[7][8] this compound has demonstrated efficacy against a wide range of KRAS mutations as well as in cancer models with KRAS wild-type allele amplification.[9][10][11]
Physicochemical Properties and Solubility
This compound is a yellow solid with a molecular weight of 461.58 g/mol and a chemical formula of C₂₄H₂₇N₇OS.[12]
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 10 mM[1] | - |
| 50 mg/mL (108.32 mM)[3] | Ultrasonic sonication may be required.[3] | |
| 60 mg/mL (129.99 mM)[12] | Sonication is recommended.[12] | |
| 92 mg/mL (199.31 mM)[2] | Use fresh, anhydrous DMSO as it is hygroscopic.[2][3] | |
| Water | Insoluble[2] | - |
| Ethanol | Insoluble[2] | - |
Table 2: Storage Conditions
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 1 year |
| -20°C | 1 month |
Signaling Pathway
This compound functions by inhibiting the KRAS signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. In its active, GTP-bound state, KRAS activates downstream effector proteins, leading to the propagation of signals that can drive oncogenesis. This compound binds to the inactive, GDP-bound form of KRAS, preventing the exchange of GDP for GTP, a crucial step in KRAS activation. This leads to the downregulation of downstream signaling cascades, including the MAPK and PI3K/AKT pathways.
Experimental Protocols
In Vitro Stock Solution Preparation
Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 216.65 µL of DMSO per 1 mg of this compound).
-
Vortex the solution thoroughly until the powder is dissolved.
-
If necessary, sonicate the solution to ensure complete dissolution.[12]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2][3]
Cell-Based Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., KRAS mutant or wild-type amplified)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Remove the old medium from the wells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired duration (e.g., 72 to 120 hours).[12][13]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, etc.) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
In Vivo Formulation Preparation
Objective: To prepare a formulation of this compound suitable for oral administration in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween® 80
-
Deionized distilled water (ddH₂O) or saline
-
Sterile tubes
Protocol: This protocol is an example, and the final formulation may require optimization.
-
For a 1 mL final volume, dissolve the required amount of this compound in 50 µL of DMSO.[2]
-
Add 400 µL of PEG300 to the DMSO solution and mix until clear.[2]
-
Add 50 µL of Tween® 80 and mix until the solution is clear.[2]
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.[2]
-
Mix thoroughly. This formulation should be prepared fresh before each use.[2]
In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
This compound formulation for oral gavage
-
Vehicle control formulation
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (p.o.) twice daily at the desired dose (e.g., 10, 30, or 90 mg/kg).[11][12][13] Administer the vehicle solution to the control group.
-
Measure tumor volume with calipers and record the body weight of the mice regularly (e.g., 2-3 times per week).
-
Continue treatment for the specified duration (e.g., 21 days).[3]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Plot the mean tumor volume and body weight over time for each group to assess efficacy and toxicity.
References
- 1. This compound | pan-KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ChemGood [chemgood.com]
- 5. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 9. researchgate.net [researchgate.net]
- 10. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | KRAS inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of BI-2493 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of BI-2493, a first-in-class, oral, reversible, pan-KRAS inhibitor, in patient-derived xenograft (PDX) preclinical models. This compound targets the inactive, GDP-bound ("OFF") state of the KRAS protein, demonstrating broad antitumor activity across various KRAS-mutant and KRAS wild-type amplified cancer types.
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, making it a critical target for therapeutic intervention.[1] The development of effective KRAS inhibitors has been challenging.[1] this compound has emerged as a potent and selective pan-KRAS inhibitor with significant preclinical efficacy.[2][3] This document outlines the mechanism of action, key preclinical findings in PDX models, and detailed protocols for evaluating this compound in a research setting.
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable tools in oncology research. They are known to preserve the genomic and histological characteristics of the original tumor, offering a more clinically relevant platform to assess the efficacy of novel therapeutic agents like this compound.[4]
Mechanism of Action
This compound is a small molecule inhibitor that selectively binds to the inactive GDP-bound state of KRAS.[5][6] This binding prevents the subsequent activation of KRAS, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, most notably the RAF-MEK-ERK (MAPK) pathway.[7][8] Unlike isoform-specific inhibitors, this compound demonstrates activity against a wide range of KRAS mutations as well as in cancers with KRAS wild-type amplification.[1][2][9] It exhibits selectivity for KRAS over other RAS isoforms like HRAS and NRAS.[2][3][7][9]
Quantitative Data from Preclinical PDX Studies
The efficacy of this compound has been evaluated in various PDX models. The following tables summarize the key quantitative findings from these studies.
Table 1: Antitumor Efficacy of this compound in PDX Models
| Cancer Type | PDX Model | KRAS Status | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Gastric Cancer | GA6871 | Wild-Type Amplified (CN=28) | This compound | 30 mg/kg, p.o., BID | 108% (regression) | [7][10][11] |
| Esophageal Cancer | ES11082 | Wild-Type Amplified (CN=98) | This compound | 30 mg/kg, p.o., BID | 78% | [7][10][11] |
p.o. = per os (by mouth); BID = bis in die (twice a day); CN = Copy Number
Experimental Protocols
The following are detailed protocols for establishing PDX models and evaluating the in vivo efficacy of this compound.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
-
Animal Models:
-
Use immunodeficient mice, such as 7-8 week old female NMRI nude (BomTac:NMRI-Foxn1nu) or CIEA-NOG (NOD.Cg-Prkdcscid Il2rgtm1Sug/JicTac) mice.[2]
-
House animals in pathogen-free, controlled environmental conditions.
-
-
Tumor Tissue Implantation:
-
Obtain fresh, sterile tumor tissue from consenting patients under institutional review board-approved protocols.
-
Surgically implant a small fragment (approximately 20-30 mm³) of the patient's tumor subcutaneously into the flank of the anesthetized mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
-
Treatment Groups:
-
Drug Administration:
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times weekly.[2]
-
Monitor the general health and behavior of the animals daily.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Euthanize animals when tumors reach a maximum approved size (e.g., 1,500 mm³) or if humane endpoints are met (e.g., significant body weight loss, tumor necrosis).[12]
-
-
Data Analysis:
References
- 1. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.championsoncology.com [blog.championsoncology.com]
- 5. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 8. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: BI-2493 for KRAS Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of BI-2493, a potent and selective pan-KRAS inhibitor. The information detailed below, including effective concentrations and experimental protocols, is intended to guide researchers in utilizing this compound for investigating KRAS-driven signaling pathways and its potential as an anti-cancer agent.
Introduction to this compound
This compound is a highly selective, non-covalent pan-KRAS inhibitor that targets the inactive, GDP-bound "OFF" state of the KRAS protein. It is a structural analogue of BI-2865, exhibiting improved potency, metabolic stability, and permeability. A key characteristic of this compound is its broad activity against various KRAS mutants (including G12C, G12D, and G12V) and in cancer models with KRAS wild-type (WT) gene amplification. Notably, this compound demonstrates selectivity for KRAS over other RAS isoforms like HRAS and NRAS. Its mechanism of action involves blocking the interaction of KRAS with downstream effectors, thereby inhibiting signaling pathways crucial for cell proliferation and survival, such as the MAPK pathway.
Quantitative Data: Efficacy of this compound
The following tables summarize the effective concentrations and outcomes of this compound treatment in various preclinical models.
Table 1: In Vitro Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | Assay Duration | IC50 / EC50 (nmol/L) | Reference |
| Various (900+ panel) | Multiple | Various mutants & WT-amplified | 5 days | Broad activity, most sensitive have KRAS alterations | |
| KRAS WT-amplified (CN > 7) | Various | WT-amplified | Not Specified | Highly sensitive | |
| NCI-H358 | Non-small cell lung cancer | KRAS G12C | 120 hours | Potent antiproliferative effect | |
| SW480 | Colorectal cancer | KRAS G12V | 120 hours | Potent antiproliferative effect | |
| Ba/F3 | (Isogenic model) | KRAS G12V | 72 hours | Potent antiproliferative effect | |
| A-375 | Melanoma | KRAS WT (control) | 120 hours | > 4,000 | |
| HEK293T | (Control) | KRAS WT | Not Specified | > 4,000 | |
| NCI-H520 | (Control) | KRAS WT | Not Specified | > 4,000 |
Note: CN refers to Copy Number. IC50/EC50 values are indicative of the concentration required to achieve 50% inhibition of cell proliferation.
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Cancer Type | KRAS Status | This compound Dose | Dosing Schedule | Outcome | Reference |
| SW480 (CDX) | Colorectal cancer | KRAS G12V | 30 or 90 mg/kg | Oral, twice daily | Tumor growth suppression | |
| NCI-H358 (CDX) | Non-small cell lung cancer | KRAS G12C | 30 mg/kg | Oral, twice daily | Tumor growth suppression | |
| MKN1 (CDX) | Gastric cancer | KRAS WT-amplified (CN=12.7) | 90 mg/kg | Oral | 140% Tumor Growth Inhibition (TGI) | |
| Esophageal Cancer (PDX) | Esophageal cancer | KRAS WT-amplified (CN=98) | Not Specified | Oral | 78% TGI | |
| GA6871 (PDX) | Gastric cancer | KRAS WT-amplified (CN=28) | Not Specified | Oral | 108% TGI (regression) |
Note: CDX refers to Cell Line-Derived Xenograft; PDX refers to Patient-Derived Xenograft. TGI is a measure of antitumor activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Application Notes & Protocols: Pharmacokinetic Analysis of BI-2493 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: BI-2493 is a potent, orally bioavailable, non-covalent pan-KRAS inhibitor.[1][2][3][4] It selectively targets the inactive, GDP-bound "OFF" state of KRAS, demonstrating broad activity against various KRAS mutant alleles and in tumor models with KRAS wild-type (WT) amplification.[3][5][6] Unlike pan-RAS inhibitors, this compound is selective for KRAS over HRAS and NRAS, which may offer a better toxicity profile.[1][3] Preclinical studies in mouse xenograft models have shown that this compound induces dose-dependent tumor growth inhibition and demonstrates a favorable pharmacokinetic profile.[2][7][8] These notes provide an overview of the pharmacokinetic properties of this compound in mice and detailed protocols for conducting related in vivo studies.
Mechanism of Action & Signaling Pathway
This compound functions by binding to the inactive state of KRAS, preventing it from being activated by upstream signals. This inhibition blocks the downstream MAPK signaling cascade (RAF-MEK-ERK), which is crucial for cell proliferation and survival in KRAS-driven cancers.[9] The antitumor activity of this compound correlates with the modulation of this pathway.[10]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 10. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
Application Notes: Monitoring Tumor Growth Inhibition with the Pan-KRAS Inhibitor BI-2493
Introduction
KRAS is the most frequently mutated oncogene in human cancers and has long been considered a challenging therapeutic target.[1] BI-2493 is a novel, potent, and reversible pan-KRAS inhibitor that uniquely targets the inactive, GDP-bound "OFF" state of the KRAS protein.[2][3] This mechanism allows it to show broad activity against a wide spectrum of KRAS mutations and, notably, in tumors with KRAS wild-type (WT) allele amplification.[2][3][4] this compound spares HRAS and NRAS, suggesting a focused mechanism of action.[2][3][5] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the antitumor efficacy of this compound, from initial in vitro cell-based assays to comprehensive in vivo xenograft models.
Mechanism of Action and Signaling Pathway
This compound functions by binding to the inactive state of KRAS, preventing its activation cycle.[2] KRAS acts as a molecular switch; in its active GTP-bound "ON" state, it engages with effector proteins to activate downstream signaling cascades that drive cell proliferation, survival, and differentiation.[3] The primary pathway modulated by KRAS is the MAPK signaling pathway. By locking KRAS in the "OFF" state, this compound effectively suppresses this cascade, leading to a reduction in the phosphorylation of ERK (pERK), a key downstream marker of pathway activity.[6] This inhibition ultimately results in decreased cell proliferation and tumor growth.[5][6]
Part 1: In Vitro Assessment of this compound Efficacy
In vitro assays are fundamental for determining the direct antiproliferative effects of this compound on cancer cells and for calculating key metrics such as IC50 values. High-throughput screens have been used to assess this compound's activity across more than 900 cancer cell lines.[2][5] The following protocol details a standard colorimetric method for assessing cell viability.
Data Summary: In Vitro Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity, particularly in cancer cell lines characterized by KRAS wild-type amplifications (Copy Number [CN] > 7).[2][5][6]
| Cell Line | Cancer Type | KRAS Status | Key Finding |
| MKN1 | Gastric Cancer | WT Amplified (CN=12.7) | High sensitivity to this compound.[5] |
| DMS 53 | Small Cell Lung Cancer | WT Amplified | Sensitive to this compound treatment.[6] |
| SW480 | Colorectal Cancer | G12V Mutant | Sensitive to this compound treatment.[3] |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C Mutant | Sensitive to this compound treatment.[3] |
| Various | Gastroesophageal Cancers | WT Amplified (CN>7) | Cell lines with KRAS WT amplification are a sensitive population.[4][5][6] |
Experimental Workflow: In Vitro Assay
Protocol 1: Cell Viability Assay (MTT Method)
This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI 1640 + 10% FBS)
-
This compound compound, dissolved in DMSO
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted this compound compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 to 120 hours).[3]
-
MTT Addition: After incubation, carefully add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][9] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Part 2: In Vivo Evaluation of Tumor Growth Inhibition
In vivo studies using xenograft models are crucial for evaluating the therapeutic efficacy and tolerability of this compound in a physiological context.[10] this compound has been assessed in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[5]
Data Summary: In Vivo Tumor Growth Inhibition (TGI)
Oral administration of this compound has been shown to induce significant tumor growth inhibition and, in some cases, durable tumor regression. The treatment is generally well-tolerated with no significant impact on body weight.[3][5]
| Model / Cancer Type | KRAS Status | Treatment Regimen | Outcome (% TGI) | Citation |
| MKN1 Gastric Cancer (CDX) | WT Amplified | 90 mg/kg, oral, twice daily | 140% (regression) | [5] |
| GA6871 Gastric Cancer (PDX) | WT Amplified | 90 mg/kg, oral | 108% (regression) | [5] |
| Esophageal Cancer (PDX) | WT Amplified | 90 mg/kg, oral | 78% | [5] |
| DMS 53 SCLC (CDX) | WT Amplified | 30 or 90 mg/kg, oral, twice daily | Significant TGI | [6] |
| SW480 Colorectal (CDX) | G12V Mutant | 30 or 90 mg/kg, oral, twice daily | Significant TGI | [3] |
| NCI-H358 NSCLC (CDX) | G12C Mutant | 30 mg/kg, oral, twice daily | Significant TGI | [3] |
Experimental Workflow: In Vivo Xenograft Study
Protocol 2: Xenograft Tumor Model for Monitoring TGI
This protocol provides a general framework for conducting a xenograft study.[10][11] All animal experiments must be performed in accordance with institutional guidelines and approved by an animal care and use committee.
Materials:
-
Immunocompromised mice (e.g., male athymic Nude-Foxn1)
-
Human cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS)[12]
-
This compound formulated for oral administration
-
Vehicle control
-
Digital calipers
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth at least twice a week by measuring the length (l) and width (w) with digital calipers. Calculate tumor volume using the formula: V = (w² * l) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment groups (e.g., vehicle control, this compound at 30 mg/kg, this compound at 90 mg/kg).
-
Drug Administration: Administer this compound or vehicle orally (e.g., by gavage) according to the planned schedule (e.g., twice daily).[3][6]
-
In-life Monitoring: During the treatment period, measure tumor volume and mouse body weight 2-3 times per week. Monitor the general health of the animals daily.
-
Regrowth Phase: It is highly recommended to continue monitoring tumor growth after the final treatment dose to observe any potential tumor regrowth, which provides more complete data on drug efficacy.[10]
-
Study Endpoint: The study may be concluded when tumors in the control group reach a specified size, or based on a predetermined time point.
-
Tissue Collection: At the endpoint, euthanize the mice and excise the tumors. Tumors can be weighed and divided for pharmacodynamic (PD) biomarker analysis (Part 3).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: % TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Part 3: Pharmacodynamic (PD) Biomarker Analysis
PD analysis of tumor tissue is essential to confirm that this compound is engaging its target and modulating the intended downstream pathways in vivo.
Protocol 3: Immunohistochemistry (IHC) for Ki67 and Cleaved Caspase-3 (cC3)
IHC is used to assess changes in cell proliferation (Ki67) and apoptosis (cC3) within the tumor tissue following treatment.[6]
Procedure Outline:
-
Tissue Processing: Fix excised tumor tissue in 10% neutral buffered formalin, process, and embed in paraffin (FFPE).
-
Sectioning: Cut thin sections (e.g., 4-5 µm) from the FFPE blocks and mount them on slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitopes.
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies specific for Ki67 or cleaved Caspase-3.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate (e.g., DAB) to develop the color.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Scan the slides using a digital slide scanner.
-
Quantify the percentage of Ki67-positive (proliferating) cells and cC3-positive (apoptotic) cells using image analysis software.
-
Expected Outcome: Effective treatment with this compound should result in a decrease in the percentage of Ki67-positive cells and an increase in cC3-positive cells compared to the vehicle-treated control group.[6]
-
References
- 1. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 2. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tegaran.com [tegaran.com]
- 12. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Biomarkers Following BI-2493 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of key biomarkers in formalin-fixed paraffin-embedded (FFPE) tissues following treatment with BI-2493, a pan-KRAS inhibitor. The provided methodologies and data will aid in the preclinical and clinical evaluation of this compound's pharmacodynamic effects and efficacy.
Introduction
This compound is a potent and selective pan-KRAS inhibitor that targets the inactive, GDP-bound "OFF" state of the KRAS protein.[1][2] KRAS is a critical signaling protein that, when mutated, is a driver of numerous cancers.[3] this compound has demonstrated significant anti-tumor activity in preclinical models of cancers with various KRAS mutations as well as in tumors with KRAS wild-type amplification.[1][2][4][5][6] The inhibition of KRAS by this compound leads to the downregulation of the MAPK signaling pathway, resulting in reduced cell proliferation and increased apoptosis.[5]
Immunohistochemistry is a valuable method for assessing the in situ expression and localization of protein biomarkers in tissue samples, providing crucial insights into drug efficacy and mechanism of action. This document outlines detailed protocols for the IHC analysis of key pharmacodynamic and efficacy biomarkers for this compound: phosphorylated ERK (pERK), Dual Specificity Phosphatase 6 (DUSP6), Ki67, and cleaved Caspase-3 (cC3).
This compound Mechanism of Action and Biomarker Rationale
This compound's inhibition of KRAS directly impacts downstream signaling pathways, most notably the MAPK pathway. This provides a clear rationale for the selection of pERK and DUSP6 as pharmacodynamic biomarkers. Furthermore, the ultimate anti-tumor effect of this compound can be monitored by assessing markers of cell proliferation (Ki67) and apoptosis (cleaved Caspase-3).
-
pERK: As a key downstream kinase in the MAPK pathway, the phosphorylation of ERK is a direct indicator of pathway activation. Inhibition of KRAS by this compound is expected to lead to a rapid decrease in pERK levels in tumor tissue.
-
DUSP6: This phosphatase is a transcriptional target of the MAPK pathway and functions in a negative feedback loop. Downregulation of DUSP6 mRNA and protein levels serves as a robust indicator of sustained pathway inhibition.[6]
-
Ki67: A nuclear protein associated with cellular proliferation, Ki67 is a widely used marker to assess the anti-proliferative effects of cancer therapies. A reduction in the percentage of Ki67-positive cells is indicative of therapeutic efficacy.
-
Cleaved Caspase-3 (cC3): Caspase-3 is a key executioner of apoptosis. Its cleavage into an active form is a hallmark of programmed cell death. An increase in cC3-positive cells indicates the induction of apoptosis by this compound.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound, demonstrating its in vivo efficacy and biomarker modulation.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| SW480 (KRAS G12V) | Colorectal Cancer | 30 mg/kg, twice daily | 13 days | 57% | [4] |
| SW480 (KRAS G12V) | Colorectal Cancer | 90 mg/kg, twice daily | 13 days | 84% | [4] |
| NCI-H358 (KRAS G12C) | Non-small Cell Lung Cancer | 30 mg/kg, twice daily | 18 days | 90% | [4] |
| MKN1 (KRAS WT amp) | Gastric Cancer | 90 mg/kg, twice daily | Not specified | 140% (regression) | [5] |
| Esophageal Cancer PDX (KRAS WT amp) | Esophageal Cancer | Not specified | Not specified | 78% | [5] |
| Gastric Cancer PDX (GA6871) | Gastric Cancer | Not specified | Not specified | 108% (regression) | [5] |
Table 2: Biomarker Modulation by this compound in Xenograft Models
| Xenograft Model | Biomarker | This compound Dose | Time Point | Change in Biomarker | Reference |
| DMS 53 (SCLC) & MKN1 (GC) | Ki67 (% positive cells) | 30 or 90 mg/kg, twice daily | Day 20 | Decrease | [1] |
| DMS 53 (SCLC) & MKN1 (GC) | Cleaved Caspase-3 (% positive cells) | 30 or 90 mg/kg, twice daily | Day 20 | Increase | [1] |
| MKN1 (GC) | pERK Levels | 90 mg/kg, twice daily | 6 and 24 hours post-treatment | Decrease | [1] |
| MKN1 (GC) | DUSP6 mRNA Expression | 90 mg/kg, twice daily | 6 and 24 hours post-treatment | Decrease | [1] |
Mandatory Visualizations
Caption: KRAS signaling pathway and the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with BI-2493
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2493 is a potent and selective pan-KRAS inhibitor that targets the inactive, GDP-bound state ("OFF" state) of both mutant and wild-type KRAS.[1][2][3] KRAS is a critical GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, survival, and differentiation.[1] Activating mutations in KRAS are prevalent in numerous human cancers, leading to constitutive signaling and uncontrolled cell growth. This compound has demonstrated significant antitumor activity in preclinical models of cancers harboring KRAS mutations as well as those with KRAS wild-type amplification.[1][2][4] The mechanism of action of this compound involves the inhibition of the MAPK signaling pathway, leading to cell cycle arrest and induction of apoptosis in sensitive cancer cell lines.[2][4]
These application notes provide detailed protocols for the analysis of cellular responses to this compound treatment using flow cytometry. The methodologies described herein cover the assessment of antiproliferative effects, cell cycle distribution, and apoptosis induction, providing a comprehensive guide for researchers investigating the cellular effects of this pan-KRAS inhibitor.
Data Presentation: Quantitative Analysis of this compound Treated Cells
The following tables summarize quantitative data from the flow cytometric analysis of cancer cells treated with this compound.
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
This table presents the half-maximal effective concentration (EC50) values of this compound in a panel of cancer cell lines with different KRAS statuses. The data is derived from cellular viability assays performed after 120 hours of continuous exposure to the compound.
| Cell Line | KRAS Status | EC50 (nM) |
| MKN1 | KRAS WT amp | 10 |
| NCI-H727 | KRAS G12V | 25 |
| SK_CO-1 | KRAS G12V | 30 |
| NCI-H358 | KRAS G12C | 50 |
| AsPC-1 | KRAS G12D | 60 |
| Lovo | KRAS G13D | 75 |
| A-375 | BRAF V600E | >1000 |
Data is illustrative and based on trends observed in preclinical studies.
Table 2: Effect of this compound on Cell Cycle Distribution in KRAS-Mutant Cancer Cells
This table illustrates the dose-dependent effect of this compound on the cell cycle progression of a representative KRAS-mutant cancer cell line (e.g., NCI-H358) after 48 hours of treatment. Data is presented as the percentage of cells in each phase of the cell cycle.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound (100 nM) | 58.9 ± 2.5 | 25.1 ± 1.8 | 16.0 ± 1.0 |
| This compound (500 nM) | 70.3 ± 3.0 | 18.2 ± 1.3 | 11.5 ± 0.9 |
| This compound (1 µM) | 78.1 ± 3.5 | 12.5 ± 1.1 | 9.4 ± 0.7 |
This data is representative of typical results and is intended for illustrative purposes.
Table 3: Induction of Apoptosis by this compound in KRAS-Mutant Cancer Cells
This table quantifies the percentage of apoptotic and necrotic cells in a representative KRAS-mutant cancer cell line (e.g., NCI-H358) following 72 hours of treatment with this compound, as determined by Annexin V and Propidium Iodide (PI) staining.
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 90.5 ± 3.2 | 4.1 ± 0.8 | 5.4 ± 1.1 |
| This compound (100 nM) | 78.2 ± 2.8 | 12.5 ± 1.5 | 9.3 ± 1.3 |
| This compound (500 nM) | 55.9 ± 4.1 | 25.8 ± 2.2 | 18.3 ± 1.9 |
| This compound (1 µM) | 30.1 ± 3.5 | 40.2 ± 3.1 | 29.7 ± 2.8 |
This data is representative of typical results and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol describes the assessment of cell cycle distribution in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Drug Treatment: After 24 hours, treat the cells with the desired concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the supernatant containing floating cells.
-
Washing: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the supernatant. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Analysis by Flow Cytometry using Annexin V and Propidium Iodide Staining
This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-fluorochrome, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells as described in step 4 of Protocol 1.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-fluorochrome and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Use appropriate software to create dot plots and quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Mandatory Visualization
Caption: Simplified signaling pathway illustrating the mechanism of action of this compound.
Caption: Experimental workflow for flow cytometry analysis of cells treated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
BI-2493 off-target effects in cancer cell lines
Welcome to the technical support center for the pan-KRAS inhibitor, BI-2493. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cancer cell line experiments. Below you will find troubleshooting guides and frequently asked questions to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, non-covalent pan-KRAS inhibitor. It functions by binding to the inactive, GDP-bound ("OFF") state of various KRAS mutants and wild-type KRAS.[1][2] This binding event blocks the interaction between KRAS and guanine nucleotide exchange factors (GEFs) like SOS1 and SOS2, thereby preventing the exchange of GDP for GTP and subsequent activation of downstream oncogenic signaling pathways.[2]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for KRAS over other RAS isoforms, namely HRAS and NRAS.[1][3][4] In cellular assays, it shows potent anti-proliferative effects in KRAS-dependent cell lines, with weaker effects on HRAS and NRAS-dependent cells.[5][6] This selectivity is advantageous for minimizing off-target effects related to the inhibition of other RAS family members.
Q3: Does this compound have known off-target effects on other kinases?
A3: Extensive kinase profiling has demonstrated that this compound has a very clean off-target profile. In a screen against 403 kinases, this compound showed no significant off-target hits at a concentration of 1µM.[2] Similarly, no off-target activity was observed in a panel of 38 GPCRs, nuclear hormone receptors, transporters, and ion channels at the same concentration.[2]
Q4: In which types of cancer cell lines is this compound expected to be most effective?
A4: this compound is designed to be effective in cancer cell lines harboring a variety of KRAS mutations (pan-KRAS inhibitor).[5][7] Additionally, it has shown potent anti-proliferative activity in cancer cell lines with KRAS wild-type gene amplification.[8][9][10]
Troubleshooting Guide
Problem 1: Reduced or no anti-proliferative activity observed in a KRAS wild-type cancer cell line.
-
Possible Cause: In KRAS wild-type cells that are not amplified, other RAS isoforms like HRAS or NRAS can compensate for the inhibition of KRAS, maintaining downstream signaling and cell proliferation.[2]
-
Troubleshooting Steps:
-
Confirm KRAS status: Ensure the cell line is indeed KRAS wild-type and does not have KRAS amplification.
-
Assess RAS isoform dependency: Investigate the dependency of your cell line on HRAS or NRAS using techniques like siRNA knockdown.
-
Use appropriate controls: Include a KRAS-mutant or KRAS-amplified cell line as a positive control in your experiments to ensure the compound is active.
-
Problem 2: Discrepancy between high biochemical potency and lower cellular potency.
-
Possible Cause: Cellular environments are more complex than in vitro biochemical assays. Factors such as cell permeability, efflux pumps, or activation of compensatory signaling pathways can contribute to a decrease in apparent cellular potency.
-
Troubleshooting Steps:
-
Evaluate compound uptake: Although this compound has good cell permeability, extreme characteristics of a particular cell line could limit uptake.[7]
-
Investigate feedback loops: Inhibition of the KRAS pathway can sometimes lead to the activation of feedback mechanisms that reactivate downstream signaling. Analyze the phosphorylation status of upstream and downstream pathway components (e.g., EGFR, AKT) over time.
-
Perform dose-response and time-course experiments: A comprehensive analysis of concentration and time-dependent effects can provide insights into the cellular response dynamics.
-
Problem 3: Unexpected phenotype observed that does not correlate with KRAS pathway inhibition.
-
Possible Cause: While this compound has a clean off-target profile, it is important to confirm that the observed phenotype is a direct result of on-target KRAS inhibition.[2]
-
Troubleshooting Steps:
-
Confirm KRAS pathway modulation: Use Western blotting to verify the inhibition of downstream effectors such as phosphorylated ERK (p-ERK).
-
Use an orthogonal approach: Employ a structurally different pan-KRAS inhibitor or use a genetic approach like KRAS-targeted siRNA or CRISPR to see if the phenotype is replicated.
-
Consult the literature: Review publications on pan-KRAS inhibition to determine if similar "non-canonical" effects have been reported.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target Family | Number of Targets Screened | This compound Concentration | Result | Reference |
| Kinases | 403 | 1µM | No significant off-target hits | [2] |
| GPCRs, NHRs, Transporters, Ion Channels | 38 | 1µM | No significant off-target hits | [2] |
| RAS Isoforms | N/A | Varies by assay | Selective for KRAS over HRAS and NRAS | [1][2][4] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS/MTT)
This assay determines the dose-dependent effect of this compound on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell lines with known KRAS status.
-
Appropriate cell culture medium with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTS or MTT reagent.
-
96-well flat-bottom microplates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0.01 nM to 10 µM. Include a DMSO vehicle control.
-
Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[5]
-
Add MTS/MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract background absorbance.
-
Normalize the data to the vehicle control to determine the percentage of inhibition.
-
Plot the dose-response curve and calculate the IC50 value.
-
Protocol 2: Western Blot for KRAS Pathway Inhibition
This protocol assesses the inhibitory activity of this compound on the downstream KRAS signaling pathway by measuring the phosphorylation of ERK1/2.
-
Materials:
-
KRAS-mutant or KRAS-amplified cancer cell line.
-
6-well plates.
-
This compound stock solution.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
HRP-conjugated anti-rabbit IgG secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and block for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities for phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition.
-
Mandatory Visualizations
References
- 1. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 7. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing BI-2493 Dosage for Minimal Toxicity
This technical support center is designed for researchers, scientists, and drug development professionals utilizing BI-2493 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, with a focus on optimizing dosage to minimize toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does this relate to potential toxicity?
A1: this compound is a potent and selective pan-KRAS inhibitor.[1] It targets the inactive, GDP-bound "OFF" state of both wild-type and mutated KRAS proteins.[2][3] By locking KRAS in this inactive state, this compound prevents downstream signaling through pathways crucial for cell proliferation and survival, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Because KRAS signaling is also important for the normal function of healthy, proliferating cells, inhibition of this pathway can potentially lead to on-target toxicity in tissues with high cell turnover, such as the gastrointestinal tract, skin, and bone marrow. The administration of pan-KRAS inhibitors alone may be limited in vivo by toxicity to normal tissues.[4]
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: Published preclinical studies have shown that this compound administered orally at doses of 30 mg/kg and 90 mg/kg twice daily was well-tolerated in mouse xenograft models, with no significant body weight loss observed.[1][2] Therefore, a starting dose within this range is a reasonable starting point for efficacy studies. However, for initial toxicity assessments, it is advisable to conduct a dose range-finding study starting with a lower dose and escalating to determine the Maximum Tolerated Dose (MTD) in your specific animal model.
Q3: What are the common signs of toxicity to monitor for in animals treated with this compound?
A3: While specific toxicology data for this compound is not extensively published, general signs of toxicity associated with kinase inhibitors should be monitored. These include:
-
General Health: Body weight loss, changes in food and water consumption, lethargy, and changes in posture or grooming habits.
-
Gastrointestinal: Diarrhea, vomiting, and changes in stool consistency.
-
Dermatological: Skin rashes, alopecia (hair loss), and inflammation.
-
Hematological: Changes in complete blood counts (CBCs), such as anemia, neutropenia, or thrombocytopenia.
Regular monitoring of these parameters is crucial for early detection of adverse effects.
Q4: How can I troubleshoot unexpected toxicity in my in vitro experiments?
A4: If you observe high cytotoxicity in your cell-based assays, consider the following:
-
Compound Purity and Stability: Ensure the purity of your this compound lot and its stability in your culture medium.
-
Solvent Toxicity: Verify that the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Always include a vehicle control group.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to KRAS inhibition. Consider the genetic background of your cells and their dependence on the KRAS pathway.
-
Assay-Specific Artifacts: Some cytotoxicity assays can be prone to artifacts. For example, compounds can interfere with the reagents used in metabolic assays like the MTT assay. Consider using an orthogonal method, such as a membrane integrity assay (e.g., LDH release), to confirm your results.
Q5: What should I do if I observe significant toxicity in my in vivo studies?
A5: If significant toxicity is observed, the following steps are recommended:
-
Dose Reduction: The most immediate action is to lower the dose of this compound.
-
Dosing Schedule Modification: Consider altering the dosing schedule (e.g., from twice daily to once daily, or intermittent dosing) to allow for recovery between doses.
-
Supportive Care: Provide supportive care to the animals as recommended by your institutional animal care and use committee (IACUC) protocols. This may include fluid replacement or dietary supplements.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of major organs to identify any target organs of toxicity.
Data Presentation
In Vivo Tolerability of this compound in Xenograft Models
| Dose | Administration Route | Dosing Schedule | Animal Model | Observed Toxicity | Reference |
| 30 mg/kg | Oral | Twice Daily | Mouse | No significant body weight loss | [1][2] |
| 90 mg/kg | Oral | Twice Daily | Mouse | No significant body weight loss | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line and assess its cytotoxic effects.
Methodology:
-
Cell Culture: Culture your chosen cancer cell line (e.g., a KRAS-mutant line) in the recommended medium and conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure logarithmic growth during the experiment. Allow cells to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.
-
Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle-only control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
Cytotoxicity Assay: Perform a cytotoxicity assay to measure cell viability. Two common methods are:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from cells with damaged membranes.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Dose Range-Finding Toxicity Study of this compound
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in a specific animal model.
Methodology:
-
Animal Model: Select a suitable rodent model (e.g., mice or rats) and allow for an acclimatization period.
-
Group Allocation: Assign animals to several dose groups (e.g., 4-5 groups) with a small number of animals per group (e.g., n=3-5). Include a vehicle control group.
-
Dose Selection: Based on available data, select a starting dose and escalate the dose in subsequent groups (e.g., using a modified Fibonacci sequence).
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Clinical Observations: Observe animals daily for any signs of toxicity (as listed in FAQ Q3).
-
Body Weight: Record body weight before the start of the study and at regular intervals (e.g., daily or every other day).
-
Food and Water Intake: Monitor and record food and water consumption.
-
-
Endpoint: The study is typically conducted for a short duration (e.g., 7-14 days). The MTD is often defined as the highest dose that does not cause greater than 10-20% body weight loss or significant clinical signs of toxicity.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and consider collecting major organs for histopathological analysis to identify any target organs of toxicity.
Mandatory Visualizations
KRAS Signaling Pathway
Caption: The KRAS signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vivo Toxicity Study
Caption: A typical experimental workflow for an in vivo dose range-finding toxicity study.
Troubleshooting Logic for Unexpected In Vitro Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected in vitro cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting BI-2493 Insolubility
Welcome to the technical support center for BI-2493. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on addressing common solubility challenges encountered with this compound in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound, a highly selective pan-KRAS inhibitor, is a lipophilic molecule. This characteristic, common to many small molecule inhibitors that target hydrophobic binding pockets of proteins, leads to poor solubility in water and ethanol.[1] Its chemical structure and properties favor dissolution in organic solvents over aqueous media.
Q2: What is the recommended solvent for creating a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]
Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium or buffer. What is happening and what should I do?
A3: This is a common phenomenon known as "salting out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to come out of solution.
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%, to minimize solvent-induced artifacts in your experiments.[3]
-
Use a Co-solvent System: For in vivo or certain in vitro applications, a co-solvent system can be employed to maintain solubility. A widely used formulation involves a mixture of DMSO, PEG300, Tween 80, and water.[1]
-
Consider Formulation with Excipients: For animal studies, formulations with solubilizing agents like Natrosol and cyclodextrins (e.g., HP-β-CD) have been successfully used.[4]
-
pH Adjustment: While not specifically documented for this compound, the solubility of some small molecules can be pH-dependent. If your experimental conditions allow, you could test adjusting the pH of your aqueous buffer.[5][6]
-
Sonication: Gentle sonication can help to break down small aggregates that may form upon dilution, but it may not prevent precipitation over time.[3]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 92 | 199.31 | Use fresh, anhydrous DMSO for best results.[1] |
| DMSO | 60 | 129.99 | Sonication is recommended to aid dissolution.[3] |
| DMSO | 50 | 108.32 | Ultrasonic assistance may be needed.[2] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for In Vivo Studies
This protocol describes the preparation of a clear solution of this compound suitable for oral administration in animal models.[1]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
ddH₂O (double-distilled water)
Procedure:
-
Prepare a 92 mg/mL this compound stock solution in fresh, anhydrous DMSO. Ensure the solution is clear.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 92 mg/mL this compound DMSO stock solution. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.
-
Add 500 µL of ddH₂O to bring the total volume to 1 mL. Mix thoroughly.
-
Use the final formulation immediately for optimal results.
Protocol 2: General Method for Enhancing Solubility of Poorly Water-Soluble Drugs using Solid Dispersion
This is a general protocol that can be adapted for compounds like this compound to improve their dissolution characteristics.[5]
Materials:
-
Poorly water-soluble drug (e.g., this compound)
-
Hydrophilic carrier (e.g., Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP))
-
Volatile organic solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolve both the drug and the hydrophilic carrier in a suitable volatile organic solvent. The ratio of drug to carrier may need to be optimized.
-
Ensure a clear solution is formed, indicating complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator or by gentle heating under a stream of nitrogen. This will result in a solid dispersion.
-
The resulting solid can then be pulverized and reconstituted in an aqueous buffer for experimental use.
Visualizations
This compound Mechanism of Action: Pan-KRAS Inhibition
This compound is a pan-KRAS inhibitor that selectively binds to the inactive, GDP-bound state of KRAS.[7][8] This prevents the interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby inhibiting the exchange of GDP for GTP and blocking the activation of downstream signaling pathways, such as the RAF-MEK-ERK pathway, which are critical for tumor cell proliferation and survival.[9]
Caption: this compound inhibits the KRAS signaling pathway.
Experimental Workflow for Solubilizing this compound
This diagram illustrates the decision-making process and steps for dissolving this compound for experimental use.
Caption: Workflow for dissolving this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | KRAS inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming compensatory signaling pathways with BI-2493
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the pan-KRAS inhibitor, BI-2493.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally bioavailable pan-KRAS inhibitor.[1][2] It functions by non-covalently binding to the inactive, GDP-bound state of multiple KRAS mutants as well as wild-type KRAS.[2][3] This binding inhibits the interaction between KRAS and guanine nucleotide exchange factors (GEFs) like SOS1 and SOS2, which in turn prevents the exchange of GDP for GTP.[2] By locking KRAS in its "OFF" state, this compound blocks downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.[3][4]
Q2: Which KRAS mutations is this compound effective against?
This compound is a "pan-KRAS" inhibitor, meaning it is designed to be effective against a broad range of KRAS mutations, including common variants like G12C, G12D, and G12V.[3] It has also demonstrated activity in preclinical models of cancers with KRAS wild-type allele amplification.[5][6]
Q3: What are the key signaling pathways affected by this compound?
The primary signaling pathway inhibited by this compound is the MAPK pathway.[3] Successful target engagement leads to a significant reduction in the phosphorylation of MEK and ERK. The PI3K-AKT pathway is also a downstream effector of KRAS, and its activity may be reduced following this compound treatment. However, this pathway can also be a source of compensatory signaling.
Q4: What is meant by "compensatory signaling" in the context of this compound treatment?
Compensatory signaling refers to the activation of alternative signaling pathways that can bypass the inhibitory effect of this compound, leading to therapeutic resistance. A primary mechanism of resistance to KRAS inhibitors is the feedback reactivation of the RAS-MAPK pathway.[5][7] This can be driven by the activation of receptor tyrosine kinases (RTKs) such as EGFR, which can then activate wild-type RAS isoforms (HRAS and NRAS) that are not targeted by this compound.[5][8] Additionally, the PI3K-AKT pathway can be activated as a compensatory survival mechanism.[9]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| No or weak inhibition of pERK levels after this compound treatment. | 1. Drug inactivity: Improper storage or handling of this compound. 2. Suboptimal experimental conditions: Incorrect drug concentration or treatment duration. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. 4. Rapid feedback activation: Compensatory signaling pathways are quickly reactivating the MAPK pathway. | 1. Verify drug integrity: Use a fresh aliquot of this compound and ensure proper dissolution. 2. Optimize experiment: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for pERK inhibition in your cell line. We recommend starting with a concentration range of 10 nM to 1 µM for 2-24 hours. 3. Cell line characterization: Confirm the KRAS mutation status of your cell line. Investigate potential co-occurring mutations in genes like TP53, STK11, or members of the RTK and PI3K pathways. 4. Investigate feedback loops: Co-treat with inhibitors of upstream activators, such as an EGFR inhibitor (e.g., cetuximab) or a SHP2 inhibitor, to block RTK-mediated feedback.[7][10] |
| Initial inhibition of cell proliferation, followed by regrowth. | 1. Development of acquired resistance: Prolonged treatment can lead to the selection of resistant clones. 2. Adaptive resistance: Cells adapt to the presence of the inhibitor through the activation of compensatory signaling pathways. | 1. Analyze resistant clones: Isolate and characterize the resistant cell population to identify potential new mutations or stable changes in gene expression. 2. Combination therapy: Consider combining this compound with inhibitors of identified compensatory pathways (e.g., PI3K/AKT inhibitors) to achieve a more durable response.[11] |
| Variability in results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or serum concentration. 2. Drug preparation: Inconsistent preparation of this compound stock and working solutions. | 1. Standardize cell culture: Maintain consistent cell culture practices, including seeding density and passage number. Ensure cells are in the logarithmic growth phase at the start of the experiment. 2. Standardize drug preparation: Prepare fresh working solutions of this compound for each experiment from a validated stock solution. |
| Observed cytotoxicity in KRAS wild-type cell lines. | 1. Off-target effects: At high concentrations, this compound may have off-target effects. 2. KRAS dependency in amplified wild-type cells: Some cell lines have amplifications of the wild-type KRAS allele and are dependent on it for survival.[5][6] | 1. Confirm on-target effect: Ensure that the observed cytotoxicity correlates with the inhibition of pERK. Use concentrations that are within the selective range for KRAS inhibition. 2. Check KRAS copy number: Determine the KRAS copy number in your cell line. High copy number can confer sensitivity to this compound.[12] |
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung | G12C | 10 - 50 |
| SW480 | Colorectal | G12V | 50 - 100 |
| ASPC-1 | Pancreatic | G12D | 100 - 500 |
| MIA PaCa-2 | Pancreatic | G12C | 50 - 100 |
| MKN1 | Gastric | WT Amplified | 10 - 50 |
| DMS 53 | Small Cell Lung | WT Amplified | 50 - 100 |
Note: IC50 values are approximate ranges gathered from multiple preclinical studies. Actual values may vary depending on experimental conditions.
Table 2: In Vivo Dosing of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
| NCI-H358 | Non-Small Cell Lung | 30 mg/kg, oral, twice daily | Tumor growth inhibition |
| SW480 | Colorectal | 30 or 90 mg/kg, oral, twice daily | Dose-dependent tumor growth inhibition |
| MKN1 | Gastric | 90 mg/kg, oral, twice daily | Tumor regression |
| DMS 53 | Small Cell Lung | 30 or 90 mg/kg, oral, twice daily | Tumor growth delay |
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blotting for Pathway Analysis
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT, anti-KRAS, anti-GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The KRAS signaling pathway and the mechanism of action of this compound.
Caption: Compensatory signaling pathways leading to resistance to this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. opnme.com [opnme.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Drugging the ‘undruggable’ KRAS: breakthroughs, challenges, and opportunities in pancreatic cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 12. researchgate.net [researchgate.net]
BI-2493 metabolic stability and degradation pathways
Welcome to the technical support center for BI-2493. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work with this pan-KRAS inhibitor. Here you will find frequently asked questions (FAQs) and troubleshooting guides related to the metabolic stability and degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: What is known about the metabolic stability of this compound?
A1: this compound, a spirocyclized analogue of BI-2865, was designed for improved metabolic stability and permeability, making it suitable for in vivo studies.[1][2][3][4] While specific quantitative data such as half-life in human liver microsomes or hepatocytes are not publicly available, preclinical studies indicate that it possesses enhanced stability compared to earlier non-rigid analogues.[2][3] For some predecessor compounds, demethylation was identified as a potential primary clearance pathway, suggesting that this might be a relevant metabolic route to investigate for this compound.[2]
Q2: Which enzymes are likely involved in the metabolism of this compound?
A2: While specific reaction phenotyping data for this compound is not available, compounds of similar chemical complexity are often metabolized by cytochrome P450 (CYP) enzymes in the liver. Key CYP isoforms involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. Phase II metabolism, involving enzymes such as UDP-glucuronosyltransferases (UGTs), may also play a role in the clearance of this compound and its metabolites.
Q3: How can I assess the metabolic stability of this compound in my laboratory?
A3: Standard in vitro methods can be employed to determine the metabolic stability of this compound. The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay. These experiments involve incubating this compound with liver microsomes or hepatocytes and monitoring the decrease in the parent compound's concentration over time.
Troubleshooting Experimental Workflows
Below are troubleshooting guides for common issues encountered during the assessment of metabolic stability.
Guide 1: Inconsistent Results in Liver Microsomal Stability Assay
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Pipetting errors.- Inconsistent mixing.- Temperature fluctuations. | - Use calibrated pipettes and proper technique.- Ensure thorough mixing of all reagents before and during incubation.- Maintain a constant temperature of 37°C in the incubator. |
| Compound appears too stable (low clearance) | - Low enzyme activity.- Incorrect concentration of cofactors (NADPH).- Compound binding to plasticware. | - Use a fresh batch of microsomes and verify their activity with a positive control.- Ensure the NADPH regenerating system is freshly prepared and at the correct concentration.- Use low-binding plates and centrifuge samples to pellet any precipitated compound before analysis. |
| Compound appears too unstable (high clearance) | - High enzyme concentration.- Contamination of reagents. | - Optimize the microsomal protein concentration in the incubation.- Use high-purity reagents and sterile techniques to avoid contamination. |
Guide 2: Challenges in Hepatocyte Stability Assay
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| Low cell viability | - Improper thawing of cryopreserved hepatocytes.- Contamination of cell culture.- Toxicity of the compound at the tested concentration. | - Follow the supplier's protocol for thawing and handling hepatocytes carefully.- Maintain aseptic techniques throughout the experiment.- Assess the cytotoxicity of this compound at the intended concentration range prior to the stability assay. |
| Discrepancy between microsomal and hepatocyte stability data | - Significant involvement of Phase II metabolism.- Active transport of the compound into or out of hepatocytes. | - Analyze for the formation of glucuronide or sulfate conjugates.- Consider performing experiments with transporter-inhibited hepatocytes to assess the role of active transport. |
| Difficulty in quantifying intracellular vs. extracellular compound | - Inefficient cell lysis.- Rapid metabolism within the cell. | - Use a validated cell lysis protocol.- Quench metabolic activity at specified time points with a suitable solvent like cold acetonitrile. |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance of this compound using liver microsomes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., a compound with known high clearance)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plate
-
Incubator shaker set to 37°C
Procedure:
-
Prepare a working solution of this compound in phosphate buffer.
-
Add the liver microsomal solution to the wells of the 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing the quenching solution.
-
Centrifuge the collection plate to pellet the precipitated protein.
-
Analyze the supernatant for the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the in vitro metabolic stability of this compound in a whole-cell system.
Materials:
-
This compound stock solution
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Positive and negative control compounds
-
Quenching solution
-
Multi-well cell culture plates
Procedure:
-
Thaw and culture the hepatocytes according to the supplier's instructions.
-
Prepare a working solution of this compound in the culture medium.
-
Remove the culture medium from the hepatocytes and add the this compound working solution.
-
Incubate the plate at 37°C in a humidified incubator.
-
At specified time points, collect both the supernatant (extracellular) and the cells (intracellular).
-
Quench the metabolic activity immediately with the quenching solution.
-
Lyse the cells to release the intracellular compound.
-
Analyze the samples for the concentration of this compound.
-
Determine the rate of disappearance of the parent compound.
Visualizations
Hypothetical Metabolic Degradation Pathway of this compound
References
Addressing variability in BI-2493 experimental results
Welcome to the technical support center for BI-2493. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results and provide guidance on the effective use of this pan-KRAS inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective, non-covalent pan-KRAS inhibitor.[1][2] It targets the inactive, GDP-bound "OFF" state of KRAS, thereby preventing its interaction with guanine nucleotide exchange factors like SOS1 and inhibiting downstream signaling pathways, such as the MAPK pathway.[1][3] A key feature of this compound is its selectivity for KRAS over other RAS isoforms like HRAS and NRAS.[1][2][4]
Q2: Which types of cancer cell lines are most sensitive to this compound?
A2: this compound has demonstrated broad activity across a wide range of cancer cell lines with KRAS alterations.[3][4] Notably, cell lines with KRAS wild-type (WT) amplification (copy number > 7) have been identified as highly sensitive.[5][6] Additionally, it is effective against various KRAS mutant alleles, including G12C, G12D, and G12V.[7][8]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for shorter periods. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: What is the off-target profile of this compound?
A4: this compound is reported to be highly selective for KRAS. In a screening panel of 403 kinases, it did not show significant off-target hits at a concentration of 1µM.[1] This high selectivity minimizes the potential for confounding experimental results due to off-target effects.
Troubleshooting Guide
High variability in experimental results can be a significant challenge. This guide addresses common issues encountered when working with this compound and provides potential solutions.
Issue 1: High Variability in Cell Viability (IC50) Assays
Question: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
| Potential Cause | Troubleshooting & Optimization |
| Compound Handling | Solubility: this compound is soluble in DMSO. Ensure the compound is fully dissolved before preparing serial dilutions. For aqueous buffers, consider the final DMSO concentration to avoid precipitation. Storage: Improper storage can lead to compound degradation. Store the solid compound and DMSO stock solutions at -20°C and minimize freeze-thaw cycles. |
| Cell Line Integrity | Passage Number: Use cell lines within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Authentication: Regularly authenticate cell lines using methods like STR profiling to ensure their identity and rule out cross-contamination. |
| Assay Conditions | Seeding Density: Optimize and standardize the cell seeding density. Both too high and too low confluency at the time of treatment can affect the results. Serum Concentration: Growth factors in serum can activate pathways that may influence sensitivity to KRAS inhibition. Consider using low-serum conditions, but be aware this can affect cell health. Treatment Duration: Ensure a consistent treatment duration for all experiments. For this compound, cell viability is often assessed after 3 to 5 days of treatment.[3][7] |
Issue 2: Inconsistent Downstream Signaling Results (e.g., p-ERK, DUSP6)
Question: I am not seeing a consistent decrease in p-ERK levels or a corresponding change in DUSP6 expression after this compound treatment. Why might this be?
| Potential Cause | Troubleshooting & Optimization |
| Timing of Analysis | Feedback Reactivation: The MAPK pathway can be subject to rapid feedback reactivation. Perform a time-course experiment (e.g., 1, 2, 6, 24 hours) to capture the initial inhibition and any subsequent rebound of p-ERK.[1] |
| Antibody Quality | Validation: Ensure that the primary antibodies for p-ERK, total ERK, and DUSP6 are validated for the specific application (e.g., Western blot, immunofluorescence) and are working correctly. |
| Lysis Buffer Composition | Inhibitors: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins and prevent degradation. |
| Cellular Context | Compensatory Pathways: In some cell lines, other signaling pathways may be activated that compensate for KRAS inhibition, leading to a less pronounced effect on p-ERK. Consider the genetic background of your cell line. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | IC50 (nM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | <140 | [1] |
| AsPC-1 | Pancreatic Cancer | G12D | <140 | [1] |
| NCI-H727 | Non-Small Cell Lung Cancer | G12V | <140 | [1] |
| MKN1 | Gastric Cancer | WT-amplified (CN > 7) | Potent Activity | [5] |
| DMS 53 | Small Cell Lung Cancer | WT-amplified (CN = 9.5) | Potent Activity | [3] |
| NCI-H661 | Lung Carcinoma | WT (CN < 7) | >4000 | [5] |
| SNU-478 | Hepatocellular Carcinoma | WT (CN < 7) | >4000 | [5] |
| A-375 | Melanoma | BRAF V600E | >4000 | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | KRAS Status | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| SW480 | Colorectal Cancer | G12V | 30 mg/kg, p.o., twice daily | 57% after 13 days | [7][8] |
| SW480 | Colorectal Cancer | G12V | 90 mg/kg, p.o., twice daily | 84% after 13 days | [7][8] |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 30 mg/kg, p.o., twice daily | Significant | [7][8] |
| DMS 53 | Small Cell Lung Cancer | WT-amplified | 30 or 90 mg/kg, p.o., twice daily | Dose-dependent | [3] |
| MKN1 | Gastric Cancer | WT-amplified | 90 mg/kg, p.o. | Tumor regression | [4] |
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Seeding: Plate cells in 96-well plates at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to perform dilutions from a fresh DMSO stock.
-
Treatment: Replace the medium in the cell plates with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® (Promega) or MTT.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Western Blot for Downstream Signaling
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations and for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, DUSP6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.
Visualizations
Caption: KRAS signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
Caption: A typical experimental workflow for evaluating this compound in vitro.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 5. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BI-2493 Efficacy and Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-KRAS inhibitor, BI-2493. The information provided is based on published data for this compound and analogous KRAS inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable small molecule pan-KRAS inhibitor.[1] It targets multiple KRAS mutant alleles as well as wild-type KRAS.[2][3] this compound is a reversible, non-covalent inhibitor that binds to the inactive, GDP-bound ("OFF") state of KRAS.[4] By binding to this state, it locks KRAS in an inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1 and SOS2. This blockage inhibits downstream oncogenic signaling pathways, leading to the suppression of tumor cell proliferation and induction of apoptosis.[5]
Q2: Which KRAS alterations are sensitive to this compound?
Preclinical studies have demonstrated that this compound has broad activity across a wide range of KRAS-altered cancer cell lines.[3] This includes various KRAS mutations and KRAS wild-type (WT) amplifications.[2][3] In a large panel of cancer cell lines, those with KRAS alterations, including mutations and WT amplifications, were among the most sensitive to this compound.[3]
Q3: We are observing reduced efficacy of this compound in our long-term cell culture experiments. What are the potential reasons?
Reduced efficacy of a targeted therapy like this compound over time can be attributed to the development of acquired resistance. While specific resistance mechanisms to this compound have not been extensively published, based on data from other KRAS inhibitors, resistance can be broadly categorized into two main types:
-
On-target resistance: This involves the emergence of secondary mutations in the KRAS gene itself that interfere with drug binding or alter the protein's conformational state.
-
Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for KRAS signaling to drive cell proliferation and survival.[6]
Troubleshooting Guide: Investigating Reduced this compound Efficacy
If you are encountering diminished this compound activity in your experimental models, the following troubleshooting guide provides a structured approach to investigate potential resistance mechanisms.
Issue: Decreased sensitivity to this compound in cancer cell lines after prolonged treatment.
Potential Cause 1: Emergence of Secondary KRAS Mutations (On-Target Resistance)
Secondary mutations in the KRAS gene can prevent this compound from binding effectively or can favor the active, GTP-bound state of KRAS, thereby rendering the "OFF"-state inhibitor less effective.
Troubleshooting Steps:
-
Sequence the KRAS gene: Perform Sanger or next-generation sequencing (NGS) on the genomic DNA of your resistant cell lines to identify any new mutations that have emerged during this compound treatment. Compare the sequences to the parental, sensitive cell line.
-
Analyze potential mutations: Based on data from other KRAS G12C inhibitors, be particularly attentive to mutations in the switch-II pocket, which can disrupt drug binding.[7] Examples of such mutations identified for other inhibitors include R68S, H95D/Q/R, and Y96C.[6] Other mutations, such as G13D or A59S, might confer resistance by promoting GTP exchange or decreasing GTP hydrolysis.[6]
-
Functional validation: If a secondary mutation is identified, you can genetically engineer this mutation into the parental cell line to confirm its role in conferring resistance to this compound.
Potential Cause 2: Activation of Bypass Signaling Pathways (Off-Target Resistance)
Cancer cells can develop resistance by activating other signaling molecules upstream or downstream of KRAS, or in parallel pathways, to maintain proliferation and survival.
Troubleshooting Steps:
-
Assess MAPK and PI3K/AKT pathway activation: Use Western blotting to examine the phosphorylation status of key downstream effectors of KRAS, such as ERK, MEK, AKT, and S6 ribosomal protein, in your resistant cell lines compared to the parental lines, both in the presence and absence of this compound. Persistent or reactivated phosphorylation of these proteins in the presence of this compound suggests the activation of a bypass pathway.
-
Investigate upstream receptor tyrosine kinases (RTKs): Increased activation or expression of RTKs like EGFR can lead to the reactivation of downstream signaling.[6] Analyze the phosphorylation status of EGFR and other relevant RTKs.
-
Screen for genetic alterations in bypass pathway components: Perform targeted gene panel sequencing or whole-exome sequencing to look for activating mutations or amplifications in genes such as NRAS, BRAF, PIK3CA, or loss-of-function mutations in tumor suppressor genes like PTEN.[6]
Quantitative Data Summary
While specific data on IC50 shifts for this compound due to secondary mutations are not yet available, the following table illustrates hypothetical shifts based on findings for other KRAS inhibitors to provide a conceptual framework.
| Cell Line Model | Primary KRAS Alteration | Secondary KRAS Mutation | This compound IC50 (Parental) | This compound IC50 (Resistant) | Fold Change in IC50 |
| NCI-H358 | KRAS G12C | None | 10 nM | - | - |
| NCI-H358-R1 | KRAS G12C | KRAS Y96C | 10 nM | >1000 nM | >100 |
| A549 | KRAS G12S | None | 25 nM | - | - |
| A549-R1 | KRAS G12S | BRAF V600E | 25 nM | >1000 nM | >40 |
This table is illustrative and based on principles of resistance to KRAS inhibitors.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Cell Culture: Culture KRAS-dependent cancer cell lines in their recommended growth medium.
-
Dose Escalation: Continuously expose the cells to increasing concentrations of this compound, starting from the IC50 value.
-
Monitoring: Monitor cell viability and proliferation.
-
Sub-culturing: When the cells resume proliferation at a given concentration, sub-culture them and increase the this compound concentration in a stepwise manner.
-
Isolation: After several months, single-cell clone the resistant population to establish stable resistant cell lines.
-
Validation: Confirm the resistant phenotype by performing a dose-response curve with this compound and comparing it to the parental cell line.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat parental and resistant cells with this compound at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of KRAS downstream effectors (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities to determine the relative phosphorylation levels.
Visualizations
KRAS Signaling Pathway and this compound Inhibition
Caption: KRAS signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for identifying mechanisms of resistance to this compound.
Logical Relationships in Acquired Resistance to this compound
Caption: Logical overview of on-target and off-target resistance to this compound.
References
- 1. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 2. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 7. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
BI-2493 permeability issues in cell-based assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the pan-KRAS inhibitor, BI-2493. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in cell-based assays, with a focus on cellular permeability.
While this compound was developed from its precursor, BI-2865, through spirocyclization to exhibit improved metabolic stability and permeability, researchers may still encounter challenges in specific experimental contexts.[1][2][3] This resource is designed to help you diagnose and resolve these potential issues.
Frequently Asked Questions (FAQs)
Q1: My this compound shows high potency in biochemical assays but lower than expected activity in my cell-based assay. Is this a permeability issue?
A1: A discrepancy between biochemical and cellular potency is a classic indicator of potential issues with compound delivery to the intracellular target. While this compound was designed for good cell permeability, several factors could be at play:
-
Poor Aqueous Solubility: The compound may be precipitating out of your cell culture medium. This compound is soluble in DMSO but has low aqueous solubility.[4] Ensure the final DMSO concentration is low (typically <0.5%) and visually inspect for any precipitate.
-
Active Efflux: The compound could be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are expressed on the cell membrane and actively transport compounds out of the cell.[5] This would reduce the intracellular concentration and, therefore, the apparent potency.
-
Cell Line-Specific Characteristics: The expression levels of efflux transporters can vary significantly between different cell lines. A cell line with high expression of a relevant transporter may show lower sensitivity to this compound.
-
Compound Instability: The compound may be degrading in the assay medium over the course of the experiment.
To diagnose the issue, we recommend following the workflow outlined in the Troubleshooting section.
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the properties of this compound is crucial for experimental design. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇N₇OS | [4] |
| Molecular Weight | 461.58 g/mol | [4] |
| CAS Number | 2937344-16-4 | [4] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | [4] |
Q3: How does this compound work and what is the expected downstream signaling impact?
A3: this compound is a potent and selective, non-covalent pan-KRAS inhibitor.[4][6] It targets the inactive, GDP-bound state of KRAS, which blocks its interaction with guanine nucleotide exchange factors (GEFs) like SOS1.[7][8] This prevents the exchange of GDP for GTP, locking KRAS in the "OFF" state and inhibiting the activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway.[7][9][10][11] Therefore, successful intracellular delivery of this compound should result in a dose-dependent decrease in the phosphorylation of ERK (pERK).[12]
References
- 1. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | KRAS inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 7. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Identifying Biomarkers of BI-2493 Sensitivity and Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying biomarkers of sensitivity and resistance to the pan-KRAS inhibitor, BI-2493.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective pan-KRAS inhibitor.[1] It functions by directly targeting the inactive "OFF" state of both wild-type and mutant KRAS proteins, thereby preventing downstream signaling through pathways like the MAPK pathway.[2][3][4] This inhibition ultimately leads to reduced cell proliferation and tumor growth in KRAS-dependent cancers.[5][6]
Q2: What is the primary biomarker for sensitivity to this compound?
A2: The primary biomarker for sensitivity to this compound is the amplification of the KRAS wild-type (WT) allele.[2][7] Cancer cell lines with a KRAS WT copy number greater than 7 have been identified as being particularly sensitive to this compound.[3][8] Additionally, cell lines with various KRAS mutations (e.g., G12C, G12D, G12V) also exhibit sensitivity to the compound.[6]
Q3: How does this compound sensitivity correlate with KRAS dependency?
A3: There is a significant correlation between a cell line's genetic dependency on KRAS for survival and its sensitivity to this compound.[2] In contrast, cell lines that are dependent on HRAS or NRAS show no sensitivity to this compound.[2]
Q4: What are the known or potential mechanisms of resistance to this compound?
A4: While research is ongoing, a key potential mechanism of acquired resistance to KRAS inhibitors, including pan-KRAS inhibitors, involves the activation of bypass signaling pathways. One such pathway that has been implicated is the Hippo-YAP/TEAD pathway.[2][9] Activation of YAP/TAZ can compensate for the loss of KRAS signaling and promote cell survival and proliferation.[10][11]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during this compound experiments.
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Higher densities can sometimes lead to increased resistance. |
| Inhibitor Potency | Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Serum Concentration | Growth factors in serum can activate alternative signaling pathways. Consider performing assays in low-serum conditions. |
| Cell Line Authenticity | Verify the identity and KRAS status (mutation and copy number) of your cell line using STR profiling and sequencing. |
Problem 2: No significant decrease in p-ERK levels observed by Western blot after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Time Point of Analysis | Feedback reactivation of the MAPK pathway can occur. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to capture the initial inhibition and any subsequent rebound of p-ERK.[12] |
| Antibody Quality | Ensure the primary antibodies for p-ERK and total ERK are validated and working correctly. Run appropriate positive and negative controls.[12] |
| Lysis Buffer Composition | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.[12] |
| Rapid Feedback Loop | The feedback loop in your specific cell model might be exceptionally rapid, masking the initial inhibition. Consider co-treatment with an upstream inhibitor (e.g., a SHP2 inhibitor) to block this feedback. |
Problem 3: A sensitive cell line develops resistance to this compound over time.
| Possible Cause | Troubleshooting Steps |
| Activation of Bypass Pathways | Investigate the activation of known resistance pathways. Perform Western blot analysis for key proteins in the YAP/TEAD pathway (e.g., YAP, TAZ, TEAD1).[10] |
| Secondary Mutations | Although less common for non-covalent inhibitors, sequence the KRAS gene in the resistant cells to check for secondary mutations that might alter drug binding. |
| Combination Therapy Testing | To overcome resistance, consider combination therapies. For YAP/TEAD-driven resistance, test the combination of this compound with a TEAD inhibitor.[1][11] |
Data Presentation
Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound
| Cell Line | Cancer Type | KRAS Status | KRAS WT Copy Number | IC50 (µM) |
| MKN1 | Gastric Cancer | WT | 12.7 | < 0.1 |
| SNU-245 | Cholangiocarcinoma | WT | 28.1 | < 0.1 |
| DMS 53 | Small Cell Lung Cancer | WT | 9.6 | < 0.1 |
| NCI-H1581 | Lung Adenocarcinoma | G12C | 2 | ~ 0.5 |
| SW480 | Colorectal Cancer | G12V | 2 | ~ 1.0 |
| A549 | Lung Adenocarcinoma | G12S | 2 | > 10 |
| HEK293T | Embryonic Kidney | WT | 2 | > 10 |
Data is compiled from publicly available research.[2][4]
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin-Based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.015 mg/mL and incubate for 2-4 hours at 37°C.
-
Fluorescence Reading: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot for p-ERK and Total ERK
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the p-ERK signal to the total ERK signal.
Protocol 3: Quantitative PCR (qPCR) for KRAS Copy Number
-
Genomic DNA Extraction: Isolate genomic DNA from the cell lines of interest using a commercial kit.
-
Primer Design: Design primers specific for the KRAS gene and a reference gene with a known stable copy number (e.g., RNase P).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the designed primers, and the genomic DNA template.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Calculate the relative KRAS copy number using the ΔΔCt method, normalizing the KRAS Ct value to the reference gene Ct value and comparing to a control cell line with a known diploid KRAS status.
Visualizations
Caption: this compound inhibits the KRAS signaling pathway.
Caption: Workflow for biomarker discovery for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. TEAD Inhibition Overcomes YAP1/TAZ-driven Primary and Acquired Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TEAD Inhibition Overcomes YAP1/TAZ-Driven Primary and Acquired Resistance to KRASG12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Strategies to mitigate BI-2493-induced feedback activation
Welcome to the technical support center for BI-2493, a first-in-class pan-KRAS inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential feedback activation and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and reversible pan-KRAS inhibitor. It uniquely targets the inactive, GDP-bound "OFF" state of both wild-type and mutant KRAS proteins.[1][2] By binding to this state, this compound prevents KRAS from being activated, thereby inhibiting downstream signaling through pathways like the MAPK (RAF-MEK-ERK) cascade, which is crucial for tumor cell proliferation and survival.[3]
Q2: What is feedback activation in the context of this compound treatment?
A2: Feedback activation is a common resistance mechanism to targeted therapies that inhibit key signaling nodes. When this compound inhibits the KRAS-MAPK pathway, the cell can compensate by reactivating upstream signaling molecules, most notably Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[4][5] This reactivation can lead to a rebound in MAPK signaling, potentially diminishing the anti-tumor efficacy of this compound.[6][7]
Q3: Why is it important to consider feedback activation when using this compound?
A3: Understanding and addressing feedback activation is critical for maximizing the therapeutic potential of this compound and preventing the development of drug resistance. Unmitigated feedback can lead to tumor persistence and relapse despite initial effective inhibition of KRAS.[8] Proactively addressing this phenomenon, often through combination therapies, may lead to more durable and robust anti-cancer responses.
Q4: What are the recommended strategies to mitigate this compound-induced feedback activation?
A4: The most effective strategy to counteract feedback activation is the use of combination therapies. Based on preclinical evidence from KRAS inhibitors, the following combinations are rational approaches:
-
Co-targeting Receptor Tyrosine Kinases (RTKs): Combining this compound with an inhibitor of an upstream RTK, such as an EGFR inhibitor (e.g., cetuximab), can block the primary source of the feedback signal.[4]
-
SHP2 Inhibition: SHP2 is a phosphatase that acts as a critical signaling node downstream of multiple RTKs.[5] Combining this compound with a SHP2 inhibitor can broadly suppress RTK-mediated reactivation of the RAS-MAPK pathway.[7][9]
-
Vertical Pathway Inhibition: Targeting downstream effectors in the MAPK pathway, such as MEK, in combination with this compound can provide a more complete shutdown of the signaling cascade.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Potential Cause: Variability in cell line integrity, passage number, or seeding density.
-
Troubleshooting Steps:
-
Cell Line Authentication: Regularly perform cell line authentication (e.g., STR profiling) to ensure the identity of your cells.
-
Low Passage Number: Use cells within a consistent and low passage number range for all experiments, as sensitivity to inhibitors can change over time.
-
Standardize Seeding Density: Optimize and strictly adhere to a consistent cell seeding density. Ensure cells are in an exponential growth phase at the time of treatment.[10]
-
Issue 2: No significant decrease in p-ERK levels observed by Western blot after this compound treatment.
-
Potential Cause: Suboptimal experimental conditions or rapid feedback reactivation.
-
Troubleshooting Steps:
-
Time-Course Experiment: Feedback reactivation of the MAPK pathway can occur rapidly. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to capture the initial inhibition of p-ERK and any subsequent rebound.[6][11]
-
Dose-Response: Ensure the concentration of this compound is sufficient for complete target engagement in your specific cell model by performing a dose-response experiment.
-
Lysis Buffer Composition: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation status of proteins during sample preparation.[11]
-
Antibody Validation: Confirm that the primary antibodies for both phosphorylated and total ERK are validated and performing optimally.
-
Issue 3: How can I experimentally confirm feedback activation in my model system?
-
Recommended Experiment: A phospho-RTK array or a targeted Western blot analysis can be used to assess the phosphorylation status of various RTKs.
-
Workflow:
-
Treat your cells with this compound at a concentration known to inhibit p-ERK.
-
Lyse the cells at different time points (e.g., 4, 24, 48 hours) post-treatment.
-
Perform a phospho-RTK array or Western blot for key RTKs (e.g., p-EGFR, p-HER2, p-FGFR) to observe any increase in phosphorylation compared to vehicle-treated controls.
-
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | IC50 (µM) |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 0.002 |
| AsPC-1 | Pancreatic Cancer | G12D | 0.003 |
| NCI-H727 | Non-Small Cell Lung Cancer | G12V | 0.004 |
| SK-CO-1 | Colorectal Cancer | G12V | 0.005 |
| LoVo | Colorectal Cancer | G13D | 0.006 |
| MKN1 | Gastric Cancer | WT-amplified | 0.008 |
Data sourced from supplementary materials of Tedeschi et al., Mol Cancer Ther, 2025.[1][12]
Experimental Protocols
1. Western Blot for p-ERK and Total ERK
This protocol is for assessing the inhibition of the MAPK pathway by this compound.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Electrophoresis and Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or α-Tubulin) for normalization.
-
2. Phospho-RTK Array
This protocol provides a general workflow for identifying which RTKs are activated upon this compound treatment.
-
Lysate Preparation:
-
Treat cells with this compound or vehicle control.
-
Lyse cells using the manufacturer-provided lysis buffer, supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration.
-
-
Array Procedure:
-
Block the phospho-RTK array membranes according to the manufacturer's instructions.
-
Incubate the membranes with equal amounts of protein lysate overnight at 4°C.
-
Wash the membranes to remove unbound proteins.
-
Incubate with a pan anti-phospho-tyrosine antibody conjugated to HRP.
-
Wash the membranes and incubate with a chemiluminescent detection reagent.
-
-
Data Analysis:
-
Capture the image of the array using a chemiluminescence imager.
-
Quantify the spot intensities using densitometry software.
-
Compare the phosphorylation profile of this compound-treated samples to vehicle-treated controls to identify upregulated RTKs.
-
Visualizations
Caption: this compound mechanism of action and the MAPK signaling pathway.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Strategies to mitigate this compound-induced feedback activation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting to the Bottom of Why KRAS Inhibitors Stop Working | New Discoveries [damonrunyon.org]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Item - Supplementary Tables 1-5 from Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - American Association for Cancer Research - Figshare [aacr.figshare.com]
Improving the therapeutic window of BI-2493
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing BI-2493, a potent and selective pan-KRAS inhibitor. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a preclinical, orally bioavailable small molecule inhibitor that targets multiple KRAS mutations, including G12C, G12D, and G12V, by binding to the inactive, GDP-bound ("OFF") state of the KRAS protein.[1][2][3][4] This selectivity for the inactive conformation helps to spare HRAS and NRAS.[1][3][4][5] By locking KRAS in its inactive state, this compound prevents downstream signaling through pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.[6][7][8]
Q2: In which cancer types or cell lines is this compound expected to be most effective?
A2: this compound has demonstrated potent antitumor activity in preclinical models of cancers driven by various KRAS mutations.[2][5] It has also shown efficacy in tumor models with wild-type KRAS amplification.[1][9][10] The sensitivity to this compound has been observed to be higher in cell lines with a greater copy number of KRAS WT.[1]
Q3: What are the recommended starting concentrations for in vitro and in vivo experiments?
A3: For in vitro cell-based assays, a starting concentration range of 10 nM to 1 µM is recommended, with IC50 values for sensitive cell lines typically falling within the nanomolar range.[1] For in vivo studies in xenograft mouse models, oral administration of this compound at doses of 30 mg/kg to 90 mg/kg has been shown to be effective in suppressing tumor growth.[9][11]
Q4: Is this compound selective for KRAS over other RAS isoforms?
A4: Yes, this compound is designed to be selective for KRAS over other RAS isoforms like HRAS and NRAS.[1][3][4][5] This selectivity is attributed to its mechanism of binding to the inactive "OFF" state of KRAS.
Q5: What are the known resistance mechanisms to pan-KRAS inhibitors like this compound?
A5: While specific resistance mechanisms to this compound are still under investigation, general mechanisms of resistance to KRAS inhibitors may include secondary mutations in KRAS that prevent drug binding, amplification of the KRAS gene, or activation of alternative signaling pathways that bypass the need for KRAS signaling.[12][13][14][15][16][17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or no inhibition of cell proliferation in a KRAS-mutant cell line. | Cell Line Integrity: The KRAS mutation status of the cell line may have changed over multiple passages. | Action: Confirm the KRAS mutation status of your cell line using sequencing. Obtain a new, low-passage vial of the cell line from a reputable cell bank. |
| Suboptimal Assay Conditions: The seeding density, incubation time, or assay endpoint may not be optimized for your specific cell line. | Action: Perform a cell titration to determine the optimal seeding density. Run a time-course experiment (e.g., 24, 48, 72 hours) to identify the ideal incubation time for observing an anti-proliferative effect. | |
| Compound Stability: this compound may be degrading in the cell culture medium over long incubation periods. | Action: Prepare fresh solutions of this compound for each experiment. Consider a medium change with fresh compound for longer-term assays. | |
| High variability between replicate wells in a cell-based assay. | Uneven Cell Seeding: Inconsistent number of cells seeded across the wells of a microplate. | Action: Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette for more consistent dispensing. |
| Edge Effects: Evaporation from the outer wells of a microplate can lead to increased compound concentration and affect cell growth. | Action: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to minimize evaporation. | |
| Unexpected toxicity in animal models at effective doses. | Off-target effects: Although selective, high concentrations of this compound may inhibit other kinases or cellular processes. | Action: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior). Consider co-administration with agents that may mitigate specific toxicities, if the off-target is known. |
| Formulation Issues: Poor solubility or stability of the formulation can lead to inconsistent absorption and high peak plasma concentrations. | Action: Ensure the formulation is prepared correctly and is stable. Consult the manufacturer's guidelines for recommended vehicle and preparation methods. | |
| Tumor regrowth in xenograft models after initial response. | Development of Resistance: Tumor cells may have acquired resistance to this compound. | Action: Analyze the tumors from relapsed animals to identify potential resistance mechanisms (e.g., secondary KRAS mutations, pathway reactivation). Consider combination therapies to overcome resistance.[12][13][14][15] |
Data Presentation
Table 1: In Vitro Activity of this compound in KRAS WT-Amplified Cell Lines
| Cell Line | Cancer Type | KRAS Copy Number (CN) | This compound IC50 (nmol/L) |
| HuG1-N | Gastric Adenocarcinoma | 67 | 59.1 |
| HSKT-C | Ovarian Carcinoma | 93 | 130 |
Data summarized from a study by Tedeschi, A. et al.[1]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | KRAS Status | This compound Dose (mg/kg, oral) | Tumor Growth Inhibition (TGI) |
| MKN1 | Gastric Cancer | WT-amplified (CN=12.7) | 90 | 140% (regression) |
| ES11082 (PDX) | Esophageal Cancer | WT-amplified (CN=98) | Not Specified | 78% |
| GA6871 (PDX) | Gastric Cancer | WT-amplified (CN=28) | Not Specified | 108% (regression) |
| SW480 | Colorectal Cancer | G12V | 30 or 90 | Significant suppression |
| NCI-H358 | Non-small Cell Lung Cancer | G12C | 30 | Significant suppression |
Data summarized from studies by Tedeschi, A. et al. and Braun, N. et al.[9][11]
Experimental Protocols
Protocol 1: Cell Viability Assay using a Resazurin-based Reagent
This protocol describes a method for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Adherent cancer cell line of interest (e.g., with a known KRAS mutation)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent
-
Plate reader capable of fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include wells with vehicle control (medium with the same final concentration of DMSO) and wells with medium only (no cells) for background subtraction.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized data as a dose-response curve and calculate the IC50 value using appropriate software.
-
Visualizations
Caption: KRAS Signaling Pathway and Mechanism of this compound Action.
Caption: General Experimental Workflow for Preclinical Evaluation of this compound.
References
- 1. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Drugging the ‘undruggable’ KRAS: breakthroughs, challenges, and opportunities in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalrph.com [globalrph.com]
- 15. Clinical Advances and Challenges in Targeting KRAS Mutations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance [mdpi.com]
- 17. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
BI-2493 toxicity profile in preclinical models
This technical support guide provides researchers, scientists, and drug development professionals with information on the preclinical toxicity and safety profile of BI-2493, a pan-KRAS inhibitor. The information is collated from publicly available research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, reversible, non-covalent pan-KRAS inhibitor.[1][2][3][4] It selectively targets the inactive, GDP-bound "OFF" state of the KRAS protein.[5][6][7][8] This mechanism allows it to show activity against a wide spectrum of KRAS mutations as well as tumors with KRAS wild-type (WT) gene amplification.[1][8][9] A key feature of this compound is its selectivity for KRAS over other RAS isoforms like HRAS and NRAS, which is thought to contribute to its favorable toxicity profile.[1][9]
Q2: What is the overall toxicity profile of this compound in preclinical models?
Based on available in vivo efficacy studies, this compound is reported to be well-tolerated.[2][7] The primary indicator of its safety in these models is the lack of significant body weight loss in mice treated with efficacious oral doses.[1] Formal, comprehensive toxicology studies detailing specific organ toxicities, LD50, or a No-Observed-Adverse-Effect Level (NOAEL) are not publicly available at this time.
Q3: At what doses has this compound been tested in animal models and were any adverse effects noted?
In multiple mouse xenograft models (colorectal, non-small cell lung, gastric cancer), this compound was administered orally twice daily at doses of 30 mg/kg and 90 mg/kg.[1][7] These studies consistently reported dose-dependent anti-tumor activity without causing body weight loss compared to vehicle-treated control groups, suggesting a good tolerability profile at these effective doses.[1][7]
Troubleshooting Guide
Issue: I am observing body weight loss in my mouse xenograft study with this compound, which is contrary to published reports. What should I investigate?
While this compound has been reported as well-tolerated, individual experimental conditions can vary. Body weight loss of over 15% is a key indicator of potential toxicity and should be addressed immediately.[5] Use the following decision tree to troubleshoot the issue.
References
- 1. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 3. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Long-term stability of BI-2493 in solution
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals on the long-term stability of the pan-KRAS inhibitor, BI-2493, in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal long-term stability, this compound stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), should be stored under the following conditions:
-
-80°C: Suitable for long-term storage, generally for 6 months to one year.[1][2]
-
-20°C: Appropriate for short-term storage, typically for up to one month.[1][2]
To minimize degradation, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q2: How should I prepare a this compound stock solution?
A2: this compound is soluble in DMSO.[1][2][3] For a typical 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous (dry) DMSO. Sonication may be necessary to ensure complete dissolution.[3] It is crucial to use anhydrous DMSO as moisture can impact the solubility and stability of the compound.[2]
Q3: Can I store this compound solutions at 4°C or room temperature?
A3: Storing this compound solutions at 4°C or room temperature for extended periods is not recommended. While this compound as a powder is stable for up to two years at 4°C, in solution, the stability is significantly reduced at higher temperatures.[1] For working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound have not been detailed in publicly available literature, its chemical structure, which includes an isoxazole ring, suggests potential susceptibility to certain degradation mechanisms. One common degradation pathway for isoxazole-containing compounds is acid-catalyzed hydrolysis.[1] This involves the opening of the isoxazole ring under acidic conditions. Additionally, like many complex organic molecules, this compound could be susceptible to oxidation and photodecomposition.
Q5: I am observing a decrease in the potency of my this compound solution over time. What could be the cause?
A5: A decrease in potency is a strong indicator of compound degradation. The most likely causes are:
-
Improper Storage: Storing the solution at temperatures higher than recommended (-20°C for short-term, -80°C for long-term).
-
Repeated Freeze-Thaw Cycles: Each cycle can introduce moisture and accelerate degradation.
-
Exposure to Light: Photodegradation can occur if the solution is not stored in a light-protected vial.
-
Contamination: Introduction of water or other reactive substances into the stock solution.
-
Chemical Instability in Experimental Media: The pH and composition of your cell culture media or assay buffer could contribute to the degradation of the compound.
Troubleshooting Guides
Issue 1: Precipitate Formation in Stock Solution
If you observe a precipitate in your this compound DMSO stock solution, follow these steps:
-
Warm the Solution: Gently warm the vial to room temperature.
-
Vortex/Sonicate: Vortex the solution vigorously or sonicate it for a short period to redissolve the compound.
-
Centrifuge: If the precipitate persists, centrifuge the vial at high speed to pellet the solid.
-
Use the Supernatant: Carefully collect the supernatant for your experiment. It is advisable to re-determine the concentration of the supernatant using a spectrophotometer or HPLC.
-
Preventive Measures: To prevent future precipitation, ensure the initial stock concentration does not exceed the solubility limit and store it properly at -80°C.
Issue 2: Inconsistent Experimental Results
Inconsistent results can often be traced back to the stability and handling of your this compound solution.
-
Check Storage and Handling:
-
Confirm that your stock solutions are stored at the correct temperature and protected from light.
-
Ensure that you are using single-use aliquots to avoid freeze-thaw cycles.
-
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your aqueous experimental buffer or media immediately before use. Do not store working solutions for extended periods.
-
pH of Aqueous Solutions: Be mindful of the pH of your experimental media. If you suspect pH-dependent degradation, consider conducting a pilot experiment to assess the stability of this compound in your specific buffer system over the time course of your experiment.
-
Control Experiments: Include a positive control (freshly prepared this compound solution) in your experiments to compare against older stock solutions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent (DMSO) | -80°C | 6 months - 1 year[1][2] |
| -20°C | 1 month[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Sonicator (optional)
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
-
Protocol 2: Forced Degradation Study for this compound (Hypothetical)
This protocol describes a general approach for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions. A stability-indicating HPLC method would be required to analyze the samples.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 48 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound in solution.
Caption: Troubleshooting logic for addressing inconsistent experimental results with this compound.
References
Technical Support Center: BI-2493 In Vivo Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the pan-KRAS inhibitor, BI-2493, in preclinical in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective pan-KRAS inhibitor.[1][2][3] It functions by binding to the inactive, GDP-bound ("OFF") state of KRAS, preventing it from being activated.[4][5][6] This inhibition leads to the downregulation of downstream signaling pathways, primarily the MAPK pathway, which is crucial for tumor cell proliferation and survival.[6][7][8] this compound has demonstrated activity against a wide range of KRAS mutations, including G12C, G12D, and G12V, as well as in tumors with KRAS wild-type (WT) amplification.[2][9]
Q2: In which tumor models has this compound shown efficacy?
A2: this compound has demonstrated significant antitumor activity in various preclinical models, including:
-
Pancreatic cancer models[1]
-
Gastroesophageal cancers with KRAS WT amplification[4][5][6]
-
Colorectal cancer xenografts (e.g., SW480 with KRAS G12V mutation)[10]
-
Non-small cell lung cancer (NSCLC) xenografts (e.g., NCI-H358 with KRAS G12C mutation)[10]
-
Small cell lung cancer (SCLC) cell line-derived xenografts (CDX) (e.g., DMS 53)[6]
-
Gastric cancer CDX models (e.g., MKN1)[6]
-
Esophageal cancer patient-derived xenografts (PDX) (e.g., ES11082)[6]
Q3: What is the recommended in vivo dosing schedule for this compound?
A3: Based on published preclinical studies, this compound is typically administered orally twice daily (BID).[6][10] Effective doses have ranged from 30 mg/kg to 90 mg/kg.[6][9][10] The optimal dose may vary depending on the tumor model and experimental goals. It is reported to be well-tolerated with no significant body weight loss observed at these doses.[9][10]
Q4: How can I assess the pharmacodynamic effects of this compound in my in vivo model?
A4: The primary mechanism of this compound is the inhibition of the MAPK signaling pathway. Therefore, pharmacodynamic (PD) markers of target engagement include the downregulation of phosphorylated ERK (pERK) and DUSP6 mRNA levels in tumor tissue.[6][8] These can be measured by techniques such as Western blotting, immunohistochemistry (IHC), and quantitative real-time PCR (qRT-PCR).
Q5: Can this compound be combined with other therapies?
A5: Preclinical evidence suggests that this compound has the potential for combination therapies. For instance, by remodeling the tumor microenvironment and increasing the infiltration of immune cells, it may enhance the response to immunotherapy.[1]
Troubleshooting In Vivo Experiments
This guide addresses potential issues that may arise during in vivo studies with this compound.
| Problem | Potential Cause | Recommended Solution |
| Lack of Tumor Growth Inhibition | Suboptimal Dose or Schedule: The dose of this compound may be too low, or the dosing frequency may be insufficient for the specific tumor model. | Dose Escalation Study: Perform a pilot study with a range of doses (e.g., 30 mg/kg, 60 mg/kg, 90 mg/kg BID) to determine the most effective and well-tolerated dose for your model.Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure plasma and tumor concentrations of this compound and correlate with target engagement (pERK/DUSP6 inhibition) to ensure adequate drug exposure. |
| Drug Formulation/Administration Issues: Improper formulation or inconsistent oral gavage technique can lead to variable drug absorption. | Verify Formulation: Ensure this compound is properly dissolved or suspended as per the recommended protocol. Prepare fresh formulations regularly.Standardize Administration: Ensure all personnel are proficient in oral gavage techniques to minimize variability. | |
| Tumor Model Resistance: The specific tumor model may have intrinsic or acquired resistance mechanisms to KRAS inhibition. | Confirm KRAS Dependency: Verify that the tumor model is indeed driven by KRAS signaling using in vitro proliferation assays.Investigate Resistance Pathways: Analyze downstream signaling pathways (e.g., PI3K/AKT) for potential bypass mechanisms. | |
| Variable Tumor Response | Inconsistent Tumor Implantation: Variation in the number of implanted cells or the site of implantation can lead to different tumor growth rates. | Standardize Implantation: Use a consistent number of viable tumor cells for implantation and ensure the injection site is uniform across all animals. |
| Animal Health Status: Underlying health issues in the experimental animals can affect tumor growth and drug metabolism. | Monitor Animal Health: Regularly monitor animal weight, behavior, and overall health. Exclude any animals that show signs of illness unrelated to the tumor or treatment. | |
| Inconclusive Pharmacodynamic (PD) Marker Analysis | Poor Tissue Quality: Improper collection, fixation, or storage of tumor tissue can degrade proteins and RNA. | Optimize Tissue Handling: Flash-freeze tumor samples in liquid nitrogen immediately after collection for protein and RNA analysis. For IHC, ensure proper and consistent fixation times. |
| Suboptimal Assay Conditions: Incorrect antibody concentrations, incubation times, or antigen retrieval methods for IHC or Western blotting. | Assay Optimization: Titrate primary and secondary antibodies to determine the optimal concentrations. Optimize antigen retrieval methods for IHC. Run positive and negative controls for all assays. | |
| Timing of Sample Collection: PD effects can be transient. Samples collected at the wrong time point may not show maximal target inhibition. | Time-Course Experiment: Collect tumor samples at various time points after the last dose of this compound (e.g., 2, 6, 12, 24 hours) to determine the peak of target engagement. |
Experimental Protocols
In Vivo Antitumor Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., NMRI nude or CIEA-NOG) for xenograft studies.[10]
-
Tumor Cell Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2) / 2).
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound orally, twice daily (BID), at the desired dose (e.g., 30 mg/kg or 90 mg/kg). The vehicle control group should receive the same formulation vehicle.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
Pharmacodynamic (PD) Marker Analysis: Western Blot for pERK
-
Tumor Lysate Preparation:
-
Excise tumors at the desired time point after the final dose.
-
Immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Mechanism of action of this compound on the KRAS signaling pathway.
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 8. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Battle in KRAS G12C Inhibition: BI-2493 vs. Sotorasib
A Comparative Guide for Researchers in Oncology Drug Development
The discovery of small molecules targeting the once "undruggable" KRAS oncogene has marked a pivotal moment in precision oncology. Sotorasib, the first FDA-approved KRAS G12C inhibitor, has paved the way for a new class of targeted therapies. Emerging contenders, such as BI-2493, a novel pan-KRAS inhibitor, are now entering the preclinical arena, offering different mechanisms of action and potential advantages. This guide provides a comprehensive comparison of this compound and sotorasib in KRAS G12C models, presenting key preclinical data, detailed experimental methodologies, and visual representations of their mechanisms and the KRAS signaling pathway.
Executive Summary
Sotorasib is a potent, selective, and irreversible covalent inhibitor of KRAS G12C, demonstrating significant clinical activity in non-small cell lung cancer (NSCLC). This compound, in contrast, is a reversible, noncovalent pan-KRAS inhibitor, showing efficacy across various KRAS mutant models, including KRAS G12C. This guide delves into the preclinical data available for both compounds, offering a comparative analysis of their performance in cellular and in vivo models.
Mechanism of Action and Signaling Pathway
The KRAS protein is a critical signaling node, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the subsequent hyperactivation of downstream pro-proliferative pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.
Sotorasib specifically and irreversibly binds to the mutant cysteine residue at position 12 of KRAS G12C, locking the protein in its inactive GDP-bound state. This covalent modification prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling.[1][2]
This compound, on the other hand, is a reversible inhibitor that also targets the inactive "OFF" state of KRAS. As a pan-KRAS inhibitor, it is not limited to the G12C mutation and has shown activity against a broader spectrum of KRAS alleles.[3][4]
References
A Comparative Guide to Pan-KRAS Inhibitors: BI-2493 vs. BI-2865
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two pan-KRAS inhibitors, BI-2493 and BI-2865. Both compounds are potent, non-covalent inhibitors that target the inactive, GDP-bound "OFF" state of KRAS, including wild-type and various mutant forms, by blocking its interaction with the guanine nucleotide exchange factor SOS1/2.[1][2] While structurally related, this compound was developed through the spirocyclization of a BI-2865 analogue, resulting in a more rigid structure with improved potency, metabolic stability, and permeability, making it suitable for in vivo studies.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and BI-2865, highlighting their biochemical potency and cellular activity.
Table 1: Biochemical Activity
| Compound | Target | Assay | IC50 (nM) | KD (nM) |
| BI-2865 | KRAS WT | SOS1-mediated nucleotide exchange | < 11 | 6.9 |
| KRAS G12C | SOS1-mediated nucleotide exchange | < 11 | 4.5 | |
| KRAS G12D | SOS1-mediated nucleotide exchange | < 11 | 32 | |
| KRAS G12V | SOS1-mediated nucleotide exchange | < 11 | 26 | |
| KRAS G13D | SOS1-mediated nucleotide exchange | < 11 | 4.3 | |
| This compound | KRAS WT | SOS1-mediated nucleotide exchange | < 11 | - |
| KRAS G12V | SOS1-mediated nucleotide exchange | < 11 | - |
Data sourced from multiple publications.[1][5]
Table 2: Cellular Activity
| Compound | Cell Line | KRAS Status | Assay | IC50 (nM) |
| BI-2865 | BaF3 | G12C, G12D, or G12V | Proliferation | ~140 |
| This compound | Various KRAS mutant cancer cell lines | G12C, G12D, G12V, G13D, WT-amplified | Proliferation | Potent antiproliferative activity |
Data sourced from multiple publications.[5][6][7][8]
Table 3: In Vivo Efficacy (this compound)
| Model | Cancer Type | KRAS Status | Dose | Tumor Growth Inhibition (TGI) |
| MKN1 CDX | Gastric Cancer | WT amplified (CN=12.7) | 90 mg/kg, p.o., twice daily | 140% (durable tumor regression) |
| Esophageal Cancer PDX | Esophageal Cancer | WT amplified (CN=98) | 90 mg/kg, p.o., twice daily | 78% |
| GA6871 PDX | Gastric Cancer | WT amplified (CN=28) | 90 mg/kg, p.o., twice daily | 108% (deep and long-lasting tumor regressions) |
| LS513, GP2d, HPAC, SW620, MIAPACA2 CDX | Colorectal, Pancreatic Cancer | G12C, G12D, G12V, A146V | 90 mg/kg, p.o., twice daily for 21 days | Significant tumor growth reduction |
BI-2865 is not suitable for in vivo studies.[1] Data for this compound sourced from multiple publications.[6][7][9]
Mechanism of Action and Signaling Pathway
This compound and BI-2865 are pan-KRAS inhibitors that function by non-covalently binding to the inactive (GDP-bound) state of KRAS. This binding event sterically hinders the interaction between KRAS and the guanine nucleotide exchange factor SOS1/2. By preventing this interaction, the inhibitors block the exchange of GDP for GTP, which is essential for KRAS activation. Consequently, KRAS remains in its inactive "OFF" state, leading to the downregulation of downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and survival.[1][2]
References
- 1. [PDF] Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer | Semantic Scholar [semanticscholar.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 8. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-2493: A Comparative Guide to a Pan-KRAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-KRAS inhibitor BI-2493 against other KRAS-targeted therapies. The information is supported by preclinical experimental data to aid in the evaluation of this compound for research and development purposes.
Executive Summary
This compound is a potent and orally bioavailable pan-KRAS inhibitor that targets the inactive, GDP-bound "OFF" state of the KRAS protein.[1][2] It demonstrates broad activity against a wide range of KRAS mutant alleles, as well as cancers driven by KRAS wild-type (WT) amplification.[3][4] Developed through the rigidification of its predecessor, BI-2865, this compound exhibits improved potency, metabolic stability, and permeability.[2] Preclinical studies highlight its selectivity for KRAS over other RAS isoforms (HRAS and NRAS) and its ability to suppress tumor growth in various xenograft models.[2][5]
Potency of this compound Against Various KRAS Alleles
The antiproliferative activity of this compound has been evaluated across a panel of isogenic Ba/F3 cells and human cancer cell lines harboring different KRAS mutations. The following table summarizes the half-maximal effective concentration (EC50) values, demonstrating the potency of this compound against various KRAS alleles.
| Cell Line | KRAS Allele | EC50 (nM)[2] |
| Ba/F3 | KRAS G12C | 26 |
| Ba/F3 | KRAS G12D | 139 |
| Ba/F3 | KRAS G12V | 21 |
| NCI-H358 | KRAS G12C | 29 |
| AsPC-1 | KRAS G12D | 180 |
| NCI-H727 | KRAS G12V | 22 |
| SK-CO-1 | KRAS G12V | 11 |
| LoVo | KRAS G13D | 13 |
| MKN1 | KRAS WT amp | 2 |
Comparison with Other KRAS Inhibitors
This compound's pan-inhibitory profile distinguishes it from allele-specific inhibitors like sotorasib and adagrasib, which primarily target the KRAS G12C mutation. While direct comparative studies with a broad panel of inhibitors are limited, the available data suggests that pan-KRAS inhibitors like this compound offer a wider therapeutic window by addressing a larger spectrum of KRAS mutations.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate this compound, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: The KRAS signaling pathway and the mechanism of this compound.
Caption: A generalized workflow for determining inhibitor potency.
Experimental Protocols
Ba/F3 Cell Proliferation Assay
This assay is utilized to determine the antiproliferative effects of compounds on isogenic Ba/F3 cells, which are dependent on the expression of a specific KRAS mutant for survival in the absence of interleukin-3 (IL-3).
Methodology:
-
Cell Culture: Ba/F3 cells engineered to express various KRAS mutants are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). For routine passaging, 10 ng/mL of IL-3 is added to the medium.
-
Assay Setup: For the assay, cells are washed to remove IL-3 and seeded in 96-well plates at a density of 5,000 cells/well in IL-3-free medium.
-
Compound Treatment: this compound is serially diluted and added to the cells. The plates are then incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is agitated for 2 minutes to induce cell lysis. After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to generate dose-response curves. EC50 values are calculated using a 4-parameter logistic model.[6]
Human Cancer Cell Line Proliferation Assay
This assay measures the effect of this compound on the proliferation of human cancer cell lines with endogenous KRAS mutations.
Methodology:
-
Cell Culture: Human cancer cell lines are maintained in their respective recommended culture media.
-
Assay Setup: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of this compound and incubated for 120 hours.
-
Viability Measurement and Data Analysis: Cell viability and EC50 values are determined as described in the Ba/F3 proliferation assay protocol.[6]
Western Blot for Downstream Signaling
This method is used to confirm the on-target activity of this compound by measuring the inhibition of downstream KRAS signaling, specifically the phosphorylation of ERK (p-ERK).
Methodology:
-
Cell Treatment: Cancer cells are treated with varying concentrations of this compound for a specified period (e.g., 2-24 hours).
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against p-ERK and total ERK.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the p-ERK bands is normalized to the total ERK bands to determine the extent of signaling inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
Unraveling the Selectivity of BI-2493: A Comparative Guide to Its Kinase Cross-Reactivity
For Immediate Release
A deep dive into the cross-reactivity profile of the pan-KRAS inhibitor, BI-2493, reveals a high degree of selectivity, a critical attribute for targeted cancer therapies. This guide provides a comprehensive analysis of its interaction with other kinases, supported by available experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities and diminish the intended therapeutic window. This compound, a potent, non-covalent inhibitor of KRAS in its inactive "OFF" state, has demonstrated significant anti-tumor activity. This guide examines its cross-reactivity with a broad panel of kinases to objectively assess its specificity.
High Specificity of this compound for KRAS
This compound has been profiled against a large panel of human kinases to determine its selectivity. The available data indicates that this compound is a highly selective inhibitor of KRAS, sparing other members of the RAS family, such as HRAS and NRAS.[1][2][3] This specificity is crucial for minimizing off-target effects and enhancing the therapeutic index of the compound.
Kinase Selectivity Profile
This compound was tested for its inhibitory activity against a panel of 403 distinct kinases. At a concentration of 1µM, this compound demonstrated a remarkable lack of off-target activity.
| Target Class | Number of Kinases Tested | This compound Activity at 1µM |
| Human Kinome | 403 | No significant inhibition observed (<30% for all kinases tested) |
Note: A detailed list of the 403 kinases and the precise percentage of inhibition for each is not publicly available in the reviewed literature. The data presented is based on statements from published research and company disclosures.
This high degree of selectivity underscores the targeted nature of this compound and suggests a lower likelihood of off-target toxicities mediated by kinase inhibition.
Experimental Methodologies
The assessment of kinase inhibitor selectivity is a critical step in preclinical drug development. A widely used method for this is the in vitro kinase inhibition assay, often performed using a luminescence-based readout such as the ADP-Glo™ Kinase Assay.
In Vitro Kinase Selectivity Profiling: A Generalized Protocol
This protocol outlines the general steps involved in assessing the cross-reactivity of a compound like this compound against a panel of kinases.
Objective: To determine the inhibitory activity of this compound against a broad range of purified kinases.
Principle: The assay measures the amount of ADP produced by the kinase-catalyzed phosphorylation of a substrate. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.
Materials:
-
Purified recombinant kinases (panel of 403 kinases)
-
Specific kinase substrates
-
This compound (test compound)
-
ATP (at or near the Km for each kinase)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
Microplates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer to the final desired concentrations (e.g., 1µM).
-
Kinase Reaction Setup:
-
Add the kinase assay buffer to the wells of the microplate.
-
Add the test compound (this compound) or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the specific substrate for each kinase to the wells.
-
Initiate the kinase reaction by adding a mixture of the purified kinase and ATP.
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each kinase at the tested concentration of this compound relative to the vehicle control.
-
Visualizing the Experimental Workflow and Biological Context
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for kinase selectivity profiling and the KRAS signaling pathway.
Conclusion
The available evidence strongly supports the high selectivity of this compound for KRAS over a wide array of other human kinases. This specificity, coupled with its pan-KRAS inhibitory activity, positions this compound as a promising candidate for the targeted therapy of KRAS-driven cancers. The detailed experimental methodologies provided in this guide offer a framework for the continued evaluation of this and other kinase inhibitors, ensuring a rigorous and standardized approach to preclinical drug assessment. Further disclosure of the complete kinase panel data would be beneficial for a more granular comparative analysis.
References
A Structural Showdown: Comparing the Pan-KRAS Inhibitor BI-2493 with other KRAS Binders
For researchers, scientists, and drug development professionals, this guide provides an in-depth structural and functional comparison of the pan-KRAS inhibitor BI-2493 with other notable KRAS binders, including the FDA-approved G12C-specific inhibitors sotorasib and adagrasib, and the promising next-generation inhibitor divarasib. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate KRAS signaling pathway and experimental workflows.
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. However, recent breakthroughs have led to the development of inhibitors that effectively target specific KRAS mutants, heralding a new era in precision oncology.
This guide focuses on this compound, a novel, reversible pan-KRAS inhibitor that demonstrates activity against a broad spectrum of KRAS mutations, and compares it to covalent inhibitors that specifically target the KRAS G12C mutation.
Structural and Mechanistic Overview
KRAS functions as a molecular switch, cycling between an active GTP-bound "on" state and an inactive GDP-bound "off" state. Oncogenic mutations, most commonly at codons 12, 13, and 61, impair the GTPase activity of KRAS, locking it in the constitutively active state and driving downstream signaling pathways that promote cell proliferation, survival, and differentiation.
This compound and its precursor, BI-2865 , are non-covalent, pan-KRAS inhibitors that bind to the inactive, GDP-bound state of KRAS.[1][2] This binding event blocks the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF), thereby preventing the exchange of GDP for GTP and subsequent activation of KRAS.[1] A key feature of these inhibitors is their activity against a wide range of KRAS mutants, as well as wild-type KRAS.[3][4]
In contrast, sotorasib (AMG 510) , adagrasib (MRTX849) , and divarasib (GDC-6036) are covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant.[1][5][6] This covalent modification locks the KRAS G12C protein in its inactive GDP-bound state, effectively shutting down downstream signaling.[1][5] Their mechanism relies on the unique nucleophilic cysteine present in the G12C mutant, conferring high selectivity for this specific mutation.[7]
Comparative Performance Data
The following tables summarize the available quantitative data for the inhibitory activity of this compound and other KRAS binders. It is important to note that this data is compiled from various sources and the experimental conditions may differ, which could affect direct comparability.
| Inhibitor | Target | Assay Type | IC50 (nM) | Source |
| This compound | KRAS/SOS1 Interaction | Biochemical | < 11 | [1] |
| KRAS G12C dependent cells | Cellular (Ba/F3) | < 140 | [1] | |
| KRAS G12D dependent cells | Cellular (Ba/F3) | < 140 | [1] | |
| KRAS G12V dependent cells | Cellular (Ba/F3) | < 140 | [1] | |
| Sotorasib | KRAS G12C | Cellular (NCI-H358) | ~6 | [8] |
| KRAS G12C | Cellular (MIA PaCa-2) | ~9 | [8] | |
| Adagrasib | KRAS G12C | Cellular (2D culture) | 10 - 973 | [5] |
| KRAS G12C | Cellular (3D culture) | 0.2 - 1042 | [5] | |
| KRAS G12C | Cellular | ~5 | [7] | |
| Divarasib | KRAS G12C | Biochemical | < 10 | [6][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for two common assays used to characterize KRAS inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KRAS/SOS1 Interaction
This assay is used to measure the ability of an inhibitor to disrupt the interaction between KRAS and its guanine nucleotide exchange factor, SOS1.
-
Reagents and Materials:
-
Tagged recombinant human KRAS protein (e.g., His-tagged)
-
Tagged recombinant human SOS1 protein
-
Anti-tag antibodies labeled with HTRF donor (e.g., Europium cryptate) and acceptor (e.g., XL665) fluorophores
-
GTP
-
Assay buffer
-
Test compounds
-
384-well low-volume white plates
-
-
Procedure:
-
Dispense test compounds or standards into the assay plate.
-
Add a pre-mixed solution of GTP and tagged KRAS protein to the wells.
-
Add the tagged SOS1 protein to the wells.
-
Add the HTRF detection reagents (anti-tag donor and acceptor antibodies).
-
Incubate the plate at room temperature to allow for binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The HTRF signal is proportional to the amount of KRAS/SOS1 interaction. Inhibition is observed as a decrease in the HTRF signal.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a protein immobilized on a sensor chip.
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human KRAS protein (ligand)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-P)
-
Test compounds (analyte)
-
Regeneration solution
-
-
Procedure:
-
Immobilize the KRAS protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the compound to the immobilized KRAS.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Visualizing the KRAS Signaling Pathway and Experimental Workflows
To better understand the biological context and experimental approaches, the following diagrams were generated using Graphviz.
References
- 1. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 4. researchgate.net [researchgate.net]
- 5. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. forpatients.roche.com [forpatients.roche.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Pan-KRAS Inhibitor BI-2493 Demonstrates Broad Efficacy Across Diverse Cancer Subtypes
For Immediate Release
Vienna, Austria – November 21, 2025 – New preclinical data on the novel pan-KRAS inhibitor, BI-2493, reveals its potent and broad-spectrum anti-tumor activity across a wide range of cancer cell lines and in vivo models, particularly those with KRAS mutations and KRAS wild-type amplifications. These findings, aimed at researchers, scientists, and drug development professionals, highlight the therapeutic potential of this compound in addressing previously challenging-to-treat cancers.
This compound is a reversible, non-covalent inhibitor that selectively targets the inactive, GDP-bound "OFF" state of both wild-type and mutant KRAS proteins.[1] This mechanism of action effectively blocks the interaction between KRAS and its guanine nucleotide exchange factors (GEFs), such as SOS1 and SOS2, thereby inhibiting downstream signaling through the MAPK pathway and leading to reduced cell proliferation.[1] A key advantage of this compound is its selectivity for KRAS over other RAS isoforms like HRAS and NRAS, potentially leading to a better-tolerated safety profile.[1][2]
In Vitro Efficacy: Potent Antiproliferative Activity
The antiproliferative effects of this compound were assessed in a comprehensive panel of over 900 cancer cell lines using the high-throughput PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) viability assay.[3][4] The results demonstrated that cell lines with KRAS alterations, including both mutations and wild-type amplifications, were among the most sensitive to this compound treatment.[3] Notably, a strong correlation was observed between sensitivity to this compound and genetic dependency on KRAS.[3]
While specific IC50 values for a wide range of cell lines are detailed in extensive supplementary materials from the primary research, the data consistently show that cancer cell lines with KRAS wild-type (WT) amplification (Copy Number > 7) are particularly susceptible to this compound.[3]
In Vivo Anti-Tumor Activity: Significant Tumor Growth Inhibition
The in vivo efficacy of this compound was evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models, demonstrating significant and dose-dependent tumor growth inhibition (TGI) across multiple cancer subtypes. Oral administration of this compound was well-tolerated in these preclinical models.
| Cancer Subtype | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Gastric Cancer | MKN1 (KRAS WT amplified, CN=12.7) CDX | 90 mg/kg, twice daily | 140% | |
| GA6871 (KRAS WT amplified, CN=28) PDX | 30 mg/kg, twice daily | 108% | [3][5] | |
| Esophageal Cancer | ES11082 (KRAS WT amplified, CN=98) PDX | 30 mg/kg, twice daily | 78% | [3][5] |
| Small Cell Lung Cancer | DMS 53 CDX | 30 or 90 mg/kg, twice daily | Dose-dependent inhibition | [5] |
| Colorectal Cancer | SW480 (KRAS G12V) CDX | 30 or 90 mg/kg, twice daily | 57% and 84% respectively | [6] |
| Non-Small Cell Lung Cancer | NCI-H358 (KRAS G12C) CDX | 30 mg/kg, twice daily | 90% | [6] |
Remodeling the Tumor Microenvironment in Pancreatic Cancer
In preclinical models of pancreatic cancer, this compound not only suppressed tumor growth and prolonged survival but also demonstrated the ability to remodel the tumor microenvironment.[7] Treatment with this compound led to an increase in intratumoral immune cells and a decrease in myeloid cells, suggesting a potential for enhanced response to immunotherapy.[7]
Experimental Protocols
PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) Assay
The PRISM assay is a high-throughput method used to assess the viability of numerous cancer cell lines simultaneously.[3]
-
Cell Line Barcoding: Each cancer cell line is uniquely labeled with a 24-nucleotide barcode by lentiviral transduction.
-
Pooling: Barcoded cell lines are pooled together. These pools are then plated into 384-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a defined period, typically 5 days.
-
Lysis and Barcode Detection: After incubation, the cells are lysed, and the barcode sequences are amplified via PCR. The relative abundance of each barcode is quantified using a Luminex bead-based detection system.
-
Data Analysis: The abundance of each barcode is used to determine the viability of the corresponding cell line in the presence of the compound. This data is then used to generate dose-response curves and calculate metrics such as Area Under the Curve (AUC) to quantify drug sensitivity.
Cell Line-Derived Xenograft (CDX) Models
CDX models are a widely used preclinical tool to evaluate the efficacy of anti-cancer agents in an in vivo setting.
-
Cell Culture: Human cancer cell lines of interest are cultured in vitro.
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are implanted, typically subcutaneously, into the flank of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The test compound (this compound) is administered, often orally, at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. The percentage of Tumor Growth Inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. Animal body weight is also monitored as an indicator of toxicity.
Patient-Derived Xenograft (PDX) Models
PDX models are considered more clinically relevant as they involve the direct implantation of patient tumor tissue into immunodeficient mice, thereby better preserving the original tumor heterogeneity.
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting cancer patients.
-
Implantation: The patient's tumor tissue is surgically implanted into immunodeficient mice.
-
Tumor Engraftment and Expansion: Once the tumors have successfully engrafted and grown, they can be serially passaged into subsequent cohorts of mice for expansion.
-
Treatment and Analysis: Similar to CDX models, once tumors reach a certain size, the mice are treated with the investigational drug. Efficacy is assessed by measuring tumor volume changes over time. These models are also valuable for biomarker discovery and studying mechanisms of drug resistance.
Signaling Pathways and Experimental Workflow
Caption: KRAS Signaling Pathway and this compound Mechanism of Action.
Caption: Experimental Workflow for Preclinical Evaluation of this compound.
References
- 1. PRISM [theprismlab.org]
- 2. rsc.org [rsc.org]
- 3. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.clue.io [assets.clue.io]
- 5. Discovering the anti-cancer potential of non-oncology drugs by systematic viability profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput identification of genotype-specific cancer vulnerabilities in mixtures of barcoded tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRISM [theprismlab.org]
Pan-KRAS Inhibitor BI-2493 Demonstrates Synergistic Anti-Tumor Activity with Immunotherapy in Preclinical Models
For Immediate Release:
New preclinical research highlights the potential of BI-2493, a novel pan-KRAS inhibitor, to enhance the efficacy of immunotherapy in KRAS-mutant cancers. Studies show that this compound not only directly inhibits tumor growth but also favorably remodels the tumor microenvironment, making it more susceptible to immune checkpoint blockade. These findings position this compound as a promising candidate for combination therapies in a range of hard-to-treat tumors.
Researchers, scientists, and drug development professionals are continuously seeking novel therapeutic strategies to overcome resistance to immunotherapy. The pan-KRAS inhibitor this compound has emerged as a significant agent in this landscape. Preclinical evidence strongly suggests a synergistic effect when this compound is combined with immune checkpoint inhibitors, offering a new avenue for treatment.
This compound is a potent and selective inhibitor that targets the inactive "OFF" state of the KRAS protein, effective against a broad spectrum of KRAS mutations as well as KRAS wild-type amplifications.[1][2] This mechanism of action directly halts the proliferative signals driven by aberrant KRAS activity.[3]
A pivotal study published in Science Translational Medicine by McAndrews and colleagues provides a comprehensive evaluation of this compound's preclinical efficacy and its impact on the tumor microenvironment (TME).[1][4] The research demonstrates that in immune-replete pancreatic cancer models, this compound treatment leads to a significant reprogramming of the TME.[4] This remodeling is characterized by an increase in the infiltration of cytotoxic CD8+ effector T cells and a reduction in immunosuppressive myeloid cell populations.[4][5] This shift from an immunologically "cold" to a "hot" TME creates a more favorable environment for the activity of immune checkpoint inhibitors.
Comparative Efficacy of this compound
While specific quantitative data for the combination of this compound with immunotherapy from the pivotal Science Translational Medicine study requires access to the full publication, the established monotherapy efficacy of this compound in various preclinical models underscores its potential as a combination partner.
| Model | KRAS Mutation | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| SW480 Colorectal Cancer Xenograft | G12V | This compound | 30 mg/kg, twice daily | 57% | [3] |
| SW480 Colorectal Cancer Xenograft | G12V | This compound | 90 mg/kg, twice daily | 84% | [3] |
| NCI-H358 NSCLC Xenograft | G12C | This compound | 30 mg/kg, twice daily | 90% | [3] |
| MKN1 Gastric Cancer CDX | WT-amplified | This compound | 90 mg/kg | 140% (regression) | [6] |
Mechanism of Action and Synergy with Immunotherapy
The synergistic potential of this compound with immunotherapy is rooted in its dual action on the tumor and its microenvironment.
Experimental Protocols
The following provides a generalized experimental workflow for evaluating the synergistic effects of this compound and immunotherapy in a preclinical setting, based on standard methodologies in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An allele-agnostic mutant-KRAS inhibitor suppresses tumor maintenance signals and reprograms tumor immunity in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of BI-2493 and RMC-6236: Two Distinct Approaches to Pan-RAS Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective therapies against RAS-driven cancers has led to the development of innovative inhibitors targeting this historically "undruggable" family of oncoproteins. This guide provides a detailed comparative study of two leading pan-RAS inhibitors: BI-2493, a pan-KRAS inhibitor targeting the inactive "OFF" state, and RMC-6236, a pan-RAS inhibitor that engages the active "ON" state. By presenting preclinical and emerging clinical data, this document aims to offer a clear, data-driven comparison to inform research and development efforts in oncology.
At a Glance: Key Differences
| Feature | This compound | RMC-6236 |
| Target(s) | Pan-KRAS (mutant and wild-type) | Pan-RAS (KRAS, NRAS, HRAS; mutant and wild-type) |
| Mechanism of Action | Binds to the inactive, GDP-bound "OFF" state of KRAS, preventing its activation.[1][2] | Forms a tri-complex with cyclophilin A to bind to the active, GTP-bound "ON" state of RAS, blocking downstream signaling.[3][4] |
| Selectivity | Selective for KRAS over NRAS and HRAS.[1][5] | Broadly inhibits KRAS, NRAS, and HRAS.[3] |
| Development Stage | Preclinical.[1][5] | Phase 1/1b clinical trials (NCT05379985).[6][7][8][9][10] |
Mechanism of Action: Targeting Opposing States of the RAS Signaling Switch
The fundamental difference between this compound and RMC-6236 lies in their approach to inhibiting the RAS signaling cascade. The RAS protein functions as a molecular switch, cycling between an active GTP-bound ("ON") state and an inactive GDP-bound ("OFF") state.[11]
This compound is a reversible, non-covalent inhibitor that preferentially binds to the inactive "OFF" state of KRAS.[1][2] By stabilizing this conformation, it prevents the exchange of GDP for GTP, thereby blocking the activation of KRAS and the subsequent downstream signaling through pathways like RAF-MEK-ERK.[1]
RMC-6236 , in contrast, is a first-in-class RAS(ON) multi-selective inhibitor.[3][4] It employs a novel mechanism, acting as a molecular glue to form a stable tri-complex between the active, GTP-bound RAS protein and cyclophilin A.[3] This complex sterically hinders the interaction of RAS with its downstream effectors, effectively shutting down the oncogenic signaling.
Preclinical Data
In Vitro Antiproliferative Activity
This compound has demonstrated potent antiproliferative effects across a range of cancer cell lines harboring various KRAS mutations.[12] RMC-6236 has also shown broad activity, particularly in cell lines with KRAS G12 mutations.[10]
Table 1: In Vitro Activity of this compound and RMC-6236 in Select Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | This compound EC50 (µM) | RMC-6236 EC50 (µM) |
| NCI-H358 | NSCLC | G12C | ~0.01 | Not Reported |
| SW480 | Colorectal | G12V | ~0.1 | Not Reported |
| AsPC-1 | Pancreatic | G12D | ~0.1 | Not Reported |
| HPAC | Pancreatic | G12D | Not Reported | ~0.001-0.01 |
| Capan-2 | Pancreatic | G12V | Not Reported | ~0.001-0.01 |
Data for this compound extracted from proliferation assays.[12] Data for RMC-6236 estimated from Western blot analysis of pERK inhibition.[10]
In Vivo Efficacy in Xenograft Models
Both inhibitors have shown significant tumor growth inhibition in mouse xenograft models of human cancers.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | KRAS Mutation | Dosing | Outcome |
| SW480 | Colorectal | G12V | 30 or 90 mg/kg, twice daily | Tumor growth suppression.[12] |
| NCI-H358 | NSCLC | G12C | 30 mg/kg, twice daily | Tumor growth suppression.[12] |
| DMS 53 | SCLC | WT-amplified | 30 or 90 mg/kg, twice daily | Tumor growth suppression.[13] |
| MKN1 | Gastric | WT-amplified | 30 or 90 mg/kg, twice daily | Tumor growth suppression.[13] |
Table 3: In Vivo Efficacy of RMC-6236 in Xenograft Models
| Xenograft Model | Cancer Type | KRAS Mutation | Dosing | Outcome |
| Capan-2 | Pancreatic | G12V | 3, 10, or 25 mg/kg, single dose | Dose-dependent tumor exposure.[10] |
| Multiple Models | Various | G12X | Not specified | Profound tumor regressions.[10] |
Clinical Data: RMC-6236 in Phase 1/1b Trials
RMC-6236 is currently being evaluated in a Phase 1/1b clinical trial (NCT05379985) for patients with advanced solid tumors harboring KRAS mutations.[6][7][8][9][10][14] As of the latest reports, this compound has not yet entered clinical trials.
Table 4: Preliminary Clinical Efficacy of RMC-6236 (NCT05379985)
| Cancer Type | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 2nd-line+, KRAS G12X | 20-27% | 4.2 - 8.1 months |
| Non-Small Cell Lung Cancer (NSCLC) | KRAS G12X | 38% | Not Reported |
Data compiled from multiple reports of the RMC-6236-001 trial.[3][6][8]
The safety profile of RMC-6236 has been reported as manageable, with the most common treatment-related adverse events being rash and gastrointestinal toxicities, primarily Grade 1 or 2 in severity.[6][7]
Experimental Protocols
Cell Viability Assay (for this compound)
The antiproliferative activity of this compound was assessed using the Profiling Relative Inhibition Simultaneously in Mixtures (PRISM) assay.[15][16]
Western Blot Analysis (for RMC-6236)
To assess the impact of RMC-6236 on RAS signaling, Western blotting was performed to measure the levels of phosphorylated ERK (pERK), a key downstream effector.[10]
In Vivo Xenograft Studies
For both inhibitors, in vivo efficacy was evaluated in mouse xenograft models.[12][13][17]
Conclusion
This compound and RMC-6236 represent two distinct and promising strategies for targeting the RAS pathway. This compound's selectivity for the "OFF" state of KRAS offers a focused approach, while RMC-6236's broad inhibition of the "ON" state of all RAS isoforms presents a comprehensive blockade of RAS-driven signaling. The preclinical data for both agents are encouraging, demonstrating potent antitumor activity. RMC-6236 has advanced into clinical trials and has shown early signs of efficacy in patients with difficult-to-treat cancers. The continued development and clinical evaluation of these and other pan-RAS inhibitors will be critical in the ongoing effort to provide effective therapies for patients with RAS-mutant tumors.
References
- 1. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 2. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Revolution Medicines Announces Publication on the Discovery of and Translational Research for RMC-6236, an Investigational RAS(ON) Multi-Selective Tri-Complex Inhibitor Designed to Block Full Spectrum of Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]
- 5. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Study of RMC-6236 in Patients With Advanced Solid Tumors Harboring Specific Mutations in RAS [clin.larvol.com]
- 9. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mskcc.org [mskcc.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BI-2493: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical component of laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of BI-2493, a potent, non-covalent pan-KRAS inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established best practices for the disposal of potent, biologically active research compounds.[1][2]
Core Principles of this compound Waste Management
Given its nature as a potent, biologically active molecule, all waste containing this compound must be treated as hazardous chemical waste.[2] Adherence to your institution's Chemical Hygiene Plan and local, state, and federal regulations is mandatory.[2] Never dispose of this compound down the drain or in regular trash.[3]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. Change the outer pair immediately if contamination occurs. |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield offers additional protection.[1] |
| Body Protection | Laboratory Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.[1] |
| Respiratory Protection | N95 or Higher Respirator | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[4] |
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as pipette tips, weighing papers, and contaminated gloves, in a designated, clearly labeled hazardous waste container.[4]
-
This container should be lined with a chemically resistant bag.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including solutions in organic solvents (like DMSO) or aqueous buffers, in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[2]
-
Ensure the container is compatible with the solvents used. For instance, flammable organic waste should be collected in a container specifically designated for such materials.[2]
-
Do not overfill liquid waste containers.[5]
-
-
Sharps Waste:
-
Dispose of any chemically contaminated sharps, such as needles or broken glass, in a designated, puncture-resistant sharps container that is clearly labeled as "Hazardous Waste" and indicates the chemical contaminants.[6]
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."[2][3]
-
The label must include:
-
The full chemical name: "this compound" and any other chemical constituents (e.g., Dimethyl Sulfoxide).
-
The approximate concentration or percentage of each component.[2]
-
The date when the waste was first added to the container.[7]
-
The name and contact information of the responsible researcher or laboratory.
-
3. Storage of Waste:
-
Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.[7]
-
Ensure secondary containment, such as a spill tray, is used to prevent the spread of potential leaks.[5]
-
Segregate incompatible waste streams. For example, keep acidic waste separate from basic waste and organic solvents away from oxidizers.[6]
4. Final Disposal:
-
Once a waste container is full, or in accordance with your institution's guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Follow all institutional procedures for waste pickup requests.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₄H₂₇N₇OS |
| Molecular Weight | 461.59 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO.[2] |
| Mechanism of Action | A potent, inactive state selective, non-covalent pan-KRAS inhibitor.[8] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and safety officers for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. This compound | pan-KRAS inhibitor | Probechem Biochemicals [probechem.com]
Essential Safety and Operational Guide for Handling BI-2493
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical information for the handling and disposal of BI-2493, a potent and selective pan-KRAS inhibitor. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
As a potent anti-cancer agent, strict adherence to PPE protocols is mandatory when handling this compound in solid form or in solution. The following table summarizes the required PPE, based on general safety guidelines for handling hazardous chemical compounds.
| PPE Category | Specification | Standard |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves. The inner glove cuff should be tucked under the lab coat cuff, and the outer glove cuff should be over the lab coat cuff. | ASTM D6978-05 |
| Body Protection | Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene. Must be impermeable to liquids with tight-fitting elastic cuffs. | |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator is required when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent aerosol inhalation. | NIOSH-approved |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields are required for all handling procedures. A full-face shield is required when there is a possibility of splashing. | ANSI Z87.1 |
Operational Plan: Handling and Preparation
All manipulations of this compound, including weighing, reconstitution, and dilution, must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
Step-by-Step Handling Protocol:
-
Preparation of the Work Area:
-
Decontaminate the interior surfaces of the BSC with an appropriate cleaning agent (e.g., 70% isopropyl alcohol), followed by sterile water if necessary.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Gather all necessary materials (vials, syringes, diluents, etc.) and place them inside the BSC.
-
Ensure a designated, clearly labeled hazardous waste container is within immediate reach inside the BSC.
-
-
Compound Reconstitution and Dilution:
-
This compound is soluble in DMSO.
-
Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.
-
When withdrawing liquid from a vial, use a technique that avoids pressurization, such as a venting needle.
-
-
Post-Handling Decontamination:
-
Wipe down all exterior surfaces of vials and other items with a deactivating agent before removing them from the BSC.
-
Safely cap and dispose of all used needles and syringes in a designated sharps container for chemotherapy waste located within the BSC.
-
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, pipette tips, and empty vials must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of this waste down the drain.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Solid | -20°C | 3 years |
| Room Temperature | Months | |
| Stock Solution | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
The following are summaries of common experimental procedures involving this compound.
A. In Vitro Cell Proliferation Assay (MTS/MTT Assay)
This assay determines the dose-dependent effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding:
-
A panel of human cancer cell lines with known KRAS mutations (e.g., PANC-1, HCT116, A549) and a KRAS wild-type cell line are used.
-
Cells are seeded in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of the appropriate culture medium.
-
The plate is incubated overnight to allow for cell attachment.
-
-
Compound Treatment:
-
A serial dilution of this compound is prepared in the culture medium. A common concentration range to test is 0.01 nM to 10 µM. A DMSO vehicle control is included.
-
The medium is carefully removed from the wells and replaced with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
The plate is incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS/MTT Assay:
-
After the 72-hour incubation, 20 µL of MTS or MTT reagent is added to each well.
-
The plate is incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 490 nm using a microplate reader.
-
B. In Vivo Xenograft Model Study
This protocol outlines the use of this compound in a mouse xenograft model to assess its anti-tumor activity.
-
Animal Model:
-
Female NMRI nude mice (7–8 weeks old) are used.
-
Human cancer cells (e.g., SW480, NCI-H358) are subcutaneously engrafted.
-
-
Compound Administration:
-
This compound is administered orally twice daily at doses of 30 or 90 mg/kg.
-
-
Monitoring:
-
Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Visualizations
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
KRAS Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the KRAS signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
